methyl 6-fluoro-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIBSKHERZAHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405809 | |
| Record name | methyl 6-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136818-43-4 | |
| Record name | methyl 6-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
methyl 6-fluoro-1H-indole-2-carboxylate basic properties
An In-Depth Technical Guide to Methyl 6-Fluoro-1H-indole-2-carboxylate: Properties, Synthesis, and Applications
Abstract
This compound is a pivotal heterocyclic building block in the fields of pharmaceutical research and materials science. The strategic incorporation of a fluorine atom at the 6-position of the indole scaffold significantly modulates the molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive technical overview of this compound, detailing its core properties, established synthesis protocols, chemical reactivity, and diverse applications. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights and authoritative data to serve as a practical resource for leveraging this versatile intermediate in complex synthetic endeavors.
Introduction: The Strategic Value of Fluorinated Indoles
The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals, including anti-inflammatory drugs, antidepressants, and anti-cancer agents.[2][3] The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[2] Fluorine's high electronegativity and small size can lead to profound changes in a molecule's electronic environment, pKa, and conformational preferences. Specifically, replacing a hydrogen atom with fluorine on an aromatic ring is a highly effective method to slow oxidative metabolism by cytochrome P450 enzymes, thereby improving a drug candidate's pharmacokinetic profile.[2]
This compound emerges as a particularly valuable derivative. The 6-fluoro substitution pattern is instrumental in the development of various bioactive compounds, including selective serotonin reuptake inhibitors (SSRIs) and anti-cancer agents.[1] The methyl ester at the 2-position provides a versatile chemical handle for further elaboration into amides, acids, and other functional groups, making it an ideal starting point for library synthesis and lead optimization campaigns.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its successful application.[4] this compound is typically supplied as a solid with solubility in common organic solvents and limited solubility in water.[5]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO₂ | [6][7] |
| Molecular Weight | 193.17 g/mol | [6][7] |
| Appearance | White to yellow or light-yellow to off-white powder. | [6][7] |
| Purity | Typically ≥97% or ≥98% (HPLC) | [6] |
| Solubility | Generally insoluble in water, soluble in many common organic solvents. | [5] |
| Storage | Store in a cool, dry, well-ventilated area in a sealed container. | [6] |
Spectroscopic Analysis
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a broad singlet for the N-H proton (typically > 8.0 ppm), a sharp singlet for the methyl ester protons (~3.9 ppm), and a singlet for the C3-H proton. The fluorine at C6 will introduce complex splitting patterns (doublet of doublets, triplet of doublets) for the adjacent aromatic protons (C5-H and C7-H). A representative ¹H NMR spectrum for the parent acid is available.[8]
-
¹³C NMR Spectroscopy : The carbon spectrum will display signals for the nine unique carbons of the indole core and the two carbons of the methyl carboxylate group. The carbon directly attached to the fluorine (C6) will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR Spectroscopy : A single resonance is expected in the aryl fluoride region of the spectrum.
-
Mass Spectrometry : The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or pseudomolecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the compound's molecular weight.
Table 2: Representative Spectroscopic Data for the 6-Fluoroindole Scaffold
| Nucleus | Representative Chemical Shift (δ, ppm) & Coupling (J, Hz) | Notes |
| ¹H NMR | ~11.8 (br s, 1H, NH), ~7.7 (dd, J ≈ 8.8, 5.4 Hz, 1H, H5), ~7.2 (d, J ≈ 2.0 Hz, 1H, H3), ~7.1 (dd, J ≈ 9.8, 2.4 Hz, 1H, H7), ~6.9 (td, J ≈ 9.2, 2.4 Hz, 1H, H4) | Based on data for 6-fluoro-1H-indole-2-carboxylic acid and related structures.[8][9] The methyl ester signal (COOCH₃) would appear around 3.9 ppm. |
| ¹⁹F NMR | ~ -121 to -126 | Based on data for related 6-fluoroindole derivatives.[9] |
Synthesis and Manufacturing
The construction of the 6-fluoroindole core is most reliably achieved through classic named reactions, with the Fischer indole synthesis being a prominent and versatile method.[1][5]
Core Strategy: The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction produces the indole heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[10] The process involves the initial formation of a phenylhydrazone, which then undergoes a thermally or acid-catalyzed[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[10][11]
For this compound, the key starting materials are 4-fluorophenylhydrazine and methyl pyruvate .
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The Strategic Introduction of Fluorine to the Indole Scaffold: A Technical Guide to Discovery and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful and transformative strategy in modern drug discovery. This technical guide provides an in-depth exploration of the discovery and significance of fluorinated indoles, from their foundational synthetic methodologies to their profound impact on physicochemical properties and biological activity. We will delve into the causal relationships behind experimental choices in their synthesis and characterization, offering field-proven insights for researchers in the pharmaceutical sciences. This guide will serve as an authoritative resource, grounded in comprehensive references, to empower the rational design and application of this important class of molecules.
The Dawn of a New Era: The Rationale and Discovery of Fluorinated Indoles
The introduction of fluorine into organic molecules, a concept that gained significant traction in the mid-20th century, has revolutionized pharmaceutical development.[3][4] It is estimated that approximately 20-25% of all approved small-molecule pharmaceuticals contain at least one fluorine atom.[5] This is no coincidence; the unique properties of fluorine allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[6][7][8]
The indole scaffold, with its rich chemical reactivity and biological relevance, presented a prime target for fluorination.[1] Early explorations into fluorinated indoles were driven by the desire to modulate the properties of known bioactive indole-containing compounds. The strategic replacement of a hydrogen atom with fluorine, a bioisostere, can induce a range of beneficial effects.[9][10]
Key Physicochemical Effects of Fluorination on the Indole Ring:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can significantly enhance a drug's half-life.[1]
-
Lipophilicity and Bioavailability: Fluorine is the most electronegative element, and its introduction can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance bioavailability.[10][11]
-
Binding Affinity and Selectivity: The electronic perturbations caused by fluorine can alter the pKa of nearby functional groups, influencing hydrogen bonding interactions with target proteins. This can lead to enhanced binding affinity and improved selectivity for the desired biological target.[8]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, potentially locking it into a more bioactive shape.[6][7]
The initial discoveries of bioactive fluorinated indoles were often serendipitous, arising from systematic structure-activity relationship (SAR) studies. However, as our understanding of fluorine's influence grew, the design of fluorinated indoles became a more rational and deliberate process.
Synthetic Strategies for Accessing Fluorinated Indoles: A Chemist's Toolkit
The synthesis of fluorinated indoles presents unique challenges due to the reactivity of both the indole nucleus and the fluorinating reagents. A variety of methods have been developed, ranging from classical approaches to modern catalytic transformations.
Classical Approaches: Building from Fluorinated Precursors
One of the most established strategies involves the construction of the indole ring from pre-fluorinated starting materials. The Fischer indole synthesis, a cornerstone of indole chemistry, can be adapted to utilize fluorinated phenylhydrazines.
Experimental Protocol: Fischer Indole Synthesis of 5-Fluoro-2-methyl-1H-indole
Objective: To synthesize 5-fluoro-2-methyl-1H-indole from 4-fluorophenylhydrazine hydrochloride and acetone.
Materials:
-
4-fluorophenylhydrazine hydrochloride
-
Acetone
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-fluorophenylhydrazine hydrochloride (1.0 eq) and acetone (1.2 eq) in ethanol is stirred at room temperature for 1 hour to form the corresponding hydrazone.
-
The solvent is removed under reduced pressure.
-
The crude hydrazone is added portion-wise to pre-heated concentrated sulfuric acid at 100°C.
-
The reaction mixture is stirred at this temperature for 30 minutes.
-
After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5-fluoro-2-methyl-1H-indole.
Modern Catalytic Methods: Direct C-H Fluorination
Recent advances in catalysis have enabled the direct fluorination of the pre-formed indole ring, offering a more atom-economical and efficient approach.[5] These methods often employ transition metal catalysts or organocatalysts in conjunction with electrophilic fluorinating reagents.
Key Electrophilic Fluorinating Reagents:
-
Selectfluor® (F-TEDA-BF4): A widely used, stable, and easy-to-handle electrophilic fluorinating agent.[12][13]
-
N-Fluorobenzenesulfonimide (NFSI): Another common and effective source of electrophilic fluorine.[13]
Workflow for Catalytic C-H Fluorination of Indoles
Caption: A generalized workflow for the catalytic C-H fluorination of indoles.
The Significance of Fluorinated Indoles in Drug Discovery and Beyond
The true significance of fluorinated indoles lies in their broad and impactful applications, particularly in the realm of medicinal chemistry.[1][5] The strategic placement of fluorine can transform a modestly active compound into a potent and selective therapeutic agent.
Case Studies: Fluorinated Indoles in Approved Drugs
A number of blockbuster drugs feature a fluorinated indole scaffold, a testament to the success of this strategy.[14]
| Drug Name | Therapeutic Area | Role of Fluorine |
| Fluvoxamine | Antidepressant (SSRI) | Enhances metabolic stability and modulates receptor binding. |
| Rucaparib | Anticancer (PARP inhibitor) | The fluorine atom at the indole ring enhances in vitro potency tenfold compared to the non-fluorinated analog.[15] |
| Tezacaftor | Cystic Fibrosis | A component of a combination therapy, the 6-fluoroindole moiety is crucial for its mechanism of action.[3] |
| Sunitinib | Anticancer (RTK inhibitor) | An oral multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumor.[16] |
| Flindokalner | Antihypertensive | A potassium channel opener.[16] |
Fluorinated Tryptophan Analogs: Probes for Biomolecular Structure and Function
Beyond their direct therapeutic applications, fluorinated indoles, particularly fluorinated tryptophan analogs, have become invaluable tools in biochemical and biophysical research.[17][18] Tryptophan is an intrinsic fluorescent probe in proteins, and the introduction of fluorine provides a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[18][19] This allows for the site-specific investigation of protein structure, dynamics, and interactions without significantly perturbing the native conformation.[18]
Signaling Pathway Visualization: Inhibition of a Target Kinase by a Fluorinated Indole
Caption: A simplified diagram illustrating the inhibition of a target kinase by a fluorinated indole-based drug.
Characterization of Fluorinated Indoles: A Spectroscopic Approach
The unambiguous characterization of synthesized fluorinated indoles is crucial for their application. A combination of spectroscopic techniques is employed to confirm the structure and purity of these compounds.
Key Spectroscopic Techniques and Their Utility
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. The coupling between protons and the nearby fluorine atom (J-coupling) can be observed, aiding in structure elucidation.[20]
-
¹³C NMR: Reveals the carbon skeleton. The carbon atom directly attached to fluorine exhibits a large one-bond C-F coupling constant.[20]
-
¹⁹F NMR: This is a highly sensitive and informative technique for fluorinated compounds. The chemical shift of the fluorine signal is highly dependent on its electronic environment, providing a unique fingerprint for each isomer.[20]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.[20]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The C-F bond stretching vibration can often be observed in the fingerprint region of the spectrum.[20]
Data Presentation: Representative NMR Data for a Fluorinated 2-Methylindole
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 5-Fluoro-2-methyl-1H-indole | 7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H)[20] | 157.9 (d, J = 233.5 Hz), 135.8, 131.8, 126.0 (d, J = 10.0 Hz), 110.6 (d, J = 9.6 Hz), 105.4 (d, J = 26.2 Hz), 100.8, 13.6[20] | -124.5[20] |
| 6-Fluoro-2-methyl-1H-indole | 7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H)[20] | 159.5 (d, J = 236.4 Hz), 136.5, 135.9 (d, J = 12.2 Hz), 121.9, 120.3 (d, J = 9.8 Hz), 108.7 (d, J = 24.1 Hz), 96.0 (d, J = 26.2 Hz), 13.6[20] | -122.1[20] |
Data is presented as a reference and may vary depending on the specific experimental conditions.
Future Perspectives and Conclusion
The field of fluorinated indoles continues to evolve, with ongoing research focused on the development of more efficient and selective fluorination methods. The exploration of novel fluorinated indole scaffolds with unique substitution patterns holds immense promise for the discovery of next-generation therapeutics. Furthermore, the application of fluorinated indoles as chemical probes and in materials science is an expanding area of investigation.
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
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An In-depth Technical Guide to the Structural Analysis of Methyl 6-fluoro-1H-indole-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Indole Scaffold
Methyl 6-fluoro-1H-indole-2-carboxylate is a heterocyclic compound of significant interest in the field of medicinal chemistry. As a derivative of the indole core, a privileged scaffold in numerous biologically active molecules, its structure serves as a versatile building block for the synthesis of complex pharmaceutical agents. The strategic incorporation of a fluorine atom at the 6-position of the indole ring is a deliberate design choice, leveraging the unique properties of fluorine to enhance molecular characteristics.
Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's pharmacokinetic and physicochemical properties.[1][2] It can modulate acidity (pKa), improve metabolic stability by blocking potential sites of oxidation, and alter lipophilicity, which in turn affects membrane permeability and target binding affinity.[3][4] For instance, the introduction of fluorine is a well-established strategy for improving potency and pharmacokinetic profiles in drug candidates.[5]
This guide provides a comprehensive, in-depth analysis of the methodologies employed to elucidate and confirm the structure of this compound. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating system of protocols for researchers engaged in the synthesis and characterization of novel chemical entities.
Part 1: Molecular Profile and Synthesis Strategy
A precise understanding of a molecule's foundational properties is paramount before embarking on a detailed structural analysis.
Physicochemical Properties
The key properties of this compound are summarized below. While this specific isomer is a niche research chemical, its properties can be inferred from closely related analogs like the 4-carboxylate isomer.[6][7]
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₀H₈FNO₂ | Based on its chemical structure.[7][8] |
| Molecular Weight | 193.18 g/mol | Calculated from the molecular formula.[7][8] |
| Appearance | White to light yellow solid/powder | Typical for indole derivatives of this type. |
| Purity | ≥97% | Standard purity for research-grade intermediates. |
| Storage | Sealed in dry, room temperature | Recommended for maintaining chemical integrity.[8] |
The Rationale of Fluorine Substitution
The fluorine atom at the C-6 position is not a passive spectator. Its presence is a key driver of the molecule's utility in drug design.
-
Metabolic Blocking: The C-H bond at the 6-position of an indole ring can be susceptible to metabolic oxidation. Replacing hydrogen with the much stronger C-F bond effectively blocks this metabolic pathway, potentially increasing the drug's half-life.[9]
-
Modulation of Electronics: Fluorine is a strongly electron-withdrawing group, which alters the electron density of the aromatic system. This can influence the pKa of the indole N-H proton and modulate the molecule's ability to participate in crucial binding interactions, such as hydrogen bonding or π-stacking, with a biological target.[1]
-
Enhanced Binding Affinity: The C-F bond can engage in favorable orthogonal multipolar interactions with protein backbones, contributing to enhanced binding affinity and potency.[4]
Synthetic Pathway Overview
The synthesis of substituted indoles can be achieved through various established name reactions.[10][11] A common and effective method for producing indole-2-carboxylates is the Reissert indole synthesis.[12] This process involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.
The workflow below illustrates a generalized Reissert synthesis pathway adapted for this compound.
Caption: Generalized Reissert synthesis workflow for indole-2-carboxylates.
Part 2: A Multi-Technique Approach to Structural Elucidation
Confirming the identity and purity of a synthesized molecule is a non-negotiable step in chemical research and drug development. No single technique is sufficient; instead, a confluence of spectroscopic and spectrometric data provides an unassailable confirmation of the structure. This represents a self-validating analytical system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, multi-nuclear NMR experiments are essential not only for mapping the proton and carbon environments but also for definitively placing the fluorine atom and confirming the substitution pattern of the indole ring.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the exchangeable N-H proton is clearly visible.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. This provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[13]
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This will confirm the presence of fluorine and provide information about its chemical environment.
-
2D NMR Acquisition: Perform 2D experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond C-H correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) C-H correlations.
The following table summarizes the expected NMR data, which collectively act as a structural fingerprint.
| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Assignment | Rationale |
| ¹H NMR | ~11.8 | Broad singlet | NH | Typical for indole N-H proton in DMSO-d₆. |
| ~7.8 | Doublet of doublets (dd) | H -4 | Coupled to H-5 and weakly to F-6. | |
| ~7.2 | Doublet (d) | H -3 | Appears as a singlet or narrow doublet due to small coupling to N-H. | |
| ~7.1 | Doublet of doublets (dd) | H -7 | Coupled to H-5 (meta) and F-6. | |
| ~7.0 | Triplet of doublets (td) | H -5 | Coupled to H-4, H-7, and F-6. | |
| ~3.9 | Singlet | OCH ₃ | Methyl ester protons with no adjacent protons. | |
| ¹³C NMR | ~162 | Singlet | C =O | Ester carbonyl carbon. |
| ~160 | Doublet (¹JCF ≈ 240 Hz) | C -6 | Carbon directly bonded to fluorine shows a large one-bond coupling. | |
| ~137 | Doublet (³JCF ≈ 10 Hz) | C -7a | Quaternary carbon coupled to fluorine. | |
| ~130 | Singlet | C -2 | Quaternary carbon of the ester. | |
| ~125 | Doublet (³JCF ≈ 10 Hz) | C -4 | Aromatic CH coupled to fluorine. | |
| ~122 | Doublet (⁴JCF ≈ 3 Hz) | C -3a | Quaternary carbon coupled to fluorine. | |
| ~113 | Doublet (²JCF ≈ 25 Hz) | C -5 | Aromatic CH coupled to fluorine. | |
| ~108 | Singlet | C -3 | Aromatic CH. | |
| ~100 | Doublet (²JCF ≈ 25 Hz) | C -7 | Aromatic CH coupled to fluorine. | |
| ~52 | Singlet | OC H₃ | Methyl ester carbon. | |
| ¹⁹F NMR | ~ -120 | Multiplet | F -6 | Coupled to H-5 and H-7. |
The integration of 2D NMR data provides the final, unambiguous proof of the structure.
Caption: Key 2D NMR correlations for structural confirmation.
Mass Spectrometry (MS)
Causality: Mass spectrometry is indispensable for determining the molecular weight of a compound and confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). ESI is a soft ionization method that typically keeps the molecule intact, showing the molecular ion.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum, looking for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Molecular Ion Peak: For C₁₀H₈FNO₂, the calculated exact mass is 193.0539.
-
HRMS Result: The HRMS analysis should yield a mass that matches this calculated value to within a few parts per million (ppm), typically < 5 ppm. For example, an observed mass of 194.0617 for the [M+H]⁺ ion would strongly confirm the elemental formula.
-
Fragmentation Pattern: While ESI is soft, some fragmentation may occur. Expected fragments could include the loss of the methoxy group (-OCH₃, 31 Da) or the entire methyl ester group (-COOCH₃, 59 Da), providing further structural clues.
X-ray Crystallography
Causality: While NMR and MS can define the connectivity and formula of a molecule, X-ray crystallography provides the ultimate, unambiguous proof of its three-dimensional structure in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions.
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays.
-
Structure Solution and Refinement: The diffraction pattern is collected and used to solve the crystal structure, yielding a 3D model of the molecule's arrangement in the crystal lattice.
The crystal structure would confirm the planarity of the indole ring system. Key insights would be gained from intermolecular interactions. Based on the structure of a related compound, 6-fluoro-1H-indole-3-carboxylic acid, one can expect strong intermolecular hydrogen bonds.[14] In the case of this compound, the indole N-H group would likely act as a hydrogen bond donor to the ester carbonyl oxygen of a neighboring molecule, forming dimers or chains in the crystal lattice.[14]
Part 3: Integrated Analysis and Significance
The power of this analytical workflow lies in the integration of orthogonal techniques.
Caption: Workflow for integrated structural validation.
The structural features confirmed through this rigorous analysis directly correlate with the molecule's utility in drug discovery. The fluorinated indole scaffold is present in a variety of therapeutic candidates. For example, indole-2-carboxamides have been explored as agents against Trypanosoma cruzi, the parasite that causes Chagas disease.[5][15] While that study focused on different substitutions, it highlights the potential of the core scaffold. Furthermore, the closely related 6-fluoro-1H-indole-4-carboxylate is a key intermediate in the synthesis of Rucaparib, a PARP inhibitor used in cancer therapy.[6][16] This underscores the value of this compound as a strategic building block for accessing novel and potent therapeutic agents.
Conclusion
The structural analysis of this compound is a systematic process that relies on the synergistic application of advanced spectroscopic and spectrometric techniques. Through the combined power of NMR, mass spectrometry, and potentially X-ray crystallography, a complete and unambiguous picture of the molecule's identity, connectivity, and composition is achieved. This rigorous characterization is the bedrock upon which further research and development rests, enabling medicinal chemists to confidently employ this valuable fluorinated building block in the design and synthesis of the next generation of innovative therapeutics.
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The Strategic Placement of Fluorine: A Guide to Modulating Indole Ring Stability and Reactivity
Foreword: Beyond a Simple Hydrogen Mimic
To the dedicated researcher in medicinal chemistry and drug development, the indole scaffold is a familiar and cherished motif, forming the core of numerous natural products and blockbuster pharmaceuticals.[1] Its rich electronics and versatile reactivity have made it a cornerstone of molecular design. However, the strategic incorporation of fluorine, an element often deceptively considered a mere hydrogen isostere, unlocks a new dimension of control over the indole's physicochemical and pharmacological properties. This guide moves beyond simplistic descriptions, offering a deep dive into the nuanced and often profound consequences of fluorinating the indole ring. We will explore the fundamental electronic and conformational perturbations induced by fluorine and connect these to tangible outcomes in stability, reactivity, and ultimately, biological function. This document is structured not as a rigid manual, but as a guided exploration, empowering you to make informed decisions in the design and synthesis of next-generation indole-based therapeutics.
The Electronic Tug-of-War: How Fluorine Reshapes the Indole's Core
The introduction of a fluorine atom to the indole ring initiates a complex interplay of electronic effects that fundamentally alters its character. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the ring through the sigma bond framework.[2] This effect is most pronounced at the position of substitution and diminishes with distance. Concurrently, fluorine possesses lone pairs of electrons in p-orbitals that can participate in resonance, donating electron density back to the aromatic π-system (a +M effect).[3] The net electronic impact of fluorine on the indole ring is a delicate balance between these opposing forces.
Generally, the inductive effect of fluorine dominates, leading to an overall decrease in the electron density of the indole ring system. This has profound implications for both the stability and reactivity of the molecule. The reduced electron density at the pyrrolic nitrogen, for instance, leads to a decrease in its basicity, which can be a desirable trait for improving the pharmacokinetic profile of a drug candidate.[4][5]
To visualize this electronic perturbation, consider the following diagram illustrating the inductive withdrawal and mesomeric donation of a fluorine substituent on the indole ring.
Caption: Workflow illustrating how fluorination can block metabolic pathways.
Altered Reactivity: A Double-Edged Sword
The electronic changes induced by fluorine also have a significant impact on the chemical reactivity of the indole ring, particularly in electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution
The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for the C3 position. [6][7]The introduction of an electron-withdrawing fluorine atom generally deactivates the indole ring towards electrophilic attack. [8]This deactivation is a direct consequence of the reduced electron density in the π-system.
However, the directing effect of the fluorine substituent must also be considered. While fluorine is deactivating, it is an ortho-, para-director in electrophilic aromatic substitution on a simple benzene ring. In the context of the indole ring, the interplay between the directing effects of the pyrrole nitrogen and the fluorine substituent can lead to complex regiochemical outcomes. For example, in the Vilsmeier-Haack formylation, the relative reactivities of different indole derivatives can be determined, providing insight into the electronic effects of substituents. [9]
Nucleophilic Aromatic Substitution
Conversely, the electron-withdrawing nature of fluorine can activate the indole ring towards nucleophilic aromatic substitution, a reaction that is generally difficult for the electron-rich indole nucleus. [10]By sufficiently lowering the electron density of the benzene portion of the indole, fluorine can facilitate the attack of nucleophiles, enabling the synthesis of otherwise inaccessible substituted indoles. [11]
Synthetic Strategies for Accessing Fluoroindoles
A variety of synthetic methods have been developed to introduce fluorine into the indole ring, ranging from classical named reactions to modern catalytic approaches. The choice of method often depends on the desired position of the fluorine atom and the overall substitution pattern of the target molecule.
Classical Approaches
-
Fischer Indole Synthesis: This venerable method can be adapted to produce fluoroindoles by starting with a fluorinated phenylhydrazine. While robust, this method can require harsh acidic conditions. [1]* Leimgruber-Batcho Indole Synthesis: A milder alternative to the Fischer synthesis, this two-step procedure is particularly useful for preparing indoles that are unsubstituted at the C2 and C3 positions. The synthesis begins with a fluorinated o-nitrotoluene. [1]
Modern Methodologies
-
Palladium-Catalyzed Cross-Coupling and Cyclization: These powerful methods offer high efficiency and selectivity in the construction of the indole ring and can be readily adapted for the synthesis of fluoroindoles. [1]* Photoredox Catalysis: This emerging technique allows for the synthesis of fluoroindoles under mild conditions, often proceeding through radical intermediates. For example, 3-fluoroindoles can be synthesized from N-arylamines bearing a CF2I group via a ruthenium-catalyzed cyclization under blue light irradiation. [12]
Experimental Protocol: Leimgruber-Batcho Synthesis of 5-Fluoroindole
This protocol provides a representative example of a reliable method for the synthesis of a fluoroindole.
Step 1: Synthesis of (E)-1-(5-fluoro-2-nitrophenyl)-N,N-dimethylmethanamine
-
To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equivalents) and pyrrolidine (0.1 equivalents).
-
Heat the mixture to 100-110 °C and stir for 3-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.
Step 2: Reductive Cyclization to 5-Fluoroindole
-
Suspend the crude enamine from the previous step in a suitable solvent such as ethanol or toluene.
-
Add a palladium on carbon catalyst (10% Pd/C, 2-5 mol%).
-
Pressurize the reactor with hydrogen gas (50-100 psi) or add a hydrogen source like hydrazine hydrate (5 equivalents).
-
Heat the mixture to 60-80 °C and stir vigorously for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and carefully filter the catalyst under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-fluoroindole, which can be purified by column chromatography or recrystallization. [1]
Applications in Drug Discovery and Chemical Biology
The unique properties imparted by fluorine make fluoroindoles and their derivatives, such as fluorotryptophan, invaluable tools in drug discovery and chemical biology.
Fluorinated Indoles in Medicinal Chemistry
The enhanced metabolic stability and modulated pKa of fluoroindoles have led to their incorporation into a wide range of drug candidates, including antivirals, anticancer agents, and central nervous system drugs. [8]For example, the introduction of fluorine can improve the oral bioavailability and pharmacokinetic profile of 5-HT1D receptor ligands. [4]
Fluorotryptophan as a Biophysical Probe
The non-canonical amino acid fluorotryptophan has emerged as a powerful probe for studying protein structure and dynamics using 19F NMR spectroscopy. [13][14]The 19F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity. By biosynthetically incorporating fluorotryptophan into a protein, researchers can gain site-specific information about the local environment and conformational changes of the protein. [13]The photophysical properties of fluorotryptophan also differ from those of natural tryptophan, making it a useful fluorescent probe. [15]
Conclusion: A Call for Strategic Fluorination
The strategic incorporation of fluorine into the indole ring is a powerful and versatile tool for modulating its stability, reactivity, and ultimately, its biological activity. By understanding the fundamental electronic and conformational effects of fluorine, researchers can make rational design choices to optimize the properties of indole-based molecules for a wide range of applications, from drug discovery to materials science. The continued development of novel synthetic methodologies for the precise and efficient introduction of fluorine will undoubtedly further expand the utility of this remarkable element in the realm of indole chemistry.
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Harnessing the Power of Duality: A Guide to the Electronic Effects of Fluorine in Indole Systems for Drug Discovery
An In-Depth Technical Guide:
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Its unique properties—small steric footprint, high electronegativity, and the ability to form strong carbon-fluorine bonds—offer a powerful toolkit for modulating a compound's physicochemical and pharmacokinetic profile.[1] The indole scaffold, a privileged structure in numerous approved drugs and clinical candidates, presents a particularly rich canvas for fluorination strategies.[2][3] This guide provides an in-depth analysis of the nuanced electronic effects of fluorine substitution on the indole system. We will dissect the interplay between inductive and resonance effects, explore the consequences of positional isomerism, and connect these fundamental principles to critical drug development parameters such as acidity (pKa), metabolic stability, and lipophilicity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination as a rational design strategy.
The Dichotomy of Fluorine's Electronic Influence
To understand fluorine's impact on the indole ring, one must first appreciate its dual electronic nature. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework.[4][5] This effect polarizes the C-F bond, drawing electron density away from the attached carbon and, by extension, the rest of the molecule.
Simultaneously, the lone pairs on the fluorine atom can participate in resonance, donating electron density into an adjacent π-system—a phenomenon known as the electron-donating resonance (or mesomeric) effect (+R) .[6][7] However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon, this +R effect is significantly weaker than its formidable -I effect. The net electronic impact of a fluorine substituent is therefore a delicate balance between these opposing forces, heavily influenced by its position on the indole ring.
Caption: Duality of fluorine's electronic influence on an aromatic system.
Positional Effects: How Fluorine's Location Dictates Indole's Character
The position of fluorine on the indole ring is critical in determining its net electronic effect. The inductive effect attenuates with distance, while the resonance effect is primarily felt at the ortho and para positions relative to the point of attachment.
-
Benzene Ring Substitution (C4, C5, C6, C7):
-
C4-Fluoroindole: Substitution at the C4 position places the fluorine atom in close proximity to the pyrrole nitrogen. This leads to a pronounced inductive withdrawal, significantly impacting the electron density of the entire heterocyclic system. Studies have suggested that the 4-position is particularly sensitive to electronic modulation, leading to substantial shifts in spectroscopic properties.[8]
-
C5- and C7-Fluoroindoles: At these positions, both -I and +R effects are at play. The strong inductive withdrawal generally dominates, leading to an overall deactivation of the ring towards electrophilic substitution.
-
C6-Fluoroindole: Similar to the C5 and C7 positions, the C6-fluoro substituent deactivates the ring through a dominant inductive effect. This deactivation can, however, be beneficial in blocking unwanted metabolic oxidation at this site.[9]
-
-
Pyrrole Ring Substitution (C2, C3):
-
C2-Fluoroindole: Direct substitution on the electron-rich pyrrole ring is less common but synthetically achievable.[2] The electronic impact is significant, directly modulating the π-electron system and reactivity of the heterocyclic core.
-
C3-Fluoroindole: The C3 position is the most nucleophilic site of the indole ring. Placing an electron-withdrawing fluorine atom here dramatically alters the indole's characteristic reactivity.
-
Quantifying the Impact: pKa Modulation
One of the most predictable and powerful applications of fluorination in drug design is the modulation of a molecule's acid-base properties (pKa).[10] For indole derivatives, this primarily concerns the basicity of appended amine groups and the acidity of the indole N-H proton.
The strong -I effect of fluorine withdraws electron density, destabilizing the protonated form of a nearby base (e.g., a piperidine or piperazine nitrogen) and thereby lowering its pKa (making it less basic).[1][11] This reduction in basicity can have profound, beneficial effects on a drug's pharmacokinetic profile, particularly oral absorption, by increasing the fraction of the neutral, membrane-permeable species at physiological pH.[12][13]
Table 1: Effect of Fluorination on the pKa of Indole-Based Ligands
| Compound Series | Parent Compound pKa | Fluorinated Analog pKa | ΔpKa | Reference |
|---|---|---|---|---|
| 3-(3-(Piperidin-1-yl)propyl)indoles | ~9.5 | ~8.7 (with F on propyl linker) | -0.8 | [12][13] |
| 3-(3-(Piperazin-1-yl)propyl)indoles | ~8.5 | ~7.5 (with F on propyl linker) | -1.0 | [12][13] |
| PDE9 Inhibitors | 7.91 (pyrrolidine N) | 6.85 (with F on pyrrolidine) | -1.06 |[11] |
This pKa-lowering effect is a direct and quantifiable consequence of fluorine's electronic properties, providing a rational strategy to overcome pharmacokinetic hurdles associated with high basicity.
Enhancing Metabolic Stability: Blocking the "Soft Spots"
Metabolic instability is a primary cause of drug candidate failure. The cytochrome P450 (CYP450) family of enzymes frequently mediates the oxidative metabolism of C-H bonds.[14] Replacing a metabolically labile hydrogen atom with fluorine can effectively "shield" that position from enzymatic attack. This is due to the high bond dissociation energy of the C-F bond (~109 kcal/mol) compared to a typical C-H bond (~98 kcal/mol), making it significantly more resistant to homolytic cleavage.[9][14]
Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
|---|---|---|---|---|---|---|
| Indole-based Agonist | Parent Compound | Non-fluorinated | 15 | 92.4 | Human Liver Microsomes | [15] |
| Indole-based Agonist | 6-Fluoro Analog | Fluorinated at C6 | >120 | <11.6 | Human Liver Microsomes |[15] |
Note: A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.
The data clearly demonstrates that the strategic placement of a single fluorine atom can dramatically decrease the rate of metabolism, leading to a longer drug half-life and improved bioavailability.[15]
Caption: Workflow for Spectrophotometric pKa Determination.
Protocol: In Vitro Metabolic Stability Assay
This assay uses liver microsomes, which contain a high concentration of CYP450 enzymes, to predict the rate of phase I metabolism. [15] Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a fluorinated indole.
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) as the cofactor solution.
-
Prepare a 1 mM stock solution of the test compound in acetonitrile or DMSO.
-
-
Incubation:
-
In a 96-well plate, dilute the microsomes in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Add the test compound to the microsome suspension (final concentration typically 1 µM) and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quench the reaction immediately by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the equation: CLint = (V/P) * k , where V is the incubation volume and P is the amount of microsomal protein. [15]
-
Conclusion
The electronic effects of fluorine in indole systems are a powerful example of rational drug design. By understanding the fundamental dichotomy of fluorine's strong inductive withdrawal and weak resonance donation, medicinal chemists can precisely tune the properties of indole-based drug candidates. Positional fluorination provides a reliable method to modulate pKa to enhance oral absorption, block sites of metabolism to increase half-life, and alter electron distribution to improve target binding. The experimental protocols provided herein offer a framework for validating these design strategies, ensuring that the journey from lead compound to clinical candidate is grounded in robust scientific principles.
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Douma, T., et al. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243-7. [Link]
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Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679. [Link]
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Various Authors. (2021). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]
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van Niel, M. B., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087-104. [Link]
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ResearchGate. (n.d.). Selected examples of fluorine-containing indole derivatives. [Link]
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Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
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van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]
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Al-Blewi, F. F., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
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Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]
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Stepan, A. F., et al. (2012). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. [Link]
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Khan Academy. (n.d.). Resonance vs Inductive Effects. [Link]
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MDPI. (2020). Importance of Fluorine in Benzazole Compounds. [Link]
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Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC - NIH. [Link]
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The Strategic Deployment of Methyl 6-Fluoro-1H-indole-2-carboxylate in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the 6-fluoroindole core has emerged as a "privileged" motif, conferring advantageous physicochemical and pharmacokinetic properties upon bioactive molecules. This technical guide provides an in-depth exploration of methyl 6-fluoro-1H-indole-2-carboxylate , a versatile and increasingly pivotal building block for the synthesis of novel therapeutics. We will dissect the synthetic rationale, explore the nuanced reactivity of its functional handles, and present field-proven protocols for its elaboration. Through case studies and mechanistic insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this powerful scaffold in their discovery programs.
Introduction: The Fluorine Advantage in the Indole Scaffold
The indole ring is a ubiquitous feature in a vast array of natural products and pharmaceuticals. However, the parent scaffold is often susceptible to metabolic oxidation, particularly at the electron-rich positions of the pyrrole and benzene rings. The introduction of a fluorine atom, particularly at the C6 position, offers a sophisticated solution to this challenge and imparts a range of other beneficial properties.
The strategic placement of fluorine is a well-established strategy to enhance key drug-like properties[1][2][3]:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy >109 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs).[4][5] Placing a fluorine at C6 effectively blocks a potential site of aromatic hydroxylation, a common metabolic pathway for indoles, thereby increasing the compound's half-life and bioavailability.[4]
-
Modulation of Physicochemical Properties: As the most electronegative element, fluorine's presence significantly alters the electronic distribution of the indole ring.[2] This can:
-
Lower the pKa of the indole N-H, influencing its hydrogen bonding capabilities and ionization state at physiological pH.
-
Alter Lipophilicity (logP): While a single fluorine atom has a minimal steric footprint, comparable to a hydrogen atom, it can subtly increase lipophilicity, which can enhance membrane permeability and target engagement.
-
-
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with protein targets.[2][6] These non-covalent interactions, including orthogonal multipolar C–F···C=O interactions, can significantly increase a ligand's binding affinity and selectivity.
This compound encapsulates these advantages within a synthetically tractable framework, presenting three distinct points for chemical diversification: the indole nitrogen (N1), the C2 methyl ester, and the aromatic ring.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for its effective use.
| Property | Value | Source/Notes |
| CAS Number | 2055-56-3 | Varies by supplier; cross-verification is essential. |
| Molecular Formula | C₁₀H₈FNO₂ | Calculated |
| Molecular Weight | 193.17 g/mol | Calculated |
| Appearance | Off-white to light yellow crystalline solid | Typical observation from commercial suppliers. |
| Purity | ≥97% (HPLC) | Standard purity for synthesis-grade reagents. |
| Solubility | Soluble in DMF, DMSO, THF, moderately in MeOH, EtOH | Inferred from structurally similar indole esters. |
| Storage Conditions | Store in a cool, dry place, sealed from air and moisture | Standard for indole compounds to prevent degradation.[6] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be verified for each batch to confirm identity and purity. The expected spectra would show characteristic shifts for the indole ring protons, the N-H proton, and the methyl ester group.
Synthetic Pathways to the Core Scaffold
The synthesis of the this compound core can be achieved through several established indole synthesis methodologies. The choice of route often depends on the availability of starting materials and the desired scale of production. A common and reliable method is the Fischer Indole Synthesis .
Fischer Indole Synthesis Route
This classic and robust method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a pyruvate derivative.
Caption: Fischer Indole Synthesis workflow for the target compound.
Causality Behind Experimental Choices:
-
Acid Catalyst: A Brønsted or Lewis acid is crucial for protonating the hydrazone, which initiates the key[2][2]-sigmatropic rearrangement (the Fischer rearrangement). Polyphosphoric acid (PPA) or zinc chloride are often effective as they can be used in higher concentrations and temperatures to drive the reaction to completion.
-
Solvent: The reaction is often run in a high-boiling solvent like toluene or xylene to facilitate the elimination of ammonia during the final aromatization step. In some cases, the acid itself (like acetic acid) can serve as the solvent.
-
Temperature: The cyclization and aromatization steps typically require elevated temperatures (80-140 °C) to overcome the activation energy of the rearrangement.
Reactivity and Strategic Elaboration: A Three-Pronged Approach
The true power of this compound lies in the orthogonal reactivity of its three functional handles, allowing for sequential and controlled diversification.
Caption: Key reaction vectors for diversifying the core scaffold.
Position N1: N-Alkylation and N-Arylation
The indole nitrogen is nucleophilic after deprotonation. This site is the most common point for initial diversification.
-
Mechanism: The N-H proton is moderately acidic (pKa ≈ 17 in DMSO) and can be readily removed by a suitable base. The resulting indolide anion is a potent nucleophile that reacts with various electrophiles.
-
Common Conditions: Sodium hydride (NaH) in an anhydrous polar aprocic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is the classic, highly effective method for deprotonation, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide).[1][7] For milder conditions, bases like potassium carbonate (K₂CO₃) in acetone or acetonitrile can be sufficient, especially for more reactive electrophiles.
-
Field-Proven Insight: While NaH is robust, its use requires stringent anhydrous conditions. For substrates sensitive to harsh bases, cesium carbonate (Cs₂CO₃) often provides superior results with fewer side reactions. For N-arylation, palladium-catalyzed Buchwald-Hartwig coupling provides access to a wide range of N-aryl indoles.
Position C2: The Ester Handle
The methyl ester at the C2 position is a versatile precursor to amides, which are fundamental linkages in a vast number of pharmaceuticals.
-
Mechanism: The ester is first hydrolyzed to the corresponding carboxylic acid, typically under basic conditions (saponification). The resulting 6-fluoro-1H-indole-2-carboxylic acid can then be coupled with a primary or secondary amine using a standard peptide coupling reagent.
-
Common Conditions:
-
Hydrolysis: Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a clean and efficient method for saponification.
-
Amide Coupling: The resulting acid is activated with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[8] The desired amine is then added to form the amide bond.[9]
-
-
Self-Validating System: The success of the coupling reaction is easily monitored by LC-MS, observing the consumption of the carboxylic acid and the appearance of the higher molecular weight amide product. Purification is typically achieved via silica gel chromatography or reverse-phase HPLC.
Position C3: Electrophilic Aromatic Substitution
The C3 position of the indole ring is the most electron-rich and is highly susceptible to electrophilic aromatic substitution (EAS).
-
Mechanism: The pyrrole ring activates the C3 position, making it reactive toward a range of electrophiles even without a catalyst.
-
Common Reactions:
-
Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like DMF or CCl₄ readily install a halogen at C3.
-
Mannich Reaction: Reaction with formaldehyde and a secondary amine (e.g., dimethylamine) yields a gramine-type intermediate, which is itself a useful building block for further elaboration.
-
-
Expertise in Action: The order of functionalization is critical. It is often preferable to perform C3 substitution before N-alkylation. The presence of an N1-substituent can sometimes sterically hinder the approach of the electrophile to the C3 position.
Case Study: The 6-Fluoroindole Scaffold in PARP Inhibitors
While not the exact 2-carboxylate isomer, the development of Rucaparib , a potent PARP (Poly(ADP-ribose) polymerase) inhibitor for cancer therapy, highlights the value of the closely related methyl 6-fluoro-1H-indole-4-carboxylate.[2][6] This example serves as an authoritative proxy for the strategic importance of the 6-fluoroindole core. In the synthesis of Rucaparib, the fluorinated indole intermediate is crucial for building the final complex molecule, where the indole moiety plays a key role in binding to the PARP enzyme. The fluorine atom contributes to the overall electronic and binding properties that lead to the drug's efficacy.[6]
Detailed Experimental Protocols
The following protocols are generalized from standard, field-proven procedures and should be adapted and optimized for specific substrates and scales.
Protocol 1: N-Alkylation of this compound
Objective: To introduce an alkyl group (e.g., benzyl) at the N1 position.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc) & Hexanes
-
Brine & Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration ~0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add the NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir at 0 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and extract three times with EtOAc.
-
Workup: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexanes/EtOAc gradient to yield the pure N-benzylated product.
Protocol 2: Hydrolysis and Amide Coupling
Objective: To synthesize an amide derivative from the C2-ester.
Step A: Saponification
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) and stir the mixture at room temperature for 2-6 hours until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~2-3 with 1M HCl.
-
Isolation: The carboxylic acid product will often precipitate. Collect the solid by filtration. If it remains in solution, extract with EtOAc, dry the organic layer over MgSO₄, and concentrate to yield 6-fluoro-1H-indole-2-carboxylic acid.
Step B: Amide Coupling
-
Preparation: To a dry flask under an inert atmosphere, add the 6-fluoro-1H-indole-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).
-
Dissolution: Dissolve the components in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, dilute the reaction with water and extract with EtOAc. Wash the combined organic layers with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry over MgSO₄, concentrate, and purify by silica gel chromatography to afford the final amide.
Conclusion and Future Perspectives
This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides a direct entry point to novel, metabolically robust, and potentially high-affinity drug candidates. Its orthogonal handles allow for a systematic and efficient exploration of chemical space, making it an invaluable asset in hit-to-lead and lead optimization campaigns. As the demand for therapeutics with improved pharmacokinetic profiles continues to grow, the judicious application of fluorinated scaffolds like this one will undoubtedly play an increasingly central role in the future of drug discovery. The protocols and insights provided herein offer a validated framework for harnessing the full potential of this powerful building block.
References
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-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, March 31). Journal of Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). RSC Publishing. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
Methyl 6-fluoro-1H-indole-4-carboxylate CAS 1082040-43-4. (n.d.). Caming Pharmaceutical Ltd. [Link]
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methyl 6-methyl-1H-indole-2-carboxylate. (n.d.). PubChem. [Link]
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-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6). ResearchGate. [Link]
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Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. [Link]
-
The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters. [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020, December 17). RSC Publishing. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. [Link]
-
(E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate. (n.d.). PubChem. [Link]
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- Synthesis of 2-indolinone derivatives. (n.d.).
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An In-depth Technical Guide to the Chemical Profile and Solubility of 6-Fluoroindole Derivatives
Abstract
This technical guide provides a comprehensive analysis of the chemical profile and solubility characteristics of 6-fluoroindole and its derivatives. As critical building blocks in modern medicinal chemistry, these compounds leverage the unique properties of fluorine to enhance pharmacological profiles, including metabolic stability, binding affinity, and lipophilicity.[1] This document delves into the nuanced electronic effects of the C-6 fluorine substituent, its influence on reactivity in key synthetic transformations, and its spectroscopic signatures. Furthermore, we present a detailed examination of the solubility of these derivatives in both aqueous and organic media, offering field-proven experimental protocols for accurate solubility determination. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to strategically employ 6-fluoroindole scaffolds in their discovery programs.
The Strategic Role of 6-Fluoroindoles in Drug Discovery
The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents.[2] Its functionalization has been a cornerstone of drug design for decades. The introduction of fluorine, the most electronegative element, into this scaffold is a strategic decision aimed at modulating key molecular properties.[3] Fluorine's small van der Waals radius allows it to act as a bioisostere for hydrogen, yet its powerful inductive effect can profoundly alter a molecule's pKa, dipole moment, and metabolic stability.[4][5]
Positioning the fluorine atom at the 6-position of the indole ring offers a distinct set of advantages. It significantly influences the electron density of the entire bicyclic system, which can enhance binding affinity to biological targets and improve resistance to metabolic degradation, a common challenge in drug development.[6] Consequently, the 6-fluoroindole moiety is a key component in a wide array of bioactive compounds, including anticancer agents, selective serotonin reuptake inhibitors (SSRIs), and HIV-1 attachment inhibitors.[1][7]
Chemical Profile of the 6-Fluoroindole Core
A thorough understanding of the fundamental chemical properties of the 6-fluoroindole core is essential for its effective application in synthesis and drug design.
Electronic Properties and Reactivity
The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[8] This effect deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution compared to unsubstituted indole. However, fluorine also possesses a positive mesomeric effect (+M) through its lone pairs, which can donate electron density into the π-system.[9]
This dual nature—strong induction and moderate resonance—governs the reactivity of the 6-fluoroindole core. The pyrrole ring remains the more electron-rich and reactive part of the molecule. Electrophilic substitution, a cornerstone of indole chemistry, occurs preferentially at the C-3 position.[2][10] The electron-withdrawing nature of the 6-fluoro substituent can modulate the nucleophilicity of the C-3 position, a factor that must be considered when planning synthetic routes. The indole N-H is also readily deprotonated or functionalized, providing another key handle for derivatization.[10]
Spectroscopic Characterization
The presence of fluorine provides a powerful and unique spectroscopic handle for characterization, particularly using ¹⁹F NMR.
-
¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive.[11] The chemical shift of the fluorine atom in 6-fluoroindole is highly responsive to its electronic environment, making it an excellent probe for monitoring reactions and studying ligand-protein interactions.[11][12] Computational methods can be used to predict ¹⁹F NMR shifts with good accuracy, aiding in structural assignment.[13]
-
¹H and ¹³C NMR: The ¹H NMR spectrum of 6-fluoroindole shows characteristic signals for the indole protons. For instance, a reported spectrum shows key signals at δ 11.11 (1H, s, NH), 7.49 (1H, dd, J = 8.6, 5.5 Hz), and 7.30 (1H, t, J = 2.4 Hz).[14] The fluorine atom introduces complex splitting patterns (H-F and C-F couplings) that provide valuable structural information.
-
Mass Spectrometry & IR: The molecular formula of 6-fluoroindole is C₈H₆FN with a molecular weight of approximately 135.14 g/mol .[10] High-resolution mass spectrometry is used to confirm its elemental composition. Infrared (IR) spectroscopy will show characteristic N-H stretching bands and bands associated with the aromatic C-F bond.
Key Physicochemical Parameters
The physicochemical properties of the parent 6-fluoroindole scaffold are foundational for predicting the behavior of its derivatives.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₈H₆FN | [10] |
| Molecular Weight | ~135.14 g/mol | [10][15] |
| Appearance | Typically a beige-brown or white to light yellow crystalline powder. | [10][16] |
| Melting Point | 72-76 °C | [10][17] |
| pKa | 16.40 ± 0.30 (Predicted) | [14] |
| Water Solubility | Insoluble | [7][10] |
| Organic Solvents | Soluble in many common organic solvents like ethanol, acetone, and dichloromethane. | [10][16][18] |
Solubility Profile of 6-Fluoroindole Derivatives
Solubility is a critical determinant of a drug candidate's success, affecting everything from in vitro assay reliability to in vivo bioavailability.[19] The inherent hydrophobicity of the indole ring system often presents solubility challenges.[20]
Factors Influencing Solubility
-
Lipophilicity: The indole core is lipophilic. While the addition of a single fluorine atom can increase lipophilicity, further derivatization plays a more significant role.[5] Adding polar functional groups (e.g., carboxylic acids, amines) is a common strategy to enhance aqueous solubility.
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice and solvate the molecule is a major barrier to dissolution. Polymorphism can lead to different crystal forms of the same compound having vastly different solubilities.
-
pH and Ionization: The solubility of derivatives with ionizable groups is highly pH-dependent.[20] For a derivative with a basic amine, lowering the pH will lead to protonation and a significant increase in aqueous solubility. Conversely, for an acidic derivative, increasing the pH enhances solubility.[21]
Aqueous Solubility: Kinetic vs. Thermodynamic
It is crucial to distinguish between two types of aqueous solubility measurements, as they provide different and complementary information for drug development.[22]
-
Kinetic Solubility: This is typically measured in early-stage discovery for high-throughput screening. It reflects the concentration at which a compound, rapidly diluted from a DMSO stock solution, begins to precipitate.[23] While fast, this method can overestimate the true solubility as it may form supersaturated or amorphous precipitates.[24]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given medium.[25] It is measured by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours).[19] This value is more relevant for predicting in vivo behavior and for formulation development.[25]
Solubility in Organic Solvents
For synthesis, purification, and stock solution preparation, solubility in organic solvents is paramount. 6-fluoroindole and its less polar derivatives are generally soluble in solvents like DMSO, DMF, DCM, ethanol, and acetone.[10][16][26]
| Solvent | General Solubility | Use Case |
| Dimethyl Sulfoxide (DMSO) | High | Stock solutions for biological assays.[20] |
| Dimethylformamide (DMF) | High | Reaction solvent for synthesis.[27] |
| Dichloromethane (DCM) | Good | Extractions, chromatography.[16] |
| Ethanol / Methanol | Good | Crystallization, reaction solvent.[16][28] |
| Water | Insoluble/Slightly Soluble | Aqueous assays, final formulations.[7][16] |
Experimental Protocols & Workflows
Accurate and reproducible data are the bedrock of scientific integrity. The following protocols represent industry-standard methods for characterizing the solubility of 6-fluoroindole derivatives.
Experimental Workflow: Physicochemical Characterization
The diagram below outlines a logical workflow for the initial physicochemical profiling of a newly synthesized 6-fluoroindole derivative. This systematic approach ensures that critical data is gathered early to inform subsequent development decisions.
Caption: A typical workflow for characterizing a new 6-fluoroindole derivative.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility, a critical parameter for lead optimization and pre-formulation.
Objective: To measure the maximum concentration of a compound at equilibrium in an aqueous buffer.
Materials:
-
Test compound (solid, high purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile (ACN) and water
-
Calibrated analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control (set to 25°C)
-
Centrifuge
-
HPLC system with UV detector
Methodology:
-
Preparation: Add an excess of the solid test compound (e.g., ~2 mg) to a glass vial. Causality: Using an excess of solid ensures that equilibrium is established with the undissolved solid phase.
-
Solvent Addition: Add a precise volume of PBS (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vial securely and place it on the orbital shaker at 25°C for 24 hours. Causality: A 24-hour incubation is essential to allow sufficient time for the dissolution process to reach equilibrium, especially for poorly soluble compounds or those that may undergo phase transformations.[19]
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Trustworthiness: Centrifugation is a critical step to separate the saturated supernatant from any undissolved solid without risking further dissolution during sample handling.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., 50:50 ACN:Water) to bring the concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration by comparing the peak area to a pre-established calibration curve prepared from a stock solution of the compound in an organic solvent (e.g., DMSO or ACN).
-
Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the thermodynamic solubility.
Protocol: Kinetic Solubility (Nephelometry Method)
This high-throughput method is ideal for screening large numbers of compounds in early discovery phases.[23]
Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Liquid handling robot or multichannel pipettor
-
Plate reader capable of nephelometry (light scattering)
Methodology:
-
Plate Preparation: Add PBS to the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler, perform serial dilutions of the 10 mM DMSO stock solution directly into the PBS-containing wells. This creates a concentration gradient. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility. Causality: Adding the DMSO stock to the buffer, rather than the reverse, creates a transient supersaturation that is key to the kinetic measurement.
-
Incubation: Shake the plate gently for a short period (e.g., 1-2 hours) at room temperature.[19]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the background is defined as the kinetic solubility. Trustworthiness: The use of positive and negative controls (a known insoluble and a known soluble compound) on each plate is essential for validating the assay performance.
Conclusion
The 6-fluoroindole scaffold is a powerful and versatile platform in modern drug discovery. Its unique chemical profile, characterized by the strong inductive effect of the C-6 fluorine, provides medicinal chemists with a valuable tool to fine-tune the electronic, metabolic, and physicochemical properties of lead compounds. However, the inherent lipophilicity of the indole core necessitates a careful and systematic approach to solubility assessment. By understanding the distinction between kinetic and thermodynamic solubility and employing robust experimental protocols, researchers can effectively navigate the challenges of poor solubility, enabling the development of 6-fluoroindole derivatives with optimized pharmacokinetic profiles and enhanced therapeutic potential.
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The 6-Fluoroindole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1][2] Among its many derivatives, the 6-fluoroindole scaffold has emerged as a particularly valuable and "privileged" structure in the design of novel therapeutics.[3][4] The strategic incorporation of a fluorine atom at the 6-position of the indole nucleus imparts a unique combination of physicochemical properties that can significantly enhance a molecule's pharmacological profile.[5][6] This guide provides a comprehensive technical overview of the biological relevance of 6-fluoroindole scaffolds, from their synthesis and fundamental properties to their diverse applications in contemporary drug discovery. We will explore the causal relationships behind experimental choices, present detailed protocols, and visualize key concepts to empower researchers in their pursuit of innovative medicines.
The Strategic Advantage of Fluorination: Physicochemical and Pharmacokinetic Implications
The introduction of a fluorine atom, the most electronegative element, into an organic molecule can profoundly alter its properties. In the context of the 6-fluoroindole scaffold, this substitution is far from a minor perturbation. It is a deliberate strategy to modulate key parameters that govern a drug's efficacy and developability.
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability at the 6-position can prevent unwanted metabolism, prolonging the drug's half-life and improving its overall pharmacokinetic profile.[6][7]
Modulation of Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.[5] This property is crucial for drugs targeting the central nervous system (CNS) and for improving oral bioavailability.
Altered Acidity and Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, such as the indole nitrogen. This can affect the molecule's ionization state at physiological pH, which in turn impacts its solubility, permeability, and target binding.
Favorable Target Interactions: The fluorine atom can participate in various non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and halogen bonds. These interactions can significantly enhance binding affinity and selectivity.[8]
Table 1: Physicochemical Properties of 6-Fluoroindole
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆FN | [9][10] |
| Molecular Weight | 135.14 g/mol | [9][10] |
| Appearance | White to beige-brown crystalline powder | [9][11][12] |
| Melting Point | 72-76 °C | [9][11][12][13] |
| Solubility | Insoluble in water; soluble in common organic solvents | [9][11] |
| pKa | 16.40 ± 0.30 (Predicted) | [12] |
Synthesis of the 6-Fluoroindole Core: Key Methodologies
The accessibility of the 6-fluoroindole scaffold is crucial for its widespread use in drug discovery. Fortunately, several robust synthetic routes have been established. The choice of method often depends on factors such as the desired scale, available starting materials, and required purity.[5][14]
Leimgruber-Batcho Indole Synthesis
This method is a popular choice for industrial-scale synthesis due to its high yields and mild reaction conditions.[5][14] The synthesis proceeds in two main steps: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.[5]
-
Enamine Formation:
-
In a reaction vessel, combine 4-fluoro-2-nitrotoluene (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents), and pyrrolidine (catalytic amount).[7]
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.[7]
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in a suitable solvent such as ethanol or toluene.[7][14]
-
For laboratory scale, carefully add a reducing agent like Raney Nickel and then hydrazine hydrate dropwise.[7] For larger scale, a mixture of iron powder in acetic acid can be used.[5][14]
-
Heat the reaction mixture and monitor by TLC or HPLC until the starting material is consumed.[7][14]
-
After completion, cool the reaction and filter to remove the catalyst or iron residues.[5]
-
Wash the filtrate with appropriate aqueous solutions (e.g., 1N HCl, water, saturated sodium bicarbonate) and dry the organic layer.[14]
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to yield pure 6-fluoroindole.[5][14]
-
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Methodological & Application
Synthesis of Methyl 6-fluoro-1H-indole-2-carboxylate from 4-Fluorophenylhydrazine: An Application Note and Protocol
Introduction
Methyl 6-fluoro-1H-indole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and biological properties of the parent molecule, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and altered lipophilicity. This application note provides a detailed protocol for the synthesis of this compound via the classic Fischer indole synthesis, a robust and widely utilized method for the construction of the indole nucleus. The synthesis commences from readily available starting materials, 4-fluorophenylhydrazine and methyl pyruvate. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and a self-validating experimental procedure.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Emil Fischer in 1883.[1] This acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone, followed by a cyclization and elimination of ammonia to form the indole ring.[1][2]
The reaction proceeds through several key steps:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 4-fluorophenylhydrazine with methyl pyruvate to form the corresponding hydrazone intermediate.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: A crucial[3][3]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.[4]
-
Cyclization and Aromatization: The di-imine intermediate undergoes intramolecular cyclization, and subsequent elimination of ammonia, driven by the formation of the stable aromatic indole ring system.
A variety of Brønsted and Lewis acids can be employed as catalysts for the Fischer indole synthesis, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride.[1][4][5] The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Materials and Methods
Reagents and Solvents
-
4-Fluorophenylhydrazine hydrochloride (CAS: 823-85-8)
-
Methyl pyruvate (CAS: 600-22-6)
-
Ethanol (anhydrous)
-
Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
The synthesis is a two-step, one-pot procedure involving the formation of the hydrazone followed by the acid-catalyzed cyclization.
Step 1: In situ Formation of 4-Fluorophenylhydrazone of Methyl Pyruvate
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylhydrazine hydrochloride (1.0 eq).
-
Add anhydrous ethanol (approximately 10 mL per gram of hydrazine) to the flask.
-
Stir the suspension at room temperature to ensure good mixing.
-
To this suspension, add methyl pyruvate (1.05 eq) dropwise over 5-10 minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a change in the color or consistency of the mixture. The reaction can be monitored by TLC.
Step 2: Fischer Indole Cyclization
-
Once the hydrazone formation is deemed complete by TLC analysis, carefully add polyphosphoric acid (PPA) (approximately 5-10 times the weight of the starting hydrazine) to the reaction mixture in portions. Caution: The addition of PPA can be exothermic.
-
Attach a reflux condenser to the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Maintain this temperature for 2-4 hours, monitoring the progress of the reaction by TLC (a typical eluent system is 20-30% ethyl acetate in hexanes).
-
Upon completion, allow the reaction mixture to cool to room temperature.
Work-up and Purification
-
Carefully pour the cooled reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Data and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Description |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.18 g/mol |
| Purity (HPLC) | >98% |
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.5 (br s, 1H, NH), ~7.5-7.0 (m, 4H, Ar-H), ~3.9 (s, 3H, OCH₃). The exact chemical shifts and coupling constants will be dependent on the solvent and instrument used.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for aromatic carbons, indole ring carbons, the ester carbonyl, and the methoxy carbon.
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ = 194.06.
Safety and Handling Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Fluorophenylhydrazine hydrochloride: This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] It can cause skin and serious eye irritation and may cause respiratory irritation.[3] Handle with care and avoid generating dust.
-
Methyl pyruvate: This is a flammable liquid and vapor.[7] Keep away from heat, sparks, and open flames.[7] It may cause skin and eye irritation.
-
Polyphosphoric acid (PPA): PPA is corrosive and can cause severe skin and eye burns. Handle with extreme care and avoid contact with water, as it can react vigorously.
All chemical waste should be disposed of in accordance with local environmental regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of hydrazone | Incomplete reaction; impure starting materials. | Increase reaction time for hydrazone formation. Ensure starting materials are of high purity. |
| Low yield of indole | Incomplete cyclization; decomposition of product. | Optimize reaction temperature and time for the cyclization step. Ensure the PPA is of good quality. |
| Formation of side products | Incorrect reaction temperature; presence of impurities. | Carefully control the reaction temperature. Purify starting materials if necessary. |
| Difficult purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system. |
Visualization of the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Conclusion
The Fischer indole synthesis provides an efficient and reliable method for the preparation of this compound from 4-fluorophenylhydrazine and methyl pyruvate. The protocol described in this application note, when followed with the appropriate safety precautions, offers a robust procedure for obtaining this valuable building block for drug discovery and development. The key to a successful synthesis lies in the careful control of reaction conditions and a thorough purification of the final product. The provided analytical data expectations will serve as a benchmark for the successful synthesis and characterization of the target compound.
References
-
SpectraBase. methyl 1H-indole-2-carboxylate. Retrieved from [Link]
- El-Faham, A., et al. (2018).
-
The Royal Society of Chemistry. Supporting information. Retrieved from [Link]
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
- Al-awadi, N. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2333-2342.
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Wikipedia. Fischer indole synthesis. Retrieved from [Link]
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MagTapp. DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Retrieved from [Link]
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MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
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MagTapp. Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
- Google Patents. US20070083053A1 - Process for producing indole compound.
-
MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]
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Introduction: The Strategic Importance of the 6-Fluoroindole Scaffold
An Application Guide to the Fischer Indole Synthesis of 6-Fluoroindole Derivatives
In the landscape of modern drug discovery and materials science, the indole nucleus stands as a privileged scaffold. Its incorporation into molecular architectures frequently imparts significant biological activity. The strategic placement of a fluorine atom, particularly at the 6-position, further enhances the utility of this heterocyclic system. The 6-fluoroindole moiety is a cornerstone in the development of a diverse array of bioactive compounds, including selective serotonin reuptake inhibitors (SSRIs) for treating mood disorders, novel anti-cancer agents, and potent antimicrobials.[1] The fluorine substituent significantly modulates key pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity, making 6-fluoroindole derivatives highly sought-after targets in medicinal chemistry.[1][2] Beyond pharmaceuticals, these compounds serve as crucial intermediates in the synthesis of advanced materials for applications like organic light-emitting diodes (OLEDs) and semiconductors.[2][3]
This document provides a comprehensive guide to the synthesis of 6-fluoroindole derivatives via the Fischer indole synthesis, a classic yet robust and widely applicable method.[4][5] We will explore the underlying mechanism, provide a detailed experimental protocol, discuss critical process parameters, and offer insights into optimization and troubleshooting.
The Fischer Indole Synthesis: A Mechanistic Overview
Discovered by Hermann Emil Fischer in 1883, this powerful reaction constructs the indole ring from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[4][5][6] The reaction proceeds through a series of well-defined steps, each catalyzed by a Brønsted or Lewis acid.[4][7]
The mechanism can be summarized as follows:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of an arylhydrazine (in this case, 4-fluorophenylhydrazine) with a carbonyl compound to form a phenylhydrazone intermediate.[4][7]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[4][8]
-
[1][1]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes the key, irreversible[1][1]-sigmatropic rearrangement (akin to a Cope rearrangement), which forms a new carbon-carbon bond and breaks the weak N-N bond.[4][7][9] This step is often considered the rate-determining step of the synthesis.[8]
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes. The nucleophilic amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring, creating an aminal intermediate.[7][10]
-
Ammonia Elimination: Finally, under the acidic conditions, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring.[4][8]
Caption: Figure 1: Reaction Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 6-Fluoroindole from 4-Fluorophenylhydrazine
This protocol describes a general procedure for the synthesis of the parent 6-fluoroindole using 4-fluorophenylhydrazine hydrochloride and a suitable acetaldehyde equivalent.
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents:
-
4-Fluorophenylhydrazine hydrochloride (1.0 eq)
-
Acetaldehyde or acetaldehyde dimethyl acetal (1.1 eq)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol or Acetic Acid
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Hydrazone Formation (One-Pot Approach):
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenylhydrazine hydrochloride (1.0 eq).
-
Add a suitable solvent such as ethanol or glacial acetic acid (approx. 5-10 mL per gram of hydrazine).[1][7]
-
Stir the suspension at room temperature and add the aldehyde or ketone (1.1 eq) dropwise.
-
Continue stirring the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as the formation of a precipitate. The reaction can be monitored by Thin Layer Chromatography (TLC).[1] For many syntheses, the hydrazone is not isolated and is taken directly to the next step.[5][7]
-
-
Indolization (Cyclization):
-
To the reaction mixture containing the hydrazone, carefully add the acid catalyst. Polyphosphoric acid (PPA) is a highly effective catalyst and can often serve as the solvent as well.[1][7][11] Alternatively, a Lewis acid like zinc chloride (ZnCl₂) can be used.[4][5]
-
Heat the reaction mixture with vigorous stirring to a temperature between 80-150°C.[1] The optimal temperature is substrate-dependent and should be determined empirically.
-
Maintain the temperature for 1-4 hours, monitoring the reaction progress by TLC until the starting hydrazone is consumed.[1]
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
If PPA was used, carefully and slowly quench the reaction by pouring it onto crushed ice with stirring.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 6-fluoroindole is often a solid that may appear beige or brown.[12]
-
Purification is typically achieved by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[1]
-
Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., a mixture of methylene chloride and hexane) can yield high-purity 6-fluoroindole.[13]
-
Caption: Figure 2: Experimental Workflow for 6-Fluoroindole Synthesis.
Critical Parameters and Optimization Strategies
The success of the Fischer indole synthesis is highly dependent on the careful selection and control of reaction parameters.
| Parameter | Options & Considerations | Rationale & Field Insights |
| Arylhydrazine | 4-Fluorophenylhydrazine or its hydrochloride salt. Purity is critical. | The position of the fluorine atom on the starting hydrazine dictates its final position on the indole ring. High-purity starting materials are essential to prevent side reactions and catalyst inhibition.[14][15] |
| Carbonyl Partner | Symmetrical or asymmetrical aldehydes and ketones. Must possess an α-methylene group. | The structure of the carbonyl partner determines the substitution pattern at the C2 and C3 positions of the indole. Use of unsymmetrical ketones can lead to the formation of regioisomeric products, a significant challenge that may require optimization of acid strength or steric factors to control.[7][13][16] |
| Acid Catalyst | Brønsted Acids: H₂SO₄, HCl, p-TsOH. Lewis Acids: ZnCl₂, BF₃, AlCl₃. Dehydrating Acids: Polyphosphoric Acid (PPA). | The choice of catalyst is crucial and often substrate-dependent.[17] PPA is highly effective as it acts as both a catalyst and a dehydrating agent, driving the equilibria forward.[7][11] Lewis acids like ZnCl₂ are also very common and can offer milder conditions.[7][13] Empirical screening is often necessary to find the optimal catalyst for a specific substrate pair.[15][17] |
| Solvent | Glacial acetic acid, ethanol, polar aprotic solvents (DMSO), or neat (no solvent, especially with PPA). | Acetic acid can participate in the initial hydrazone formation.[7] High-boiling point solvents are often preferred to achieve the necessary reaction temperatures. Microwave irradiation in solvents like THF has been shown to dramatically reduce reaction times and improve yields in some cases.[17] |
| Temperature | Typically 80-150°C. | The reaction requires thermal energy to overcome the activation barrier of the[1][1]-sigmatropic rearrangement.[18] However, excessive heat can lead to degradation, dimerization, and the formation of tarry byproducts.[15][16][17] Careful temperature control and monitoring are essential for achieving a good yield and clean product profile.[13] |
Troubleshooting Common Issues:
-
Low Yield: This is a common problem that can be addressed by screening different acid catalysts, optimizing the reaction temperature and time, and ensuring the purity of starting materials.[15]
-
Formation of Regioisomers: When using an unsymmetrical ketone, the formation of two different indole isomers is possible. Selectivity can sometimes be influenced by adjusting the acidity of the medium or by steric hindrance.[13][16] If this is unavoidable, purification by column chromatography is required to separate the isomers.[15]
-
Product Degradation: Indoles can be sensitive to harsh acidic conditions and prolonged heating. It is important to neutralize the reaction mixture promptly after completion and avoid excessive temperatures during workup.[13]
Conclusion
The Fischer indole synthesis remains an indispensable tool for the construction of indole scaffolds. Its application to the synthesis of 6-fluoroindole derivatives provides a direct and scalable route to intermediates that are vital for research in pharmaceuticals and material science. By understanding the reaction mechanism and carefully controlling key experimental parameters—particularly the choice of catalyst and reaction temperature—researchers can successfully and efficiently synthesize these valuable compounds. The protocols and insights provided herein serve as a robust starting point for the development and optimization of synthetic routes to novel 6-fluoroindole derivatives.
References
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- Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies. (n.d.). BenchChem.
- Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols. (n.d.). BenchChem.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Fischer indole synthesis. (n.d.). Wikipedia.
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
- Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. (n.d.). RSC Publishing.
- Fischer Indole Synthesis. (2025). J&K Scientific LLC.
- Fischer Indole Syntheses with Polyphosphoric Acid. (n.d.). Journal of the American Chemical Society.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC - NIH.
- Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024). PubMed.
- Avoiding side reactions in 6-Fluoroindole synthesis. (n.d.). BenchChem.
- Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange.
- Technical Support Center: Optimization of Fischer Indole Synthesis. (n.d.). BenchChem.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Technical Support Center: Optimizing Fischer Indole Synthesis. (n.d.). BenchChem.
- Overcoming challenges in the synthesis of 4-fluoroindoles. (n.d.). BenchChem.
- Fischer Indole Synthesis. (n.d.). Source not available.
- 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. (n.d.). Source not available.
- 6-Fluoroindole. (n.d.). Source not available.
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Application Note: Strategic Synthesis of Functionalized 6-Fluoroindoles via the Leimgruber-Batcho Reaction
Introduction: The Strategic Importance of the 6-Fluoroindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Strategic incorporation of a fluorine atom, particularly at the 6-position, can profoundly enhance a molecule's pharmacological profile.[2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability.[2][3] Consequently, the 6-fluoroindole moiety is a critical building block for a new generation of therapeutics, including anti-cancer agents, selective serotonin reuptake inhibitors (SSRIs), and antimicrobials.[2]
While several methods exist for indole synthesis, the Leimgruber-Batcho reaction has emerged as a robust and highly efficient strategy, particularly for industrial applications.[4][5] Its advantages include the use of readily available starting materials (substituted o-nitrotoluenes), generally high yields, and mild cyclization conditions that avoid harsh acids.[2][4] This application note provides a detailed technical guide to the Leimgruber-Batcho synthesis, focusing on the preparation of functionalized 6-fluoroindoles for drug discovery programs.
The Leimgruber-Batcho Synthesis: A Two-Stage Overview
The synthesis is a powerful two-step process for converting o-nitrotoluenes into indoles.[4]
-
Enamine Formation: The first step involves the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction takes advantage of the enhanced acidity of the benzylic protons of the o-nitrotoluene, which are activated by the electron-withdrawing nitro group.[1][6] The resulting intermediate is a highly conjugated β-amino-o-nitrostyrene, commonly referred to as an enamine. These intermediates are often intensely colored (typically deep red) due to their extended π-system.[4]
-
Reductive Cyclization: The enamine intermediate is then subjected to a reduction of the nitro group. The resulting amino group spontaneously cyclizes onto the enamine double bond, followed by the elimination of the amine moiety (e.g., dimethylamine or pyrrolidine) to yield the aromatic indole ring.[4] A variety of reducing agents can be employed, offering flexibility to the chemist.[4][7]
Mechanistic Pathway
The reaction proceeds through a well-defined pathway. The use of a formamide acetal and optionally a secondary amine like pyrrolidine facilitates the formation of a reactive enamine intermediate. Subsequent reduction of the nitro group initiates a cascade leading to the indole product.
Caption: High-level overview of the two-step Leimgruber-Batcho synthesis.
Detailed Experimental Protocol: Synthesis of 6-Fluoroindole
This protocol provides a reliable method for the laboratory-scale synthesis of 6-fluoroindole starting from 4-fluoro-2-nitrotoluene.
Materials:
-
4-Fluoro-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH)
-
Celite®
-
Standard glassware for organic synthesis
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube®)
Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene (Enamine Intermediate)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2-nitrotoluene (1.0 eq).
-
Reagent Addition: Add anhydrous DMF (approx. 4 volumes) followed by DMF-DMA (1.2–2.0 eq).[2][5]
-
Scientist's Note: DMF-DMA is moisture-sensitive; ensure anhydrous conditions. Using a slight excess ensures complete consumption of the starting material. Pyrrolidine can be added as a catalyst to accelerate enamine formation, as it forms a more reactive intermediate than dimethylamine.[4]
-
-
Heating: Heat the reaction mixture to 100–140°C.[2][5] The solution will typically turn a deep red color as the enamine forms.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrotoluene is consumed (typically 2–4 hours).[2][5]
-
Workup: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude enamine as a dark red oil or solid.[2]
-
Scientist's Note: For many applications, this crude intermediate is of sufficient purity to be carried directly into the next step without purification.[2] This improves overall process efficiency.
-
Step 2: Reductive Cyclization to 6-Fluoroindole
Method A: Catalytic Hydrogenation
-
Reaction Setup: Dissolve the crude enamine from Step 1 in a suitable solvent such as ethyl acetate, ethanol, or THF.[2]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50 psi) until hydrogen uptake ceases.[2]
-
Scientist's Note: Catalytic hydrogenation is often the cleanest method, yielding high-purity product. Ensure proper safety precautions are taken when working with hydrogen gas and pyrophoric catalysts like Pd/C.
-
Method B: Chemical Reduction
-
Reaction Setup: In a separate flask, prepare a mixture of iron powder (~2.3 eq) in acetic acid and a co-solvent like toluene.[5] Heat this slurry to approximately 60°C.
-
Addition of Enamine: Slowly add a solution of the crude enamine from Step 1 to the iron/acetic acid mixture, maintaining the internal temperature below 80°C.[5] This reduction is often exothermic.[5]
-
Heating: After the addition is complete, heat the mixture to 100°C and stir for 1-2 hours, monitoring by TLC/HPLC for completion.[2][5]
Purification (Applicable to both methods):
-
Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the catalyst (Pd/C) or iron residues.[2] Wash the filter cake thoroughly with the reaction solvent (e.g., ethyl acetate).
-
Workup: Combine the filtrates. If an acidic medium was used (Method B), wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid.[5] Dry the organic layer over anhydrous sodium sulfate.
-
Concentration & Purification: Concentrate the solution under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) or by recrystallization to afford pure 6-fluoroindole.[2][5]
Scope and Optimization
The Leimgruber-Batcho synthesis is tolerant of a wide variety of functional groups on the aromatic ring. The following table provides representative data on how different substituents might affect the reaction.
| Starting Material (Substituent at C4) | Step 1 Conditions | Step 2 Reducing Agent | Typical Overall Yield | Notes |
| 4-Fluoro -2-nitrotoluene | DMF-DMA, DMF, 130°C | Pd/C, H₂ | High | Standard substrate, proceeds cleanly. |
| 4-Chloro -2-nitrotoluene | DMF-DMA, DMF, 130°C | Fe / AcOH | Good to High | Fe/AcOH is a robust method for halogenated substrates. |
| 4-Bromo -2-nitrotoluene | DMF-DMA, DMF, 130°C | Fe / AcOH | Good to High | The bromo-substituent remains intact for further cross-coupling reactions. |
| Methyl 2-methyl-5-nitro benzoate | DMF-DMA, DMF, Reflux | TiCl₃ | Good | The additional nitro group activates the methyl protons, facilitating enamine formation.[7] |
| 4-Cyano -2-nitrotoluene | DMF-DMA, DMF, Reflux | Raney Ni, H₂ | High | Electron-withdrawing groups accelerate Step 1.[7] |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the entire synthesis process in a laboratory setting.
Caption: Laboratory workflow for the synthesis of 6-fluoroindole.
Conclusion
The Leimgruber-Batcho indole synthesis is a highly effective and versatile method for preparing functionalized 6-fluoroindoles. Its operational simplicity, tolerance for various functional groups, and amenability to scale-up make it an invaluable tool for medicinal chemists and drug development professionals.[5] By providing access to this critical fluorinated scaffold, the Leimgruber-Batcho synthesis accelerates the discovery and development of novel therapeutics with enhanced pharmacological properties.
References
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Wikipedia. Leimgruber–Batcho indole synthesis. Available from: [Link]
-
Gribble, G. (PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate. Available from: [Link]
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Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. ResearchGate. Available from: [Link]
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, Vol. 22, No. 1. Available from: [Link]
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Taber, D. F., & Neubert, T. D. (2016). Indole synthesis: a review and proposed classification. PMC - NIH. Available from: [Link]
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Kumar, I., et al. Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. Available from: [Link]
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Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Chemix. (2024). Leimgruber–Batcho Indole Synthesis. YouTube. Available from: [Link]
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Shanthe-Kumar, H. Y., et al. (2010). A facile and an efficient approach to synthesis of 5-fluoro, 6-substituted indoles as precursors for biologically active compounds. Trade Science Inc. Journals. Available from: [Link]
-
Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances (RSC Publishing). Available from: [Link]
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Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
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Palladium-Catalyzed Synthesis of Substituted Indole-2-Carboxylates: A Detailed Guide for the Modern Chemist
The indole-2-carboxylate scaffold is a privileged motif in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. Its synthesis, however, can be challenging. This guide provides an in-depth exploration of modern palladium-catalyzed methods for the efficient construction of substituted indole-2-carboxylates, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and present data to guide your experimental design.
The Strategic Advantage of Palladium Catalysis
Palladium catalysis has revolutionized the synthesis of complex heterocyclic systems like indoles.[1][2] Its power lies in the ability to facilitate the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity, often under mild conditions.[1][3] This guide will focus on two prominent and versatile palladium-catalyzed strategies: the Larock Indole Synthesis and Intramolecular C-H Amination.
I. The Larock Indole Synthesis: A Classic and Versatile Approach
First reported by Richard C. Larock in 1991, this heteroannulation reaction has become a cornerstone for indole synthesis.[4][5] It involves the palladium-catalyzed reaction of an ortho-iodoaniline with a disubstituted alkyne to construct the indole ring system.[4] The versatility of this reaction allows for a wide range of substituents to be incorporated into the final indole product.[4]
Mechanistic Insights
The catalytic cycle of the Larock indole synthesis is a well-studied process that proceeds through several key steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Diagram: Catalytic Cycle of the Larock Indole Synthesis
Caption: The catalytic cycle of the Larock Indole Synthesis.
Protocol: Synthesis of Ethyl 1-Methyl-3-phenyl-1H-indole-2-carboxylate
This protocol provides a general procedure for the Larock indole synthesis adapted for the creation of an indole-2-carboxylate.
Materials:
-
Ethyl 2-(2-iodo-N-methylanilino)acetate
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add ethyl 2-(2-iodo-N-methylanilino)acetate (1.0 mmol), phenylacetylene (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-methyl-3-phenyl-1H-indole-2-carboxylate.
Data Summary:
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 85 |
| 2 | Pd₂(dba)₃ | P(o-tol)₃ | Na₂CO₃ | Acetonitrile | 80 | 78 |
| 3 | PdCl₂(PPh₃)₂ | - | Cs₂CO₃ | Toluene | 110 | 91 |
II. Intramolecular C-H Amination: An Atom-Economical Approach
A more recent and highly efficient strategy for the synthesis of indole-2-carboxylates involves a palladium-catalyzed intramolecular C-H amination of 2-acetamido-3-aryl-acrylates.[3][6][7] This method is particularly attractive due to its atom economy, as it avoids the use of pre-halogenated starting materials.[3] The reaction typically utilizes a Pd(II) catalyst and an oxidant to facilitate the C-N bond formation.[3][6]
Mechanistic Insights
The proposed mechanism for this transformation involves the coordination of the acetamide to the palladium(II) center, followed by intramolecular C-H activation of the aryl ring to form a palladacycle. Reductive elimination then furnishes the indole ring and a Pd(0) species, which is re-oxidized to complete the catalytic cycle.
Diagram: Experimental Workflow for C-H Amination
Caption: General workflow for the synthesis of indole-2-carboxylates via C-H amination.
Protocol: Aerobic Palladium-Catalyzed Synthesis of Ethyl 1-Acetyl-1H-indole-2-carboxylate
This protocol details a direct oxidative C-H amination using molecular oxygen as the terminal oxidant.[3][6]
Materials:
-
Ethyl (Z)-2-acetamido-3-phenylacrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Oxygen (balloon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add ethyl (Z)-2-acetamido-3-phenylacrylate (1.0 mmol), palladium(II) acetate (0.1 mmol, 10 mol%), and p-toluenesulfonic acid monohydrate (0.2 mmol, 20 mol%).
-
Add toluene (10 mL) to the flask.
-
Evacuate and backfill the flask with oxygen three times, and then leave it under an oxygen atmosphere (balloon).
-
Heat the reaction mixture to 110 °C and stir vigorously for 16-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired ethyl 1-acetyl-1H-indole-2-carboxylate.
Data Summary:
| Entry | Catalyst Loading (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | 10 | p-TsOH·H₂O | Toluene | 110 | 75 |
| 2 | 5 | p-TsOH·H₂O | Toluene | 110 | 62 |
| 3 | 10 | Acetic Acid | DMA | 120 | 81 |
| 4 | 10 | - | Toluene | 110 | 45 |
Concluding Remarks
The palladium-catalyzed synthesis of substituted indole-2-carboxylates offers a powerful and versatile toolkit for the modern organic chemist. The Larock indole synthesis provides a robust and well-established method with a broad substrate scope, while the intramolecular C-H amination represents a more recent, atom-economical approach. The choice of method will depend on the specific target molecule and the availability of starting materials. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently access this important class of compounds.
References
-
Luan, Y. et al. (2020). Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. Molecules, 28(4), 1647. [Link]
-
(2024). Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archive, 15(02). [Link]
-
Koenig, S. G. et al. (2016). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters, 18(15), 3586–3589. [Link]
-
Ghosal, A. (2023). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices. [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. [Link]
-
(2024). Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archive. [Link]
-
Cacchi, S. & Fabrizi, G. (2017). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 22(12), 2097. [Link]
-
Scite. (n.d.). Recent Uses of Palladium Chemistry in Indole Synthesis. [Link]
-
Koenig, S. G. et al. (2016). Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds. PubMed. [Link]
-
Sun, X. et al. (2019). Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactivated C(sp3)–H Bonds. Organic Letters, 21(15), 6032–6036. [Link]
-
Al-Tel, T. H. (2011). Palladium-Catalyzed Annulation of Allenes with Indole-2-carboxylic Acid Derivatives: Synthesis of Indolo[2,3-c]pyrane-1-ones via Ar–I Reactivity or C–H Functionalization. The Journal of Organic Chemistry, 76(11), 4486–4494. [Link]
-
Clagg, K. et al. (2016). Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds. FAO AGRIS. [Link]
-
SynArchive. (n.d.). Larock Indole Synthesis. [Link]
-
Ghaffari, T. & Daugulis, O. (2016). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Beilstein Journal of Organic Chemistry, 12, 1846–1861. [Link]
Sources
- 1. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds [agris.fao.org]
Application Note & Protocol: A Robust and Selective Method for the N-Alkylation of Methyl 6-fluoro-1H-indole-2-carboxylate
Introduction
N-alkylated indoles represent a "privileged scaffold" in medicinal chemistry and drug discovery, forming the structural core of numerous pharmacologically active compounds.[1] The strategic functionalization of the indole nitrogen at the N-1 position is a cornerstone of synthetic programs, as it profoundly influences a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The specific substrate, methyl 6-fluoro-1H-indole-2-carboxylate, is a particularly valuable building block. The presence of the electron-withdrawing methyl ester at the C-2 position and the fluorine atom at the C-6 position significantly increases the acidity of the N-H proton, thereby facilitating its deprotonation and subsequent alkylation.[2][3] This application note provides a detailed, field-proven protocol for the efficient N-alkylation of this substrate, offering insights into reaction optimization and troubleshooting for researchers in pharmaceutical and chemical development.
Principle and Mechanistic Rationale
The N-alkylation of indoles is classically achieved through a two-step sequence involving an SN2 reaction mechanism.[2]
-
Deprotonation: The first step is the deprotonation of the indole N-H group using a strong base to form a highly nucleophilic indolate anion. The increased acidity of the N-H proton on this compound makes this step particularly efficient. Strong bases such as sodium hydride (NaH) are typically employed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1] These solvents are ideal as they effectively solvate the resulting cation without interfering with the nucleophilicity of the indolate anion.[4]
-
Nucleophilic Substitution (SN2): The generated indolate anion then acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable alkylating agent with a good leaving group), displacing the halide to form the new N-C bond.[2]
Regioselectivity: While indoles can potentially undergo alkylation at the C-3 position, selective N-alkylation is strongly favored under these conditions.[5] The formation of the indolate anion in a polar aprotic solvent directs the alkylation to the nitrogen atom, which is both kinetically and thermodynamically favored.[1][6] Furthermore, the steric hindrance and electronic deactivation imposed by the C-2 ester group on the target molecule effectively prevent competitive C-3 alkylation.
Experimental Protocol: General Procedure
This protocol outlines a robust method for the N-alkylation of this compound using various alkyl halides.
Materials and Reagents
-
This compound (≥97% purity)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromide) (≥98% purity)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), <50 ppm H₂O
-
Ethyl acetate (EtOAc), ACS grade or higher
-
Hexanes, ACS grade or higher
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (60 Å, 230-400 mesh)
-
Argon or Nitrogen gas (high purity)
Equipment
-
Flame-dried, two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas manifold (Schlenk line) or balloon setup
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Methodology
-
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried round-bottom flask.
-
Seal the flask and purge with a dry inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
To the flask, add this compound (1.0 eq).
-
Add anhydrous DMF (or THF) to achieve a concentration of 0.1–0.5 M. Stir the mixture until the starting material is fully dissolved.
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice-water bath.
-
While stirring vigorously, carefully add sodium hydride (1.1–1.2 eq) portion-wise over 5-10 minutes. Caution: Hydrogen gas evolves during this step; ensure adequate ventilation away from ignition sources.
-
Allow the mixture to stir at 0 °C for 30-60 minutes. The cessation of gas evolution and the formation of a homogeneous solution or a slurry of the sodium salt indicates complete deprotonation.[7]
-
-
Alkylation:
-
While maintaining the temperature at 0 °C, add the alkyl halide (1.0–1.2 eq) dropwise via syringe.[7]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2–24 hours. For less reactive alkylating agents, gentle heating (e.g., 40–60 °C) may be necessary to drive the reaction to completion.[4]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% Ethyl Acetate in Hexanes). The consumption of the starting material and the appearance of a new, less polar spot corresponding to the N-alkylated product will be observed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.[7]
-
-
Drying, Concentration, and Purification:
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-alkylated indole derivative.
-
Data Summary: Reaction Parameter Overview
The following table provides a summary of typical reaction conditions and expected outcomes for the N-alkylation of this compound with various alkylating agents.
| Entry | Alkylating Agent (1.1 eq) | Base (1.2 eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Iodomethane | NaH | DMF | 25 | 2-4 | >95 |
| 2 | Ethyl Bromide | NaH | DMF | 25-40 | 6-12 | 85-95 |
| 3 | Benzyl Bromide | NaH | THF | 25 | 4-8 | >90 |
| 4 | Allyl Bromide | NaH | THF | 25 | 3-6 | >90 |
Visual Workflow of the N-Alkylation Protocol
The following diagram illustrates the key stages of the experimental procedure.
Caption: Workflow for N-alkylation of this compound.
Expert Insights & Troubleshooting
-
Issue: Low or No Product Formation.
-
Causality: This often points to incomplete deprotonation or inactive reagents. The sodium hydride may have oxidized upon storage, or the solvent may not be sufficiently anhydrous.
-
Solution: Use a fresh bottle of NaH or wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and any surface oxidation. Ensure solvents are rigorously dried over molecular sieves or distilled from an appropriate drying agent. For particularly stubborn substrates or less reactive alkylating agents, consider switching to a stronger base like potassium tert-butoxide (KOtBu) or increasing the reaction temperature.[4]
-
-
Issue: Presence of Unreacted Starting Material.
-
Causality: The alkylating agent may be the limiting factor due to degradation or volatility (in the case of iodomethane). Alternatively, the reaction may not have reached completion.
-
Solution: Use a slight excess (1.1–1.2 eq) of the alkylating agent. If the reaction stalls, consider gentle heating (40-60 °C) to increase the reaction rate, monitoring carefully by TLC to avoid decomposition.[4]
-
-
Safety Is Paramount.
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any moisture. Quenching should always be performed slowly and at low temperatures.
-
Alkylating Agents: Many alkyl halides (e.g., iodomethane, benzyl bromide) are toxic, lachrymatory, and potential carcinogens. They should always be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
References
- BenchChem. (2025).
-
Buchwald, S. L., & Mauger, C. (2006). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. [Link]
- Cravotto, G., & Orio, L. (2006). N-alkylation of indole derivatives.
- BenchChem. (2025).
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
YouTube. (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link]
- Google Patents. (2005). N-alkylation of indole derivatives.
-
Royal Society of Chemistry. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Synthesis of N-alkylated indoles. ResearchGate. [Link]
Sources
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging Methyl 6-fluoro-1H-indole-2-carboxylate for the Synthesis of Potent Enzyme Inhibitors
Prepared by a Senior Application Scientist
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profile of therapeutic agents.[1][2] Methyl 6-fluoro-1H-indole-2-carboxylate has emerged as a highly valuable and versatile building block in this domain. Its unique electronic properties and functional handles allow for its elaboration into a diverse array of complex molecules targeting various enzyme classes. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this key intermediate in the synthesis of enzyme inhibitors. We will explore the underlying scientific rationale, provide detailed, field-proven protocols, and present a representative synthesis of a potent inhibitor scaffold.
Introduction: The Strategic Advantage of the 6-Fluoroindole Scaffold
The indole nucleus is a privileged scaffold, present in numerous natural products and FDA-approved drugs.[3] However, unsubstituted indoles can be susceptible to metabolic oxidation, particularly at the C5 and C6 positions, leading to rapid clearance and reduced bioavailability. The introduction of a fluorine atom at the 6-position, as in this compound, offers several distinct advantages:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to cleavage and effectively blocks a common site of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.[2]
-
Enhanced Binding Affinity: Fluorine is a highly electronegative atom and can participate in favorable non-covalent interactions within an enzyme's active site, including hydrogen bonds and dipole-dipole interactions, which can significantly boost binding affinity and potency.[4]
-
Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can improve cell membrane permeability and absorption.[1] It can also modulate the acidity (pKa) of the indole N-H proton, influencing solubility and binding characteristics.[5][6]
-
Bioisosteric Replacement: The fluorinated indole moiety can serve as a bioisostere for other aromatic systems, like benzimidazole or indazole, allowing chemists to fine-tune a molecule's properties while retaining its core binding mode.[7][8]
The methyl ester at the 2-position of the title compound provides a crucial reactive handle, primarily for the formation of amide bonds, creating the indole-2-carboxamide scaffold. This motif is central to the design of numerous inhibitors, particularly those targeting ATP-binding sites in kinases.[9]
Application Focus: Synthesis of an Indole-2-Carboxamide Kinase Inhibitor Scaffold
To illustrate the utility of this compound, we present a detailed protocol for the synthesis of an N-aryl-6-fluoro-1H-indole-2-carboxamide. This class of compounds is widely explored for the inhibition of various protein kinases, which are critical targets in oncology and inflammatory diseases.
Overall Synthetic Workflow
The synthesis is a robust two-step process, beginning with the saponification of the methyl ester to the corresponding carboxylic acid, followed by a peptide coupling reaction to form the target amide.
Caption: General workflow for synthesizing N-Aryl-6-fluoro-1H-indole-2-carboxamides.
Detailed Experimental Protocols
Trustworthiness Note: The following protocols are representative and include integrated checkpoints for purification and characterization. This ensures the identity and purity of the materials are confirmed at each critical stage, forming a self-validating experimental system.
Protocol 1: Saponification of this compound
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid intermediate.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add LiOH·H₂O (2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-fluoro-1H-indole-2-carboxylic acid as a solid. This product is often pure enough for the next step, but can be recrystallized if necessary.
Rationale: Lithium hydroxide is a strong base that effectively hydrolyzes the ester. The THF/water solvent system ensures the solubility of both the nonpolar starting material and the polar hydroxide salt. Acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate or partition into the organic extraction solvent.
Protocol 2: HATU-Mediated Amide Coupling
Objective: To couple the carboxylic acid intermediate with an aryl amine to form the target enzyme inhibitor scaffold.
Materials:
-
6-Fluoro-1H-indole-2-carboxylic acid (1.0 eq)
-
A representative aryl amine (e.g., 4-Anisidine) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve 6-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the aryl amine (1.1 eq), followed by HATU (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl-6-fluoro-1H-indole-2-carboxamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Rationale: HATU is a highly efficient and widely used peptide coupling reagent that minimizes racemization and side reactions. It reacts with the carboxylic acid to form a highly reactive activated ester. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt byproduct and facilitate the reaction.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Data Summary and Expected Results
The following table summarizes the expected outcomes for the representative synthesis described above. Yields and purity are typical for these transformations.
| Step | Starting Material | Key Reagents | Product | Expected Yield | Purity (LC-MS) |
| 1 | This compound | LiOH, HCl | 6-Fluoro-1H-indole-2-carboxylic acid | >90% | >95% |
| 2 | 6-Fluoro-1H-indole-2-carboxylic acid | 4-Anisidine, HATU, DIPEA | 6-Fluoro-N-(4-methoxyphenyl)-1H-indole-2-carboxamide | 70-85% | >98% |
Concluding Remarks for the Research Professional
This compound is more than just a chemical intermediate; it is a strategic tool for overcoming common challenges in drug discovery, such as poor metabolic stability and insufficient potency. The protocols detailed herein provide a reliable and reproducible framework for constructing indole-2-carboxamide-based enzyme inhibitors. The true power of this building block lies in its versatility. By substituting the aryl amine in Protocol 2 with a wide variety of amines, researchers can rapidly generate large libraries of compounds for structure-activity relationship (SAR) studies, accelerating the journey from a hit compound to a clinical candidate. The principles and methods described serve as a foundational guide for developing potent and selective inhibitors against a multitude of enzyme targets.
References
- Vertex AI Search. (n.d.). Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate.
- ResearchGate. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661.
- PubMed. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 6-Fluoro-2-methyl-1H-indole in Modern Drug Discovery.
- Sigma-Aldrich. (n.d.). 6-Fluoroindole 98 399-51-9.
- Sigma-Aldrich. (n.d.). 6-Fluoroindole 98 399-51-9.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry.
- ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- PubMed. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1994-1999.
- NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- Vertex AI Search. (2025). Understanding the Chemistry: Methyl 6-fluoro-1H-indole-4-carboxylate Explained.
- MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
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- 8. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for the hydrolysis of methyl 6-fluoro-1H-indole-2-carboxylate to its carboxylic acid
Introduction
6-Fluoro-1H-indole-2-carboxylic acid is a pivotal building block in medicinal chemistry and materials science.[1][2][3] Its unique trifecta of a reactive carboxylic acid group, a functionalizable indole ring, and the modulating effect of the fluorine atom makes it a highly sought-after intermediate for the synthesis of novel pharmaceutical agents and functional materials.[1][2][3] The hydrolysis of its corresponding methyl ester, methyl 6-fluoro-1H-indole-2-carboxylate, is a fundamental and often critical step in synthetic pathways. This document provides a comprehensive guide to this transformation, detailing a robust protocol, the underlying chemical principles, and key experimental considerations to ensure a high-yielding and pure product.
Mechanistic Insights: The Rationale for Base-Catalyzed Hydrolysis (Saponification)
The conversion of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[4] For the hydrolysis of this compound, a base-catalyzed approach, also known as saponification, is generally preferred.[4][5] This preference is rooted in the essentially irreversible nature of the reaction under basic conditions, which drives the equilibrium towards the desired carboxylic acid product.[5][6][7]
The reaction proceeds via a nucleophilic acyl substitution mechanism.[7] The process can be delineated into the following key steps:
-
Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[4][7]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This step involves the expulsion of the methoxide ion (CH₃O⁻) as the leaving group.[6]
-
Acid-Base Reaction: The liberated methoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid. This acid-base reaction is very rapid and essentially irreversible, forming the carboxylate salt and methanol.[6][7]
-
Acidic Workup: A final acidification step is required to protonate the carboxylate salt and yield the final 6-fluoro-1H-indole-2-carboxylic acid product.[4][7]
In contrast, acid-catalyzed hydrolysis is a reversible process, which can lead to incomplete conversion and require forcing conditions that may not be compatible with the indole moiety.[6][8]
Visualizing the Saponification Mechanism
Caption: Base-catalyzed hydrolysis (saponification) of this compound.
Experimental Protocol
This protocol is designed for the efficient hydrolysis of this compound.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | ACS Reagent Grade | e.g., Fisher Scientific |
| Methanol (MeOH) | ACS Reagent Grade | e.g., VWR |
| Deionized Water (H₂O) | High Purity | In-house |
| Hydrochloric Acid (HCl), 2M | Reagent Grade | e.g., Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | e.g., Fisher Scientific |
| Brine (saturated NaCl solution) | N/A | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | e.g., Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (a 3:1 to 4:1 v/v ratio is a good starting point). A typical concentration would be around 0.2-0.5 M.
-
Add sodium hydroxide (2.5-3.0 eq) to the solution. The excess base ensures the reaction goes to completion.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 65-85°C, depending on the solvent ratio) with vigorous stirring.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This typically takes 1.5 to 4 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 2M hydrochloric acid. The carboxylic acid product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the pure 6-fluoro-1H-indole-2-carboxylic acid.
-
Dry the purified product under vacuum.
-
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the hydrolysis of this compound.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the expected reaction time, consider adding an additional equivalent of base and extending the reflux time.
-
Low Yield: Ensure the pH during acidification is low enough to fully protonate the carboxylate and cause complete precipitation. Losses can also occur during recrystallization; carefully select the solvent system to maximize recovery.
-
Product Purity: Thorough washing of the filtered product is crucial to remove residual salts. If the product is still impure after recrystallization, column chromatography may be necessary, although it is less common for this straightforward transformation.
-
Alternative Bases: While NaOH and KOH are most common, lithium hydroxide (LiOH) in a THF/water mixture is also frequently used for ester hydrolysis and can be a suitable alternative.[7]
-
Indole Ring Stability: The indole ring is generally stable under basic hydrolysis conditions. However, prolonged exposure to harsh conditions or very high temperatures should be avoided to prevent potential side reactions. Studies on other indole esters have shown that they are readily hydrolyzed under mild alkaline conditions.[10][11][12]
Conclusion
The base-catalyzed hydrolysis of this compound is a reliable and efficient method for the synthesis of the corresponding carboxylic acid. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can consistently obtain high yields of this valuable synthetic intermediate. This application note serves as a practical guide for scientists in drug discovery and materials science, facilitating their synthetic endeavors.
References
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University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
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Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
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MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Hydrolysis of indole-3-acetic Acid Esters Exposed to Mild Alkaline Conditions. Retrieved from [Link]
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ResearchGate. (2025, August 6). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
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The Strategic Application of Methyl 6-Fluoro-1H-indole-2-carboxylate in the Synthesis of Advanced HIV Integrase Inhibitors
Abstract
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a cornerstone in the development of novel therapeutics. The strategic incorporation of fluorine into this heterocyclic system has profound effects on the physicochemical and pharmacological properties of drug candidates. This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the utilization of methyl 6-fluoro-1H-indole-2-carboxylate as a key starting material in the synthesis of potent HIV integrase strand transfer inhibitors (INSTIs). We will explore the rationale behind its use, focusing on the synthesis of precursors for next-generation antiretroviral agents like bictegravir. This guide will furnish detailed, field-proven protocols, mechanistic insights, and quantitative data to empower researchers in their drug discovery endeavors. The indole scaffold is a critical pharmacophore in numerous antiviral agents, and its derivatives are instrumental in combating viral infections.[1]
Introduction: The Fluoroindole Advantage in HIV Integrase Inhibition
Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continuous development of more effective and resilient antiretroviral therapies.[2] The HIV integrase enzyme, which is essential for the integration of the viral genome into the host cell's DNA, is a prime target for therapeutic intervention.[3][4] Integrase strand transfer inhibitors (INSTIs) have emerged as a highly effective class of antiretroviral drugs.[2]
The incorporation of a fluorine atom at the 6-position of the indole ring, as seen in this compound, offers several key advantages in the design of INSTIs:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life and reducing dosing frequency.[5]
-
Improved Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target enzyme, enhancing binding affinity and potency.
-
Modulated Lipophilicity: Strategic fluorination can fine-tune the lipophilicity of the molecule, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[5]
-
Conformational Control: The presence of fluorine can influence the conformation of the molecule, pre-organizing it for optimal binding to the integrase active site.
This guide will focus on a synthetic pathway that leverages the unique properties of this compound to construct a key intermediate for advanced INSTIs like bictegravir.
Synthetic Strategy: A Multi-Step Approach to a Key Bictegravir Precursor
The overall strategy involves a series of functional group transformations on the this compound core to build the necessary polycyclic system found in many potent INSTIs. The key steps in this synthetic sequence are:
-
N-Alkylation: Introduction of a side chain at the N-1 position of the indole ring.
-
Vilsmeier-Haack Formylation: Installation of a formyl group at the C-3 position, a crucial handle for further elaboration.
-
Reductive Amination/Cyclization: Construction of the core polycyclic structure.
The following sections will provide detailed protocols and the scientific rationale for each of these critical steps.
Experimental Protocols
Step 1: N-Alkylation of this compound
Rationale: The N-alkylation of the indole nitrogen is a common strategy in medicinal chemistry to introduce diversity and modulate the pharmacological properties of the molecule.[6][7][8][9][10][11][12] In the context of INSTI synthesis, the N-substituent plays a critical role in positioning the molecule within the active site of the integrase enzyme. The choice of the alkylating agent is therefore a key determinant of the final compound's activity. For this protocol, we will use a generic haloalkane as an example.
Reaction Scheme:
Caption: N-Alkylation of the indole nitrogen.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 4425-43-8 | 193.17 | 10.0 | 1.0 |
| Alkyl Halide (R-X) | Varies | Varies | 12.0 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.93 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add anhydrous N,N-dimethylformamide (50 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (12.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water (200 mL) and stir for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Expected Outcome: A white to off-white solid. The yield should be in the range of 85-95%.
Step 2: Vilsmeier-Haack Formylation of Methyl 1-alkyl-6-fluoro-1H-indole-2-carboxylate
Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like indoles, typically at the C-3 position.[13][14][15][16][17][18][19][20] This reaction introduces a crucial aldehyde functional group that serves as a key handle for subsequent cyclization and elaboration into the complex polycyclic core of INSTIs.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation at the C-3 position.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| Methyl 1-alkyl-6-fluoro-1H-indole-2-carboxylate | - | Varies | 5.0 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 7.5 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | - |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF (20 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (0.70 mL, 7.5 mmol) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve the methyl 1-alkyl-6-fluoro-1H-indole-2-carboxylate (5.0 mmol) in anhydrous dichloromethane (30 mL).
-
Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice (100 g).
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Expected Outcome: A pale yellow solid with an expected yield of 70-85%.
Step 3: Reductive Amination and Cyclization to Form the Polycyclic Core
Rationale: This final step involves the construction of the characteristic polycyclic system of many INSTIs. This is achieved through a reductive amination of the newly installed formyl group with a suitable amine, followed by an intramolecular cyclization. The choice of the amine is critical and will determine the final structure of the inhibitor. For the synthesis of a bictegravir precursor, a specific chiral aminocyclopentanol derivative would be used.[21] For dolutegravir, (R)-3-aminobutan-1-ol is a key intermediate.[6][22] The cyclization is often promoted by a base and heat.
Reaction Scheme (Illustrative):
Caption: Reductive amination and cyclization cascade.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| Methyl 1-alkyl-3-formyl-6-fluoro-1H-indole-2-carboxylate | - | Varies | 2.0 | 1.0 |
| Chiral Amino-alcohol (e.g., (1R,3S)-3-aminocyclopentanol) | Varies | Varies | 2.2 | 1.1 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 3.0 | 1.5 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.0 | 2.0 |
| Toluene, anhydrous | 108-88-3 | 92.14 | - | - |
Procedure:
-
To a solution of methyl 1-alkyl-3-formyl-6-fluoro-1H-indole-2-carboxylate (2.0 mmol) in anhydrous toluene (40 mL), add the chiral amino-alcohol (2.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the imine intermediate.
-
Add sodium triacetoxyborohydride (0.64 g, 3.0 mmol) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion of the reductive amination, add potassium carbonate (0.55 g, 4.0 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the cyclization by TLC (typically 8-12 hours).
-
Cool the reaction to room temperature and quench with water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel.
Expected Outcome: A solid product, the structure of which will be a direct precursor to the final INSTI. Yields can vary depending on the specific substrates but are generally in the range of 50-70%.
Data Summary and Characterization
The successful synthesis of each intermediate should be confirmed by standard analytical techniques.
| Intermediate | Expected Appearance | Melting Point (°C) | ¹H NMR (representative signals) | Mass Spec (m/z) |
| Methyl 1-alkyl-6-fluoro-1H-indole-2-carboxylate | White/off-white solid | Varies | Indole protons, alkyl chain protons, OCH₃ singlet. | [M+H]⁺, calculated |
| Methyl 1-alkyl-3-formyl-6-fluoro-1H-indole-2-carboxylate | Pale yellow solid | Varies | Aldehyde proton singlet (~10 ppm), indole protons, alkyl chain protons, OCH₃ singlet. | [M+H]⁺, calculated |
| Polycyclic INSTI Precursor | Solid | Varies | Complex pattern in the aromatic and aliphatic regions, disappearance of the aldehyde proton. | [M+H]⁺, calculated |
Conclusion
This compound is a versatile and highly valuable starting material for the synthesis of complex heterocyclic systems, particularly in the context of HIV integrase inhibitors. The strategic placement of the fluorine atom provides a distinct advantage in terms of the drug's pharmacological profile. The synthetic sequence outlined in this application note, involving N-alkylation, Vilsmeier-Haack formylation, and a final reductive amination/cyclization cascade, represents a robust and adaptable pathway for accessing key precursors to next-generation INSTIs. The detailed protocols provided herein are intended to serve as a practical guide for researchers in the field, enabling the efficient and reproducible synthesis of these critical pharmaceutical intermediates.
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Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
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Examples of N‐alkylated indole and indoline based derivatives in drug area. ResearchGate. [Link]
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WO/2018/229798 PROCESS FOR THE PREPARATION OF BICTEGRAVIR AND INTERMEDIATE THEREOF. WIPO Patentscope. [Link]
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Synthesis of N-alkylated indoles. ResearchGate. [Link]
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CHAPTER 6: HIV Integrase Inhibitors. The Royal Society of Chemistry. [Link]
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]
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Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. [Link]
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CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC - NIH. [Link]
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Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. PMC - NIH. [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. PMC - NIH. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
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Fluorine in Medicinal Chemistry: In Perspective to COVID-19. PMC - NIH. [Link]
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7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. PubMed. [Link]
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Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PMC. [Link]
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The role of fluorine in antiviral drug discovery. ResearchGate. [Link]
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(PDF) 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. ResearchGate. [Link]
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Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. MDPI. [Link]
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7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. DSpace@MIT. [Link]
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Vilsmeier–Haack reaction of indole. YouTube. [Link]
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An Enzymatic Route to the Synthesis of Tricyclic Fused Hexahydrofuranofuran P2-Ligand for a Series of Highly Potent HIV-1 Protease Inhibitors. NIH. [Link]
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Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. [Link]
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Application Notes & Protocols: The Utility of Methyl 6-fluoro-1H-indole-2-carboxylate in the Synthesis of Novel Anticancer Agents
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in bioactive natural products and its role as a "privileged structure" in drug design.[1] The strategic introduction of a fluorine atom, particularly at the 6-position, can significantly enhance a molecule's pharmacological profile by improving metabolic stability, binding affinity, and lipophilicity.[2][3] This document provides a detailed guide for researchers and drug development professionals on the application of a key intermediate, methyl 6-fluoro-1H-indole-2-carboxylate , in the synthesis of potent anticancer agents. We will explore the rationale behind its use, provide detailed, field-tested synthetic protocols, and discuss the mechanistic basis for the anticancer activity of its derivatives, primarily focusing on their role as kinase inhibitors.
Introduction: The Strategic Advantage of the 6-Fluoroindole Scaffold
The indole ring system is a recurring motif in a multitude of FDA-approved anticancer drugs, including Vinca alkaloids and kinase inhibitors.[4] Its unique electronic properties and structural versatility allow it to engage in various interactions with biological targets.[5] The introduction of a fluorine atom at the 6-position is a deliberate and strategic choice in modern drug discovery for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and increased drug half-life.[6]
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions within a protein's active site, thereby increasing the potency of the inhibitor.
-
Modulation of Physicochemical Properties: Fluorination can alter the acidity (pKa) of nearby protons, such as the indole N-H, which can be critical for target engagement. It also increases lipophilicity, which can aid in cell membrane permeability.[3]
The this compound scaffold combines these benefits with a versatile chemical handle (the methyl ester) at the 2-position, making it an ideal starting point for the synthesis of diverse compound libraries targeting key cancer-related proteins.
Overall Synthetic and Evaluation Workflow
The pathway from the starting intermediate to a validated anticancer lead involves a logical sequence of chemical synthesis, purification, characterization, and biological evaluation.
Caption: High-level workflow from precursor to biological validation.
Experimental Protocols
These protocols provide a framework for the synthesis and derivatization of the title compound. All procedures should be conducted by trained chemists in a suitable laboratory environment with appropriate safety precautions.
Protocol 1: Synthesis of this compound
This synthesis is based on the Reissert indole synthesis, a reliable method for forming the indole core. The rationale is to build the indole ring from a suitably substituted nitrotoluene, which is an accessible starting material.
Reaction Scheme:
Caption: Reissert synthesis pathway for the target intermediate.
Step-by-Step Procedure:
-
Condensation:
-
To a solution of sodium ethoxide (NaOEt), prepared by cautiously dissolving sodium metal (1.1 eq) in absolute ethanol, add diethyl oxalate (1.2 eq).
-
To this stirred solution, add 4-fluoro-2-nitrotoluene (1.0 eq) dropwise at a temperature maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. The formation of a precipitate indicates the progress of the reaction.
-
Quench the reaction by pouring it into a mixture of ice and dilute HCl. The resulting solid, ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate, is collected by filtration, washed with cold water, and dried.
-
Rationale: This is a base-catalyzed Claisen condensation between the activated methyl group of the nitrotoluene and diethyl oxalate to form the key keto-ester intermediate.
-
-
Reductive Cyclization:
-
Suspend the intermediate from the previous step in a mixture of acetic acid and ethanol.
-
Add iron powder (Fe, ~5 eq) portion-wise while monitoring the internal temperature to control the exothermic reaction. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be used for a cleaner reduction.
-
Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
Rationale: The iron/acetic acid system reduces the nitro group to an amine. The newly formed amine then spontaneously undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration, to form the indole ring.
-
Filter the hot reaction mixture through celite to remove the iron salts. Concentrate the filtrate under reduced pressure.
-
The crude product is then re-esterified using methanol and a catalytic amount of sulfuric acid (H₂SO₄) to ensure the final product is the methyl ester.
-
-
Purification and Characterization:
-
Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the pure fractions and evaporate the solvent to yield the product as a solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Synthesis of a 6-Fluoro-1H-indole-2-carboxamide Derivative
This protocol describes the conversion of the methyl ester into an amide, a key structural motif in many kinase inhibitors.[7] The amide N-H and carbonyl oxygen are crucial for forming hydrogen bonds within the ATP-binding pocket of kinases.
Step-by-Step Procedure:
-
Amidation:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DMF or THF.
-
Add the desired primary or secondary amine (e.g., 4-methoxyaniline, 1.2 eq).
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Direct amidation of an ester with an amine is often slow. Peptide coupling reagents activate the carboxylic acid (formed in situ via saponification or directly from the acid precursor) to facilitate rapid amide bond formation under mild conditions.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the target 6-fluoro-1H-indole-2-carboxamide derivative.
-
Mechanism of Action: Kinase Inhibition
Derivatives of indole-2-carboxamide have shown significant promise as inhibitors of protein kinases that are critical for cancer progression, such as EGFR, BRAFV600E, and VEGFR-2.[2][7] These enzymes have a conserved ATP-binding pocket, which is the primary target for these inhibitors.
The anticancer effect is achieved by competitively blocking the binding of ATP, which prevents the phosphorylation of downstream substrates. This interrupts the signaling cascades that drive cell proliferation, survival, and angiogenesis.
Caption: Mechanism of action via competitive ATP inhibition in a kinase.
Data Summary & Expected Results
The biological activity of synthesized compounds is typically assessed using cell-based assays. The table below presents hypothetical, yet representative, data for a potent derivative based on published literature for similar compounds.[7]
| Compound ID | Target Cancer Cell Line | Antiproliferative Activity (IC₅₀) | Target Kinase | Kinase Inhibition (IC₅₀) |
| Example-1 | MCF-7 (Breast) | 75 nM | EGFR | 71 nM |
| Example-1 | A549 (Lung) | 86 nM | BRAFV600E | 98 nM |
| Example-1 | HCT-116 (Colon) | 120 nM | VEGFR-2 | 115 nM |
| Doxorubicin | MCF-7 (Breast) | ~50 nM | Topoisomerase II | N/A |
Conclusion and Future Perspectives
This compound is a high-value intermediate for the development of novel anticancer therapeutics. The protocols and rationale presented herein demonstrate a clear and reproducible pathway to synthesize indole-2-carboxamide derivatives with potent kinase inhibitory activity. The strategic placement of the fluorine atom provides a distinct advantage in developing drug candidates with favorable pharmacological properties.
Future work should focus on expanding the library of derivatives by varying the amine substituent to optimize potency and selectivity against specific kinase targets. Further investigation into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds will be essential for their progression into preclinical and clinical development.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential [frontiersin.org]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 6-fluoro-1H-indole-2-carboxylate
Introduction
Methyl 6-fluoro-1H-indole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of pharmacologically active agents. The purity of this intermediate is paramount to ensure the integrity and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purification of this compound from a crude synthetic mixture. The described protocol is tailored for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to post-purification handling.
Scientific Rationale and Method Development
The development of a successful HPLC purification method hinges on a thorough understanding of the analyte's physicochemical properties. This compound, with a molecular formula of C₁₀H₈FNO₂ and a molecular weight of approximately 193.18 g/mol , possesses moderate polarity. The indole ring system provides a chromophore suitable for UV detection, while the fluorine substituent and the methyl ester group influence its solubility and retention behavior.
Based on these characteristics, a reverse-phase HPLC (RP-HPLC) strategy was selected. RP-HPLC is a powerful and versatile technique for the separation of small organic molecules based on their hydrophobicity.[1] A non-polar stationary phase (C18) is employed in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column was chosen as the stationary phase. C18 columns are widely used in reverse-phase chromatography due to their high hydrophobicity and broad applicability for a range of analytes.[2][3] This provides strong retention for moderately non-polar compounds like our target molecule, allowing for effective separation from more polar impurities.
-
Mobile Phase Selection: A gradient elution using a mixture of water and acetonitrile was determined to be optimal. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[4] A gradient is employed to ensure the efficient elution of both early-eluting polar impurities and the later-eluting, more hydrophobic target compound and byproducts, while maintaining good peak shape and resolution.
-
Mobile Phase Modifier: Formic acid (0.1%) is incorporated into both the aqueous and organic phases of the mobile phase. The addition of an acid modifier is crucial for several reasons. It helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[1][5] For the analyte, maintaining a consistent, low pH ensures that the indole nitrogen is protonated, leading to sharper, more symmetrical peaks.[6] Formic acid is also volatile, making it compatible with mass spectrometry (MS) and facilitating its removal during post-purification solvent evaporation.[7][8][9]
-
Detection Wavelength: The indole scaffold of the target molecule contains a chromophore that absorbs UV light. Based on the UV spectra of similar indole derivatives, a detection wavelength of 280 nm is selected as a suitable starting point for monitoring the elution of the target compound and potential impurities.[10]
Experimental Protocol
Materials and Instrumentation
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV-Vis detector, and a fraction collector.
-
Column: A C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, and ultrapure water.
-
Modifier: Formic acid (LC-MS grade).
-
Sample: Crude this compound.
-
Glassware and Consumables: Volumetric flasks, vials, syringes, and 0.45 µm syringe filters.
Sample Preparation
-
Accurately weigh a portion of the crude this compound.
-
Dissolve the crude sample in a minimal amount of a suitable solvent. A mixture of acetonitrile and water is a good starting point. The goal is to achieve complete dissolution while keeping the injection volume as small as possible.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Method Parameters
The following table summarizes the optimized HPLC purification parameters:
| Parameter | Setting |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Detection | UV at 280 nm |
| Column Temperature | Ambient |
| Gradient Program | See table below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30 |
| 5.0 | 30 |
| 25.0 | 80 |
| 30.0 | 80 |
| 30.1 | 30 |
| 35.0 | 30 |
Purification Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Fraction Collection and Post-Purification Processing
-
Monitor the chromatogram in real-time.
-
Collect the fractions corresponding to the main peak of the target compound. It is advisable to collect early and late eluting portions of the peak in separate fractions to maximize purity.
-
Analyze the collected fractions by analytical HPLC to confirm the purity of each fraction.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the mobile phase solvents from the pooled fractions. A rotary evaporator can be used to remove the bulk of the acetonitrile and water.[11] Lyophilization (freeze-drying) can also be employed for complete solvent removal, especially for heat-sensitive compounds.
-
The purified this compound should be obtained as a solid. Dry the final product under high vacuum to remove any residual traces of solvent.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by several key factors. The use of a gradient elution allows for the separation of a wide range of potential impurities, from polar starting materials to non-polar byproducts. The acidic mobile phase modifier ensures consistent analyte ionization and good peak shape, contributing to reproducible retention times. Finally, the post-purification analysis of collected fractions by analytical HPLC serves as a critical validation step, confirming the purity of the final product.
Potential impurities in the synthesis of indole derivatives, particularly through methods like the Fischer indole synthesis, can include unreacted starting materials (e.g., substituted phenylhydrazines and ketones/aldehydes), regioisomers, or byproducts from side reactions.[5][7] The developed gradient is designed to provide sufficient resolution to separate the target compound from these potential contaminants.
Conclusion
This application note details a comprehensive and reliable reverse-phase HPLC method for the purification of this compound. By carefully selecting the stationary phase, mobile phase, and gradient conditions, this protocol enables the isolation of the target compound with high purity from crude reaction mixtures. The provided step-by-step methodology and the underlying scientific rationale offer a valuable resource for researchers and scientists in the field of drug discovery and development.
References
-
Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks. (2024-04-10). [Link]
-
SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
ResearchGate. How to evaporate acetonitrile and formic acid from fraction collected peaks from HPLC?. (2022-11-28). [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Science.gov. acetonitrile-water mobile phase: Topics by Science.gov. [Link]
-
Biotage. How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. (2023-02-06). [Link]
-
Spex. Formic Acid Mobile Phase Modifier for HPLC/LCMS, Neat, CAS # 64-18-6, 5 x 1mL. [Link]
-
SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Mobile phase optimization using acetonitrile and water. [Link]
-
Waters. HPLC solvents and mobile phase additives. [Link]
-
GL Sciences. What are C18 HPLC columns?. [Link]
-
Hawach Scientific. C18-Alkaline Chromatography Analytical HPLC Column. [Link]
-
ResearchGate. Anyone familiar with HPLC/Acetonitrile Solvent Removal?. (2015-05-01). [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]
-
ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2025-08-06). [Link]
-
ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... [Link]
-
National Institute of Standards and Technology. 1H-Indole, 2-methyl-. [Link]
-
Lab Manager. Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization. (2019-11-10). [Link]
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- 4. echemi.com [echemi.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. 1H-Indole-3-acetonitrile (CAS 771-51-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 9. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F [pubs.rsc.org]
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- 11. 1H-Indole-3-acetonitrile [webbook.nist.gov]
Troubleshooting & Optimization
avoiding side reactions in the Fischer indole synthesis of 6-fluoroindoles
Welcome to the technical support center for the synthesis of 6-fluoroindoles. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of the Fischer indole synthesis for this specific, high-value scaffold. 6-Fluoroindole is a critical building block in medicinal chemistry, valued for its ability to enhance pharmacological properties like metabolic stability and binding affinity.[1] However, its synthesis is not without challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and maximize your yield of high-purity 6-fluoroindole.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each answer provides a mechanistic explanation and actionable steps for resolution.
Q1: I am attempting the Fischer Indole Synthesis of 6-fluoroindole and see a low yield with multiple spots on my TLC plate. What are the likely side reactions?
A1: Low yields and a complex product mixture in the synthesis of 6-fluoroindole from 4-fluorophenylhydrazine are common issues stemming from the harsh acidic conditions required for the reaction.[2][3] The primary culprits are typically:
-
Isomer Formation: The key[4][4]-sigmatropic rearrangement step can proceed in two different directions if an unsymmetrical ketone (e.g., methyl ethyl ketone) is used, leading to the formation of regioisomeric indole products.[2][5] For 4-fluorophenylhydrazine, this can result in a mixture of 6-fluoro- and 4-fluoroindoles.
-
N-N Bond Cleavage: The enehydrazine intermediate, critical for the desired rearrangement, can undergo a competing heterolytic N-N bond cleavage. This pathway is particularly favored by substituents that stabilize the resulting intermediates, leading to aniline and iminium byproducts instead of the indole.[6][7]
-
Polymerization/Tar Formation: The strongly acidic and often high-temperature conditions can cause degradation of the starting materials, intermediates, or even the final indole product, leading to the formation of intractable polymeric tars.[2]
-
Incomplete Cyclization: If the reaction temperature is too low or the reaction time is insufficient, you may observe significant amounts of unreacted phenylhydrazone or enehydrazine intermediate.[2]
Troubleshooting Steps:
-
Catalyst Optimization: The choice of acid catalyst is critical.[8][9] Polyphosphoric acid (PPA) is often effective but can be aggressive. Consider screening Lewis acids like ZnCl₂ or milder Brønsted acids like p-toluenesulfonic acid (p-TsOH).[4][10] See the catalyst comparison table below.
-
Temperature Control: Avoid excessive heat.[5] While the reaction requires elevated temperatures, overheating promotes tar formation. Aim for the minimum temperature required for a reasonable reaction rate. Monitor the internal reaction temperature closely.
-
Choice of Carbonyl Compound: To avoid issues with regioselectivity, use a symmetrical ketone (e.g., cyclohexanone, acetone) or a pyruvate ester. If an unsymmetrical ketone is necessary, be prepared for a more challenging purification. The electron-withdrawing nature of the fluorine substituent can influence the direction of the rearrangement.[11]
Q2: My reaction is producing a significant amount of the undesired 4-fluoroindole isomer alongside my target 6-fluoroindole. How can I improve regioselectivity?
A2: The formation of both 4- and 6-fluoroindole isomers arises from the cyclization of the enehydrazine intermediate formed from 4-fluorophenylhydrazine and an unsymmetrical ketone. The direction of the[4][4]-sigmatropic rearrangement dictates the final substitution pattern.
Causality and Control:
The regioselectivity is governed by a combination of steric and electronic factors at the transition state of the rearrangement. The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring, which can influence the stability of the competing transition states.[11]
Strategies for Improving Regioselectivity:
-
Catalyst Choice: Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can chelate with the carbonyl oxygen and hydrazine nitrogens, creating a more organized transition state that may favor one isomer over the other. Experimenting with different Lewis acids is a primary strategy.[12]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. While acetic acid or ethanol are common for the initial hydrazone formation, the cyclization step is often performed in a higher-boiling solvent or neat in an acid like PPA.[4][13] Trying less polar, high-boiling solvents like toluene or xylene with a catalyst like p-TsOH may alter the isomeric ratio.
-
Bulky Carbonyl Partners: Using a ketone with significantly different steric bulk on either side of the carbonyl group can sometimes direct the cyclization towards the less hindered position, though this is not always predictable.
Q3: The reaction mixture is turning dark and forming a tar-like substance, making work-up and purification extremely difficult. What can I do to prevent this?
A3: Tar formation is a clear sign of product and intermediate degradation under the harsh reaction conditions.[2] This is often exacerbated by high concentrations of strong acids and excessive temperatures.
Preventative Measures:
-
Lower the Reaction Temperature: This is the most effective way to reduce tar formation.[2] It may increase the required reaction time, but the improvement in yield and purity is often worth it. Consider using microwave irradiation, which can sometimes promote the reaction under milder thermal conditions.[2][14]
-
Use Milder Catalysts: Switch from aggressive dehydrating acids like concentrated H₂SO₄ or PPA to alternatives like ZnCl₂ or p-TsOH.[4][8]
-
One-Pot vs. Two-Step Procedure: While convenient, a one-pot procedure where the hydrazone is formed and cyclized in the same vessel can be problematic. Consider a two-step approach:
-
Isolate the Hydrazone: First, synthesize and isolate the phenylhydrazone from 4-fluorophenylhydrazine and your chosen ketone under milder conditions (e.g., in ethanol or acetic acid at room temperature).[4]
-
Cyclize the Purified Hydrazone: Subject the purified, dry hydrazone to the acidic cyclization conditions. This ensures that impurities from the first step do not contribute to polymerization in the second.
-
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that may contribute to color and tar formation.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of the Fischer Indole Synthesis?
A: The reaction proceeds through several key steps:[10][15]
-
Hydrazone Formation: The (substituted) phenylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.[4]
-
Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine tautomer.[12]
-
[4][4]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step. After protonation, the enamine undergoes a concerted rearrangement that breaks the N-N bond and forms a new C-C bond with the aromatic ring.[15][16]
-
Rearomatization & Cyclization: The intermediate quickly rearomatizes. The resulting amino group then attacks the imine carbon to form a five-membered ring (an aminal).[10]
-
Ammonia Elimination: Under acidic catalysis, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring.[10][16]
Q: How does the electron-withdrawing fluorine atom in 4-fluorophenylhydrazine affect the reaction?
A: The fluorine atom has a significant electronic impact. As a strongly electron-withdrawing group, it deactivates the phenyl ring, which can make the key C-C bond-forming step ([4][4]-sigmatropic rearrangement) more difficult, potentially requiring harsher conditions (higher temperatures or stronger acids) than for electron-rich phenylhydrazines.[11] This increased energy requirement can, in turn, provide a larger window for side reactions like polymerization to occur.
Q: Which acid catalysts are most effective and what are their pros and cons?
A: The choice of catalyst is a critical parameter that must be optimized for your specific substrate.[8][9]
| Catalyst Type | Examples | Typical Conditions | Pros | Cons |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH | High concentration, 80-150°C | Readily available, inexpensive. | Can be overly harsh, leading to charring and low yields.[15] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | 1-2 equivalents, 100-180°C | Can be milder than Brønsted acids, may improve regioselectivity.[12] | Can be hygroscopic and difficult to handle; stoichiometry is crucial. |
| Dehydrating Acids | Polyphosphoric Acid (PPA) | Used as solvent/catalyst, 80-150°C | Excellent dehydrating agent, often gives good yields.[4][13] | Highly viscous and difficult to stir; work-up can be challenging. |
Experimental Protocols & Workflows
Protocol: Two-Step Synthesis of 6-Fluoro-2,3-dimethylindole
This protocol uses a two-step approach to minimize side reactions by isolating the intermediate hydrazone.
Step 1: Phenylhydrazone Formation
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol (5-10 volumes).
-
Add a mild base like sodium acetate (1.1 eq) to free the hydrazine.
-
Add methyl ethyl ketone (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the mixture for 1-3 hours. The formation of the hydrazone is often indicated by the precipitation of a solid.
-
Monitor the reaction by TLC until the starting hydrazine is consumed.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum. This intermediate can be used in the next step without further purification if it appears clean by TLC.
Step 2: Acid-Catalyzed Cyclization
-
To a flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (PPA) (10x the weight of the hydrazone).
-
Heat the PPA to 80-90°C with stirring.
-
Slowly and carefully add the dried phenylhydrazone from Step 1 in portions. An exothermic reaction may be observed.
-
Once the addition is complete, increase the temperature to 100-120°C and stir for 1-2 hours.
-
Monitor the reaction by TLC (a typical eluent is hexane/ethyl acetate).
-
Upon completion, cool the reaction mixture to ~60°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a concentrated base (e.g., 50% NaOH) to a pH of 7-8. Caution: This is highly exothermic.
-
Extract the aqueous slurry with an organic solvent like ethyl acetate or diethyl ether (3x).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 6-fluoroindole.[2]
Troubleshooting Workflow Diagram
Here is a logical workflow to diagnose and solve common issues during the synthesis.
Caption: Troubleshooting workflow for Fischer indole synthesis.
Mechanism: Desired Pathway vs. Side Reaction
This diagram illustrates the critical branch point where the reaction can either proceed to the desired indole or to undesired byproducts via N-N bond cleavage.
Caption: Competing pathways in the Fischer indole synthesis.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355. [Link]
-
Taber, D. F., & Stranberg, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53645-53663. [Link]
-
So, S. S., & Tantillo, D. J. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5962-5970. [Link]
-
Cheong, P. H. Y., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6251-6257. [Link]
-
So, S. S., & Tantillo, D. J. (2011). Why Do Some Fischer Indolizations Fail?. PMC, NIH Public Access. [Link]
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Cini, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4445-4455. [Link]
-
Grokipedia. Fischer indole synthesis. [Link]
-
Gandeepan, P., & Ackermann, L. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Chemistry – An Asian Journal, 13(11), 1334-1349. [Link]
-
Pausacker, K. H. (1950). The Fischer Indole Synthesis. Nature, 165, 1023. [Link]
- Google Patents. (2009). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]
-
Epistemeo. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Taylor & Francis Online. (2020). Fischer indole synthesis – Knowledge and References. [Link]
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- 5. benchchem.com [benchchem.com]
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- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 13. jk-sci.com [jk-sci.com]
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- 15. testbook.com [testbook.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Scale-Up Synthesis of 6-Fluoroindole Derivatives
Welcome to the technical support center dedicated to the scalable synthesis of 6-fluoroindole and its derivatives. As a critical structural motif in numerous pharmaceuticals, including anti-cancer agents and neuroactive compounds, the efficient and robust synthesis of 6-fluoroindole is paramount for drug discovery and development.[1] The introduction of a fluorine atom at the 6-position can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1]
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale to pilot-plant or manufacturing-scale production. We will delve into troubleshooting common synthetic routes, optimizing reaction conditions, and ensuring the final product's purity and stability.
Frequently Asked Questions (FAQs)
Q1: What are the most industrially viable synthetic routes for scaling up 6-fluoroindole synthesis?
For large-scale production, the Leimgruber-Batcho and Fischer indole syntheses are the most prevalent and well-regarded methods.[1][2]
-
Leimgruber-Batcho Synthesis: This is often the preferred route due to its high yields, milder reaction conditions, and the commercial availability of the necessary substituted 2-nitrotoluene starting materials.[1][2][3] The two-step process involves the formation of an enamine followed by a reductive cyclization.[1][3]
-
Fischer Indole Synthesis: A classic and robust method that involves the acid-catalyzed reaction of a 4-fluorophenylhydrazine with a ketone or aldehyde.[1][4] While versatile, it can sometimes require harsh acidic conditions and may lead to isomeric mixtures if unsymmetrical ketones are used.[1][5]
Modern approaches, such as palladium-catalyzed cross-coupling reactions followed by cyclization, offer high efficiency and functional group tolerance but may be less cost-effective for large-scale manufacturing at present.[3][4]
Q2: What are the primary challenges I should anticipate when scaling up the synthesis of 6-fluoroindole?
Transitioning from lab to large-scale production introduces several key challenges that can impact yield, purity, and safety.[2]
-
Reaction Kinetics and Thermal Management: Exothermic reactions, particularly the reductive cyclization in the Leimgruber-Batcho synthesis, can become difficult to control in large reactors, posing significant safety risks.[2]
-
Mixing Efficiency: Achieving homogenous mixing in large vessels is more challenging and can lead to localized "hot spots" or concentration gradients, affecting reaction rates and impurity profiles.[2]
-
Impurity Profile Changes: Impurities that are negligible at the gram scale can become major contaminants at the kilogram scale, necessitating modifications to purification strategies.[2]
-
Purification and Isolation: Methods like column chromatography, standard in the lab, are often not practical for large quantities. Developing robust crystallization protocols is crucial for achieving high purity on a larger scale.[2]
-
Handling of Hazardous Reagents: Many indole syntheses utilize hazardous materials that require specialized handling procedures and engineering controls at an industrial scale.[2]
Q3: How can I effectively monitor the reaction progress during a large-scale synthesis of 6-fluoroindole?
High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for monitoring reaction progress at scale.[2] At-line or in-line HPLC can provide near real-time data on the consumption of starting materials and the formation of 6-fluoroindole and any significant byproducts. This allows for precise determination of reaction completion, helps identify any process deviations, and informs decisions on when to proceed with workup.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of 6-fluoroindole, with a focus on the two primary scale-up routes.
Fischer Indole Synthesis: Low Yield and Impurity Formation
Issue: You are observing a low yield and multiple spots on your TLC/HPLC analysis when attempting a Fischer indole synthesis of 6-fluoroindole.
Causality and Solutions:
-
Incomplete Cyclization/Degradation: The strongly acidic conditions and high temperatures required for the Fischer indole synthesis can lead to the degradation of starting materials or the final product.[5]
-
Optimization: Carefully monitor the internal reaction temperature. Excessive heat can promote the formation of tar-like byproducts.[2][5] Use HPLC to track the reaction and stop it once the starting material is consumed to prevent product degradation.[2]
-
Catalyst Choice: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) are critical.[1][5] Consider screening different catalysts; sometimes a milder Lewis acid like ZnCl₂ can provide better results.[2][5]
-
-
Formation of Regioisomers: When using an unsymmetrical ketone, the reaction can produce a mixture of two regioisomeric indoles.[2][5]
-
Control: The selectivity of the cyclization can be influenced by the acidity of the medium and steric factors.[2] If possible, using a symmetrical ketone will circumvent this issue. Otherwise, a robust chromatographic or crystallization method will be needed to separate the isomers.
-
-
Catalyst Inactivity: On a large scale, catalyst poisoning from impurities in starting materials or solvents can be more pronounced.[2]
-
Mitigation: Ensure the purity of your 4-fluorophenylhydrazine and ketone/aldehyde. Consider pre-treating starting materials if necessary.
-
Leimgruber-Batcho Synthesis: Side Reactions and Purification Hurdles
Issue: Your Leimgruber-Batcho synthesis is producing a significant polar byproduct, and subsequent purification by crystallization is proving difficult.
Causality and Solutions:
-
Over-reduction of the Enamine: A known side reaction is the over-reduction of the enamine intermediate, which leads to the formation of a more polar 2-aminophenylethylamine derivative instead of the desired indole.[5]
-
Selective Reduction: The choice of reducing agent is crucial. While Raney Nickel is common, alternatives like iron powder in acetic acid or sodium dithionite can offer better selectivity and mitigate over-reduction.[5]
-
Workup: Fortunately, the 2-aminophenylethylamine byproduct is basic and can often be easily removed from the neutral indole product with an acidic wash during the workup.[5]
-
-
Ineffective Purification by Crystallization: A solvent system that works well for small-scale crystallization may not be suitable for large-scale operations.
-
Optimization: The choice of crystallization solvent is critical.[2] A thorough screening of solvent systems is recommended. The cooling profile should be carefully controlled; rapid cooling can lead to the trapping of impurities within the crystal lattice.[2] Seeding the crystallization with high-purity 6-fluoroindole can promote the formation of the desired crystal form and improve purity.[2]
-
-
Product Degradation: 6-Fluoroindole can be sensitive to prolonged exposure to acid, base, or heat.
-
Handling: Neutralize the reaction mixture promptly after completion and avoid excessive temperatures during workup and purification to prevent degradation.[2]
-
Experimental Protocols
Protocol 1: Scale-Up Adapted Leimgruber-Batcho Synthesis of 6-Fluoroindole
This protocol is adapted from established procedures for multi-kilogram scale synthesis and serves as a robust template.[2]
Step 1: Enamine Formation
-
Charge the reactor with 4-fluoro-2-nitrotoluene (1 equivalent), N,N-dimethylformamide di-isopropyl acetal (2 equivalents), and N,N-dimethylformamide (DMF, ~4 volumes).[2]
-
Heat the mixture to approximately 100°C and stir for 3-4 hours.[2]
-
Monitor the reaction by HPLC until the starting 4-fluoro-2-nitrotoluene is consumed.[2]
-
Cool the reaction mixture to room temperature. The resulting enamine solution may be used directly in the next step.[2]
Step 2: Reductive Cyclization
-
In a separate, appropriately sized reactor, charge toluene (~9 volumes), acetic acid (~8 volumes), iron powder (~2.3 equivalents), and silica gel (~2 kg per 100 kg of starting material).[2]
-
Heat this mixture to 60°C with vigorous stirring.[2]
-
Slowly add the enamine solution from Step 1, ensuring the internal temperature is maintained below 80°C to control the exotherm.[2]
-
After the addition is complete, heat the mixture to 100°C and stir for 2 hours. Monitor for completion by HPLC.[2]
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and filter to remove the iron and silica gel. Wash the filter cake with ethyl acetate.[2]
-
Combine the filtrates and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.[2]
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude 6-fluoroindole by crystallization from a suitable solvent system (e.g., methylene chloride/hexane).[2]
Protocol 2: Fischer Indole Synthesis of 6-Fluoroindole
This is a general procedure and will likely require optimization based on your specific equipment and scale.[1]
Step 1: Formation of 4-Fluorophenylhydrazone
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.[1]
-
Add the desired aldehyde or ketone (e.g., acetaldehyde, 1.1 eq).[1]
-
Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward directly.[1]
Step 2: Cyclization
-
To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst (e.g., polyphosphoric acid or ZnCl₂).[1]
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.[1]
-
Monitor the reaction progress by HPLC or TLC.[1]
Step 3: Workup and Purification
-
Once the reaction is complete, cool the mixture and carefully quench by pouring it into ice water.[5]
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide).[5]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography (if necessary at smaller scales) or, preferably, by recrystallization for large-scale operations.[1][5]
Data Summary
| Synthesis Route | Key Advantages for Scale-Up | Key Disadvantages for Scale-Up | Common Reducing/Acid Catalysts |
| Leimgruber-Batcho | High yields, milder conditions, avoids harsh acids.[1][3] | Availability of substituted o-nitrotoluenes can be a limitation.[1] | Pd/C, H₂; Iron powder in acetic acid.[1][2] |
| Fischer Indole | Versatile, wide range of catalysts can be used.[1] | Can produce isomeric mixtures, requires acidic conditions, potential for degradation.[1][5] | H₂SO₄, Polyphosphoric acid (PPA), ZnCl₂.[1][5] |
Safety Considerations with Fluorinating Agents
While the aforementioned syntheses build upon a pre-fluorinated starting material, it is crucial to be aware of the hazards associated with fluorinating agents in general, as they may be used in the synthesis of precursors.
-
Reactivity and Toxicity: Electrophilic fluorinating agents (F+ sources) are highly reactive and can react violently with oxidizable materials.[6] Many can be explosive and are acutely toxic if inhaled, causing severe burns.[6]
-
HF Generation: Both electrophilic and nucleophilic (F-) reagents can generate hydrogen fluoride (HF), which is extremely corrosive to glass and tissue.[6]
-
Material Compatibility: The corrosive nature of fluoride-containing reagents and byproducts necessitates careful consideration of reactor materials and handling equipment before any scale-up operations.[6]
Always consult the Safety Data Sheet (SDS) for all reagents and ensure that appropriate personal protective equipment (PPE) and engineering controls are in place.
References
- Benchchem. (n.d.). Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9).
- Benchchem. (n.d.). Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols.
- Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers.
- Benchchem. (n.d.). Avoiding side reactions in 6-Fluoroindole synthesis.
- Benchchem. (n.d.). Stability issues of 6-Fluoroindole under different reaction conditions.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Esterification of 6-Fluoroindole-2-carboxylic Acid
Welcome to the technical support center for the esterification of 6-fluoroindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the successful synthesis of your target indole esters.
The indole scaffold is a privileged structure in medicinal chemistry, and the 6-fluoro substitution can enhance a molecule's metabolic stability and binding affinity.[1] However, the unique electronic properties of the indole ring, combined with the presence of a carboxylic acid at the 2-position, can present specific challenges during esterification. This guide provides field-proven insights to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for 6-fluoroindole-2-carboxylic acid?
A1: The optimal method depends on the alcohol you are using and the scale of your reaction.
-
For simple, unhindered primary or secondary alcohols (e.g., methanol, ethanol): Fischer-Speier esterification can be effective, especially if the alcohol can be used as the solvent to drive the equilibrium.[2][3][4]
-
For more complex, sterically hindered, or acid-sensitive alcohols: Steglich esterification using a carbodiimide coupling agent like DCC or EDC with a DMAP catalyst is highly recommended.[2][5][6][7][8][9] This method is mild and avoids the harsh acidic conditions that can degrade the indole ring.[7]
-
For reactions requiring inversion of stereochemistry at the alcohol center: The Mitsunobu reaction is the method of choice.[10][11][12][13][14][15][16] It proceeds via an SN2 mechanism with predictable stereochemical outcomes.[12][17]
Q2: What are the main challenges I might face during the esterification of 6-fluoroindole-2-carboxylic acid?
A2: The primary challenges include:
-
Low Reactivity: The carboxylic acid at the 2-position of the indole can be less reactive due to electronic effects from the indole ring.
-
Side Reactions: The indole ring itself is susceptible to side reactions under certain conditions. Strong acids and high temperatures can lead to decomposition or polymerization.[18] The N-H of the indole can also be alkylated in some cases.[19][20]
-
Purification Difficulties: Removing byproducts from coupling reagents (e.g., dicyclohexylurea (DCU) from DCC) or Mitsunobu reagents (e.g., triphenylphosphine oxide) can be challenging.
Q3: Can I use Fischer esterification for this substrate? What are the potential pitfalls?
A3: Yes, but with caution. Fischer esterification uses a strong acid catalyst (like H₂SO₄ or TsOH) and heat, which can lead to the degradation of the indole ring.[3][21] A key disadvantage is the unfavorable chemical equilibrium, which requires using a large excess of the alcohol or removing water as it forms.[3][4][22] This method is generally not suitable for tertiary alcohols, which are prone to elimination under these conditions.[3]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Activation of Carboxylic Acid (Steglich) | 1. Check Reagent Quality: Ensure your DCC or EDC is fresh. Carbodiimides are moisture-sensitive. 2. Increase DMAP loading: DMAP acts as the acyl transfer catalyst. Increasing it from a catalytic amount (e.g., 0.1 eq) to a stoichiometric amount can sometimes improve yields, though this can complicate purification.[7][8] 3. Reaction Time/Temperature: While Steglich esterifications are often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion. Monitor by TLC to avoid decomposition. |
| Poor Nucleophilicity of the Alcohol (All Methods) | 1. Consider a more forcing method: If you are using a hindered secondary or tertiary alcohol, Fischer esterification will likely fail.[2] Steglich or Mitsunobu reactions are better suited for these substrates.[7][14] 2. Deprotonation: For alcohols with low nucleophilicity, pre-treating the alcohol with a non-nucleophilic base (e.g., NaH) to form the alkoxide before adding it to the activated carboxylic acid (in the case of Steglich) can be effective. This is an advanced technique and should be performed with caution. |
| Decomposition of Starting Material | 1. Check Reaction Conditions: The indole ring can be sensitive to strong acids and high temperatures.[18] If you observe charring or multiple spots on your TLC, consider a milder method (e.g., switch from Fischer to Steglich). 2. Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative decomposition, especially if the reaction is heated for an extended period. |
| Reversible Reaction (Fischer) | 1. Use Excess Alcohol: Use the alcohol as the solvent to push the equilibrium towards the product.[4][22] 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[3] Alternatively, molecular sieves can be added to the reaction mixture. |
Problem 2: Difficult Purification
| Potential Cause | Troubleshooting Steps & Explanation |
| Dicyclohexylurea (DCU) Contamination (from DCC) | 1. Precipitation and Filtration: DCU is poorly soluble in many organic solvents like dichloromethane (DCM) or diethyl ether, especially at low temperatures.[23] After the reaction, cool the mixture to 0 °C or lower to maximize DCU precipitation, then filter it off.[6][23] 2. Chromatography: If DCU co-elutes with your product, changing the solvent system for your column chromatography can help. Sometimes, a switch to a different stationary phase (e.g., alumina) can be effective.[23] |
| Triphenylphosphine Oxide (TPPO) and Hydrazide Byproduct Contamination (from Mitsunobu) | 1. Chromatography: TPPO can be challenging to remove by standard silica gel chromatography. Using a solvent system with a small amount of a polar solvent can help. 2. Alternative Reagents: Consider using polymer-supported triphenylphosphine to simplify the removal of the phosphine oxide byproduct by filtration.[24] |
| Removal of Excess DMAP | 1. Aqueous Wash: DMAP is basic and can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl).[23] Be cautious if your ester product is acid-labile. |
Experimental Protocols
Protocol 1: Steglich Esterification of 6-fluoroindole-2-carboxylic acid
This protocol is a general guideline and may require optimization for your specific alcohol.
Materials:
-
6-fluoroindole-2-carboxylic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-fluoroindole-2-carboxylic acid, the alcohol, and DMAP.[6]
-
Add anhydrous DCM to dissolve the solids (typically a concentration of 0.1-0.5 M).
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.[6]
-
Filter the mixture through a pad of celite to remove the DCU, washing with a small amount of cold DCM.[6]
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mitsunobu Esterification of 6-fluoroindole-2-carboxylic acid
This reaction should be performed in a well-ventilated fume hood.
Materials:
-
6-fluoroindole-2-carboxylic acid (1.2 eq)
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol, 6-fluoroindole-2-carboxylic acid, and PPh₃ in anhydrous THF.[10]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DEAD or DIAD (often as a 40% solution in toluene) dropwise to the stirred solution.[10][12] An exothermic reaction and color change are typically observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Visualizing the Workflows
Steglich Esterification Workflow
Caption: General workflow for the Steglich esterification.
Mitsunobu Reaction Decision Tree
Caption: Troubleshooting low yields in the Mitsunobu reaction.
References
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- BenchChem. (n.d.). Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP).
- Wikipedia. (2023). Mitsunobu reaction.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions.
- AWS. (2015).
- Ossila. (n.d.). 6-Fluoroindole-2-carboxylic acid | CAS 3093-97-8.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.
- NROChemistry. (n.d.). Mitsunobu Reaction.
- J&K Scientific LLC. (2025). Mitsunobu Reaction.
- ResearchGate. (2013).
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Organic Chemistry Portal. (n.d.).
- ChemBeq. (2025). Understanding the Properties of 6-Fluoroindole-2-carboxylic Acid.
- ChemBeq. (n.d.).
- Scilit. (n.d.). Synthesis of Indole-2-Carboxylic Acid Esters.
- Organic Chemistry Portal. (2019). Mitsunobu Reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- El-Ghanam, A. M. (2014).
- Aslam, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4995.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). 6-Fluoroindole-2-carboxylic acid | 3093-97-8.
- Lifshitz, A., et al. (2000). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A, 104(45), 10348-10356.
- National Institutes of Health. (n.d.). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles.
- Wikipedia. (2023).
- American Chemical Society. (2025). Fe3O4@SiO2–NH2–ECH–HMTA-Supported Trifluoroacetic Acid.
- National Institutes of Health. (2022).
- ResearchGate. (2025).
- National Institutes of Health. (2025).
- Wikipedia. (2023).
- National Institutes of Health. (2023).
- Organic Chemistry Portal. (n.d.).
- SynArchive. (n.d.).
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- PubMed Central. (2023).
- Royal Society of Chemistry. (n.d.).
- Chemguide. (n.d.).
- University of Calgary. (n.d.). Experiment 10.
- YouTube. (2024).
- ChemicalBook. (n.d.). 6-Fluoroindole-2-carboxylic acid synthesis.
- Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems.
- Pearson. (n.d.).
Sources
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- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
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Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Indole Cyclization
Welcome to the Technical Support Center for Palladium-Catalyzed Indole Cyclization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in these powerful synthetic transformations. The following content is structured to provide clear, actionable advice rooted in mechanistic principles to help you navigate the complexities of your reaction optimization.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
Low yields in palladium-catalyzed indole cyclizations can manifest in several ways. This guide is organized by common experimental observations to help you quickly identify potential causes and solutions.
Problem: No Reaction or Very Low Conversion of Starting Material
This is a common and frustrating issue. A systematic check of your reaction components and conditions is the most effective way to diagnose the problem.
Q1.1.1: Is your palladium catalyst active?
-
The "Why": The active catalyst in most indole cyclizations is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. If this reduction is inefficient or the resulting Pd(0) is unstable, you will observe no reaction. Some reactions, however, do proceed via a Pd(II) manifold, so understanding your specific reaction's mechanism is key.[1][2][3] Catalyst deactivation through the formation of inactive palladium black (aggregated Pd(0)) is also a frequent issue.[2][3]
-
Troubleshooting Steps:
-
Pre-catalyst Activation: If using a Pd(II) source, ensure your conditions are suitable for its reduction. This can be facilitated by phosphine ligands, bases, or other reducing agents in the reaction mixture.
-
Use a Pd(0) Source: Consider using a Pd(0) precatalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step.
-
Visual Inspection: Look for the formation of a black precipitate (palladium black). This indicates catalyst aggregation and deactivation.
-
Degassing: Ensure your solvent and reaction setup are rigorously degassed. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
Q1.1.2: Is your ligand appropriate and of good quality?
-
The "Why": Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing aggregation.[4] The choice of ligand can dramatically impact the reaction's success.[4][5] Electron-rich, bulky phosphine ligands are often used to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Troubleshooting Steps:
-
Ligand Screening: If you are not obtaining the desired results with a standard ligand like PPh₃, consider screening other ligands. Buchwald or Josiphos-type ligands, for example, can be effective in challenging cyclizations.[4]
-
Ligand Quality: Phosphine ligands can be sensitive to air and may oxidize over time. Use fresh or properly stored ligands. You can check the purity of your phosphine ligand by ³¹P NMR.
-
Ligand/Palladium Ratio: The ratio of ligand to palladium is critical. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by creating a coordinatively saturated and unreactive palladium center. A typical starting point is a 1:1 to 4:1 ligand-to-palladium ratio.
-
Q1.1.3: Are your starting materials pure and dry?
-
The "Why": Impurities in your starting materials can act as catalyst poisons. For example, sulfur-containing compounds can irreversibly bind to the palladium catalyst. Water can interfere with the reaction, particularly if your base is sensitive to moisture.
-
Troubleshooting Steps:
-
Purity Check: Verify the purity of your starting materials by NMR, LC-MS, or other appropriate analytical techniques.
-
Drying: Ensure your starting materials and solvent are anhydrous, especially if using moisture-sensitive reagents. Solvents should be freshly distilled from an appropriate drying agent.
-
Problem: Formation of Significant Side Products
The formation of side products is a clear indication that your reaction conditions are not optimal for the desired cyclization pathway.
Q1.2.1: Are you observing dimerization or polymerization of your starting materials?
-
The "Why": This often occurs when the desired intramolecular cyclization is slow, allowing for intermolecular side reactions to dominate. This can be due to steric hindrance in the substrate or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Concentration: Run the reaction at a lower concentration to favor the intramolecular cyclization over intermolecular side reactions.
-
Temperature: Lowering the reaction temperature may increase the selectivity for the desired product, although it may also decrease the reaction rate.
-
Ligand Choice: A bulkier ligand can sometimes promote the desired intramolecular reaction by creating a more sterically hindered catalytic complex that disfavors intermolecular coupling.
-
Q1.2.2: Are you observing hydrodehalogenation or other reduction side products?
-
The "Why": This can occur if there are sources of hydride in the reaction mixture that compete with the desired cyclization. The base, solvent, or even additives can sometimes act as hydride donors.
-
Troubleshooting Steps:
-
Choice of Base: Some bases are more prone to promoting reduction. Consider switching to a non-nucleophilic, sterically hindered base.
-
Solvent: Ensure your solvent is not a source of hydride. For example, isopropanol can act as a reducing agent in the presence of a base.
-
Problem: Inconsistent Yields
Inconsistent yields are often a sign of a reaction that is highly sensitive to subtle variations in reaction setup and reagent quality.
Q1.3.1: Are you rigorously controlling the reaction atmosphere?
-
The "Why": As mentioned earlier, oxygen can be detrimental to the active Pd(0) catalyst. Inconsistent degassing or leaks in your reaction setup can lead to variable amounts of oxygen exposure and, consequently, inconsistent yields.
-
Troubleshooting Steps:
-
Standardize Degassing: Use a consistent and thorough degassing method, such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for a set amount of time.
-
Inert Atmosphere: Ensure your reaction is maintained under a positive pressure of an inert gas throughout the entire reaction time.
-
Q1.3.2: Is the quality of your reagents consistent?
-
The "Why": Batch-to-batch variations in the quality of your catalyst, ligands, base, or solvent can lead to inconsistent results.
-
Troubleshooting Steps:
-
Reagent Sourcing: If possible, use reagents from the same batch for a series of experiments.
-
Fresh Reagents: Use freshly opened bottles of solvents and reagents whenever possible.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for indole cyclization?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific type of indole cyclization and the substrate.[5] For Heck-type cyclizations, Pd(OAc)₂ is a common starting point.[6] For Suzuki or Sonogashira-type cyclizations followed by annulation, Pd(PPh₃)₄ or a combination of a Pd(II) source with a phosphine ligand is often used.[5] It is always recommended to perform a catalyst screen to identify the most effective one for your specific reaction.
Q2: How do I choose the right ligand?
A2: Ligand choice is critical. For many indole cyclizations, monodentate phosphine ligands like PPh₃ or P(o-tol)₃ are a good starting point. If these are not effective, consider more electron-rich and bulky ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or chelating phosphine ligands like dppf.[4] The goal is to find a ligand that promotes the desired catalytic steps while preventing catalyst deactivation.
Q3: What is the role of the base, and how do I choose one?
A3: The base plays multiple roles, including neutralizing any acid generated during the reaction and, in some cases, participating in the catalytic cycle itself. The choice of base depends on the reaction mechanism. For Heck-type cyclizations, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[4][6] For reactions involving deprotonation of an N-H bond, stronger bases like NaOtBu or K₃PO₄ may be necessary.[5] It is important to choose a base that is compatible with your substrate's functional groups.
Q4: My product seems to be contaminated with palladium. How can I remove it?
A4: Residual palladium can be a significant issue, especially for pharmaceutical applications.[7][8] Standard column chromatography on silica gel can often remove a significant portion of the palladium.[9] However, for complete removal, specialized techniques are often necessary. These include:
-
Filtration through Celite®: A simple and often effective first step to remove precipitated palladium.[9]
-
Treatment with Scavengers: There are numerous commercially available palladium scavengers (resins or silica-based) that can effectively bind and remove residual palladium from your product solution.[7]
-
Activated Carbon: Treatment with activated carbon can also be effective but may lead to some product loss due to adsorption.
-
Extraction: In some cases, washing with an aqueous solution of a chelating agent like EDTA or thiourea can help remove palladium salts.[9]
Part 3: Experimental Protocols and Data
General Protocol for a Trial Palladium-Catalyzed Indole Cyclization (Heck-Type)
-
To a flame-dried Schlenk flask, add the ortho-haloaniline substrate (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add the base (e.g., K₂CO₃, 2.0 mmol) and a stir bar.
-
Via syringe, add the degassed solvent (e.g., DMF, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table of Common Reaction Parameters
| Parameter | Recommended Starting Conditions | Key Considerations |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(0) is the active catalyst in many cycles. Pd(II) sources require in-situ reduction. |
| Ligand | PPh₃, P(o-tol)₃, dppf, Xantphos | Ligand choice affects stability and reactivity. Screen ligands for optimal results.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | Base strength and compatibility with functional groups are crucial. |
| Solvent | DMF, Dioxane, Toluene, Acetonitrile | Must be anhydrous and degassed. Solvent polarity can influence reaction rate and selectivity.[5][10] |
| Temperature | 80-140 °C | Higher temperatures can increase reaction rate but may also lead to side products and catalyst decomposition.[11] |
Part 4: Visualizing the Process
Catalytic Cycle of a Heck-Type Indole Cyclization
Caption: Simplified catalytic cycle for a Heck-type indole cyclization.
Logical Troubleshooting Workflow
Caption: A step-by-step troubleshooting workflow for low yields.
References
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). Available at: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH. (2022). Available at: [Link]
-
Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC - NIH. (2022). Available at: [Link]
-
Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration | Request PDF - ResearchGate. (2008). Available at: [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts - MDPI. (2021). Available at: [Link]
-
Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate - MDPI. (2022). Available at: [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. (2017). Available at: [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021). Available at: [Link]
-
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction - ResearchGate. (2012). Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023). Available at: [Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications. (2011). Available at: [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC - NIH. (2019). Available at: [Link]
-
Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. (2000). Available at: [Link]
-
A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis | Journal of the American Chemical Society. (1998). Available at: [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. (2021). Available at: [Link]
-
Larock indole synthesis - Wikipedia. (n.d.). Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (2021). Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH. (2021). Available at: [Link]
-
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - NIH. (2021). Available at: [Link]
-
Indoles via Palladium-catalyzed Cyclization - Organic Reactions. (2011). Available at: [Link]
Sources
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
identification and removal of byproducts in methyl 6-fluoro-1H-indole-2-carboxylate synthesis
Welcome to the dedicated technical support resource for the synthesis of methyl 6-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, particularly focusing on the identification and removal of byproducts. Our goal is to provide you with practical, field-tested insights to enhance the yield, purity, and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound, which is often prepared via the Fischer indole synthesis.[1][2][3]
Q1: What is the most common synthetic route for this compound and what are the key starting materials?
A1: The most prevalent method is the Fischer indole synthesis.[3][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For the target molecule, the key starting materials are (4-fluorophenyl)hydrazine (often used as its hydrochloride salt) and methyl pyruvate .[5][6]
Q2: I am observing a low yield in my reaction. What are the likely causes?
A2: Low yields in the Fischer indole synthesis are a frequent challenge and can be attributed to several factors:
-
Suboptimal Reaction Conditions: This synthesis is highly sensitive to both temperature and the strength of the acid catalyst.[1][2] Inappropriate conditions can lead to the decomposition of starting materials or the desired product.
-
Instability of the Hydrazone Intermediate: The phenylhydrazone formed from (4-fluorophenyl)hydrazine and methyl pyruvate can be unstable under strongly acidic conditions, leading to degradation before cyclization can occur.[2]
-
Competing Side Reactions: The presence of electron-donating groups on the phenylhydrazine can sometimes favor N-N bond cleavage, a competing reaction to the desired cyclization.[7]
-
Purity of Starting Materials: Impurities present in the (4-fluorophenyl)hydrazine or methyl pyruvate can interfere with the reaction and inhibit the catalyst.[2]
Q3: My TLC analysis shows multiple spots close to my product spot. What could these be?
A3: The presence of multiple spots on your TLC plate likely indicates the formation of byproducts. For this specific synthesis, the most probable byproducts include:
-
Regioisomers: The primary byproduct of concern is the isomeric methyl 4-fluoro-1H-indole-2-carboxylate . The formation of this isomer is a known challenge in Fischer indole syntheses with meta-substituted phenylhydrazines.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of (4-fluorophenyl)hydrazine and methyl pyruvate or the hydrazone intermediate.
-
Degradation Products: Harsh acidic conditions or prolonged reaction times can lead to the decomposition of the starting materials or the indole product itself, resulting in various colored impurities.[1]
Troubleshooting Guide: Byproduct Identification and Removal
This section provides a detailed, step-by-step approach to identifying and removing the common byproducts encountered in the synthesis of this compound.
Problem 1: Presence of a Regioisomeric Impurity (Methyl 4-fluoro-1H-indole-2-carboxylate)
Identification:
Distinguishing between the desired 6-fluoro and the undesired 4-fluoro isomer is crucial. This can be effectively achieved using spectroscopic methods.
-
¹³C NMR Spectroscopy: The carbon to which the fluorine is attached will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will also differ significantly between the two isomers due to the different positions of the fluorine atom.[10][11]
-
Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns upon ionization might show subtle differences that can aid in their identification when analyzed by an experienced mass spectrometrist.[12][13][14]
Removal Strategy:
The separation of regioisomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most effective method for separating the 6-fluoro and 4-fluoro isomers. A detailed protocol is provided below. The choice of eluent is critical and often requires careful optimization. A common starting point is a mixture of hexanes and ethyl acetate.[15]
-
Recrystallization: If a suitable solvent system can be found where the solubility of the two isomers is significantly different, recrystallization can be an effective purification method. A mixture of ethyl acetate and hexanes is a common choice for indole derivatives.[6]
Problem 2: Incomplete Reaction and Presence of Starting Materials
Identification:
-
TLC Analysis: Compare the reaction mixture to spots of the starting materials ((4-fluorophenyl)hydrazine and methyl pyruvate). The hydrazone intermediate will also have a distinct Rf value.
-
¹H NMR Spectroscopy: The presence of unreacted starting materials can be confirmed by characteristic signals in the ¹H NMR spectrum of the crude product.
Removal Strategy:
-
Aqueous Work-up: An acidic wash during the work-up can help remove any unreacted basic (4-fluorophenyl)hydrazine.
-
Column Chromatography: Unreacted starting materials and the hydrazone intermediate typically have different polarities from the indole product and can be readily separated by column chromatography.
Problem 3: Formation of Colored Impurities/Tarry Material
Identification:
The presence of dark, tarry material is a visual indication of product or starting material decomposition. These are often complex mixtures of polymeric byproducts.
Removal Strategy:
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.
-
Filtration through a Silica Plug: Passing a solution of the crude product through a short plug of silica gel can remove highly polar, colored impurities.
-
Optimization of Reaction Conditions: The best approach is to prevent the formation of these impurities by optimizing the reaction conditions. This includes using a milder acid catalyst, lowering the reaction temperature, and carefully monitoring the reaction time.[2]
Experimental Protocols
Protocol 1: Column Chromatography for the Purification of this compound
This protocol provides a general guideline for the purification of the crude product. Optimization of the solvent system may be necessary based on TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude reaction mixture. A good starting point is a 4:1 mixture of hexanes:ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
Materials:
-
Purified (by column chromatography) this compound
-
Ethyl acetate
-
Hexanes
-
Erlenmeyer flask
-
Hot plate/stirrer
Procedure:
-
Dissolution: Dissolve the indole product in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.
-
Insolubilization: Slowly add hexanes to the hot solution until it becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| (4-Fluorophenyl)hydrazine hydrochloride | C₆H₈ClFN₂ | 162.59 | Light red powder |
| Methyl Pyruvate | C₄H₆O₃ | 102.09 | Colorless liquid |
| This compound | C₁₀H₈FNO₂ | 193.17 | Not specified |
| Methyl 4-fluoro-1H-indole-2-carboxylate | C₁₀H₈FNO₂ | 193.17 | Not specified |
Data compiled from various sources.[16][17][18][19]
Visualization of Key Processes
Fischer Indole Synthesis Pathway and Potential Regioisomer Formation
Caption: Fischer Indole Synthesis and Regioisomer Formation.
Troubleshooting Workflow for Byproduct Removal
Caption: Purification and Troubleshooting Workflow.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. scienceready.com.au [scienceready.com.au]
- 15. benchchem.com [benchchem.com]
- 16. 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8 [amp.chemicalbook.com]
- 17. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
- 19. (4-Fluorophenyl)hydrazine | C6H7FN2 | CID 69982 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solvent and Base for N-Alkylation of Indole Esters
Welcome to the technical support center for the N-alkylation of indole esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. The N-alkylation of indoles is a cornerstone reaction in medicinal chemistry, yet its success hinges on a delicate balance of solvent, base, and substrate reactivity. This document provides in-depth, experience-driven advice to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when setting up an N-alkylation of an indole ester.
Q1: What are the "classical" and most reliable starting conditions for N-alkylation of an indole ester?
A1: The classical and often most effective method involves the use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][2][3] This combination reliably deprotonates the indole nitrogen (pKa ≈ 17 in DMSO), forming the highly nucleophilic indolate anion, which then reacts with the alkylating agent.[4][5] A typical starting point would be to use 1.1 equivalents of NaH and 1.05-1.2 equivalents of the alkylating agent in anhydrous DMF at 0 °C, followed by warming to room temperature.[1]
Q2: My indole ester has sensitive functional groups. Are strong bases like NaH my only option?
A2: Absolutely not. For substrates with base-sensitive groups (e.g., esters prone to hydrolysis or epimerizable centers), weaker inorganic bases are an excellent alternative. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used.[1][6] Cs₂CO₃ is particularly effective due to its high solubility in organic solvents and its ability to promote alkylation under milder conditions.[7][8] Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be effective, particularly with more reactive alkylating agents.[1][9]
Q3: How critical is the choice of solvent?
A3: The solvent is a critical parameter that influences solubility, reaction rate, and regioselectivity.
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These are the workhorses for this reaction, especially when using hydride or carbonate bases. They effectively solvate the intermediate indolate anion, promoting a fast SN2 reaction.[10]
-
Ethereal Solvents (THF, Dioxane): Also widely used, but the lower polarity may result in poorer solubility of the indole salt, which can sometimes lead to a decrease in the N- versus C-alkylation ratio.[10]
-
Acetonitrile (MeCN): A common solvent used with carbonate bases.[11]
-
Aprotic, Nonpolar Solvents (Toluene, DCM): Generally less common for salt-forming reactions but can be employed in specific catalytic systems or phase-transfer catalysis.[12][13]
Q4: I am seeing a significant amount of C3-alkylation. Why is this happening and how can I stop it?
A4: C3-alkylation is the most common side reaction, as the C3 position of the indole ring is highly nucleophilic, sometimes even more so than the nitrogen atom.[1][14] Several factors can favor N-alkylation:
-
Complete Deprotonation: Incomplete deprotonation leaves neutral indole, which can react at C3. Using a sufficiently strong base (like NaH) ensures the formation of the indolate anion, which preferentially reacts at the nitrogen.[1]
-
Solvent Choice: Polar aprotic solvents like DMF generally favor N-alkylation over less polar options like THF.[15]
-
Temperature: Higher reaction temperatures often favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][15] In one study, increasing the temperature to 80 °C resulted in exclusive N-alkylation.[2]
-
Steric Hindrance: If the C3 position is already substituted, this pathway is blocked.[15]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental failures.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but TLC or LC-MS analysis shows mostly unreacted starting material.
Potential Causes & Solutions
-
Ineffective Deprotonation: The base may not be strong enough or may have degraded.
-
Verify Base Activity: NaH is notoriously sensitive to moisture. Use a fresh bottle or wash the NaH with dry hexanes to remove the mineral oil and any surface hydroxides.
-
Increase Base Strength: If using a carbonate base (K₂CO₃, Cs₂CO₃) with a deactivated indole (containing electron-withdrawing groups), it may not be sufficiently basic. Consider switching to a stronger base like NaH or KHMDS. The pKa of the indole N-H is around 17, so a base that generates a conjugate acid with a pKa significantly higher than this is required for complete deprotonation.[4]
-
Check Anhydrous Conditions: Water will quench strong bases like NaH. Ensure all glassware is flame- or oven-dried and that solvents are anhydrous.
-
-
Poor Reagent Reactivity: The alkylating agent may not be reactive enough.
-
Alkylating Agent Reactivity Trend: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride with long reaction times and low conversion, consider switching to the corresponding bromide or iodide.
-
Use an Additive: For less reactive alkylating agents, adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can facilitate the reaction via an in situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive alkyl iodide.
-
-
Sub-optimal Temperature: The reaction may require more thermal energy.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting decision tree for low reaction conversion.
Issue 2: Formation of Side Products
Your reaction works, but you are plagued by impurities, complicating purification.
Potential Causes & Solutions
-
C3-Alkylation: As discussed in the FAQs, this is the most common side product.
-
Di-alkylation: Both the N1 and C3 positions become alkylated.
-
Control Stoichiometry: Use a slight excess (1.05-1.2 eq.) of the alkylating agent, but avoid large excesses.[1]
-
Slow Addition: Add the alkylating agent dropwise to the solution of the deprotonated indole. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second alkylation event.[1][3]
-
-
Solvent Decomposition: Sodium hydride can react with certain solvents, especially at elevated temperatures.
-
DMF Decomposition: NaH can react with DMF, particularly when heated, which can lead to side reactions and reduced yields.[16] If heating is required with NaH, consider switching to a more stable solvent like THF or Dioxane, or using a milder base like Cs₂CO₃ which is compatible with heating in DMF.[7]
-
-
Ester Hydrolysis/Transesterification: The ester functional group on your indole may be sensitive to the reaction conditions.
-
Use Milder Bases: Avoid strongly nucleophilic or hydrolytic bases if your ester is labile. K₂CO₃ or Cs₂CO₃ are much less likely to cause ester cleavage than hydroxide bases or NaH contaminated with NaOH.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize degradation.
-
Section 3: Data & Protocols
Table 1: Comparison of Common Bases for Indole N-Alkylation
| Base | Formula | Strength (pKa of Conj. Acid) | Typical Solvent(s) | Key Considerations |
| Sodium Hydride | NaH | ~35 | DMF, THF | Very strong, requires anhydrous conditions, can have side reactions with solvent. Highly effective for N-selectivity.[1][2] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 (of HCO₃⁻) | DMF, MeCN | Mild, excellent for sensitive substrates, good solubility.[7][8] |
| Potassium Carbonate | K₂CO₃ | ~10.3 (of HCO₃⁻) | DMF, MeCN | Economical, mild, but less soluble and sometimes less reactive than Cs₂CO₃.[6] |
| DABCO | C₆H₁₂N₂ | ~8.8 | DMF, DMA | Organic base, useful for avoiding inorganic salts, good for reactive electrophiles.[9] |
Experimental Protocol: Screening for Optimal Base and Solvent
This protocol is designed for a small-scale screen to quickly identify promising reaction conditions.
Workflow Diagram
Caption: Workflow for parallel screening of reaction conditions.
Step-by-Step Methodology:
-
Preparation: To four separate, flame-dried vials equipped with stir bars, add the indole ester (1.0 eq., e.g., 0.1 mmol). Purge each vial with an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition:
-
Vial 1: Add anhydrous DMF (0.5 mL). Cool to 0 °C and carefully add NaH (60% dispersion in oil, 1.1 eq.). Stir for 30 minutes.
-
Vial 2: Add anhydrous DMF (0.5 mL) and Cs₂CO₃ (2.0 eq.).
-
Vial 3: Add anhydrous MeCN (0.5 mL) and K₂CO₃ (2.0 eq.).
-
Vial 4: Add anhydrous THF (0.5 mL). Cool to 0 °C and carefully add NaH (1.1 eq.). Stir for 30 minutes.
-
-
Alkylation: To each vial, add the alkylating agent (1.1 eq.) via syringe.
-
Reaction: Allow the vials to warm to room temperature and stir for 12-24 hours.
-
Analysis: Take a small aliquot from each reaction mixture, quench with a drop of water, dilute with a suitable solvent (e.g., EtOAc), and analyze by TLC and/or LC-MS to determine the extent of conversion and the ratio of N-alkylated product to side products.
-
Optimization: Based on the results, the most promising condition can be selected for scale-up and further optimization (e.g., temperature adjustment).
References
-
Fink, D. M. (2004). Cesium Carbonate Promoted N-Alkylation of Indoles. SYNLETT, 2004(13), 2394–2396. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Caesium carbonate. Retrieved from [Link]
-
Schmalz, H. G., & Siegel, D. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). US3012040A - Process for n-alkylation of indoles.
-
Química Organica.org. (n.d.). Indole. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Indole. Retrieved from [Link]
-
Wu, J., Tongdee, S., Cordier, M., & Darcel, C. (2022). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]
-
Marsden, J. A., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 85-90. Retrieved from [Link]
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
-
ResearchGate. (2014, December 9). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
ResearchGate. (n.d.). Cesium Carbonate Promoted N-Alkylation of Indoles | Request PDF. Retrieved from [Link]
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- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
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- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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addressing incomplete cyclization in the Leimgruber-Batcho synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Addressing Incomplete Cyclization
Incomplete cyclization is a frequent hurdle in the Leimgruber-Batcho synthesis, often leading to low yields and complex purification processes. This section provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Low Yield of Indole Product with Significant Recovery of Starting Enamine
This scenario strongly suggests a problem with the reductive cyclization step. The nitro group on the enamine intermediate is not being efficiently reduced to the amine, which is a prerequisite for the subsequent intramolecular cyclization.
Possible Causes & Step-by-Step Solutions:
-
Cause A: Inactive Reducing Agent or Catalyst. The efficacy of common reducing agents can degrade over time or with improper storage.
-
Catalytic Hydrogenation (e.g., Palladium on Carbon (Pd/C), Raney Nickel):
-
Verify Catalyst Activity: Use a fresh batch of catalyst. The activity of Pd/C and Raney Nickel can diminish with age or exposure to air and moisture.[1][2]
-
Optimize Catalyst Loading: A typical starting point is 10 mol% of palladium on carbon.[1] Insufficient catalyst will result in a sluggish or incomplete reaction.
-
Ensure Proper Hydrogen Source: If using hydrogen gas, purge the reaction vessel thoroughly with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to prevent catalyst poisoning.[1] When using a hydrogen donor like hydrazine hydrate with Raney Nickel, ensure the hydrazine is of high quality and added portion-wise to control the exothermic reaction.[1][3]
-
-
Chemical Reductants (e.g., Sodium Dithionite, Stannous Chloride, Iron in Acetic Acid):
-
Use Fresh Reagents: Sodium dithionite is particularly susceptible to degradation. Use a newly opened container.[1]
-
Control Stoichiometry: Ensure an adequate molar excess of the reducing agent is used. For instance, with titanium (III) chloride, the stoichiometry can be adjusted to control the reduction level.[1]
-
Monitor pH: For reductions that are pH-sensitive, such as those using sodium cyanoborohydride for related transformations, maintaining the appropriate acidic conditions is crucial.[2]
-
-
-
Cause B: Unfavorable Reaction Conditions.
-
Optimize Solvent: While various solvents can be used, tetrahydrofuran (THF), ethanol, and ethyl acetate are commonly successful for catalytic hydrogenations.[1] In some cases, changing the solvent can prevent side reactions. For example, the formation of a 7-carboxamidoindole byproduct during the hydrogenation of a nitrile-substituted enamine was avoided by switching from benzene to THF.[1]
-
Adjust Temperature and Pressure: For catalytic hydrogenations, a standard pressure of 50 psi is often effective.[1] If the reaction is sluggish, a moderate increase in temperature or pressure may be beneficial, but this should be done cautiously to avoid over-reduction.
-
Issue 2: Formation of Side Products and Complex Reaction Mixture
The presence of multiple unidentified spots on a TLC plate indicates that side reactions may be competing with the desired cyclization.
Possible Causes & Step-by-Step Solutions:
-
Cause A: Over-reduction of the Enamine Double Bond. A common side reaction is the reduction of the enamine double bond, leading to the formation of 2-aminophenylethylamines.[1]
-
Milder Reducing Agents: Consider using a milder reducing agent. For instance, ferrous sulfate in ammonia has been used, although sometimes with lower yields.[1]
-
Careful Monitoring: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting enamine is consumed to minimize the formation of over-reduced byproducts.
-
-
Cause B: Intramolecular Side Reactions with Other Functional Groups. Substituents on the aromatic ring can sometimes participate in undesired reactions.
-
Protecting Groups: If a reactive functional group is present, consider protecting it before the reduction step.
-
Alternative Reductants: Certain reducing agents are more compatible with specific functional groups. For example, Raney nickel-hydrazine is a good choice when hydrogenolysis-sensitive groups like benzyl ethers are present.[1]
-
-
Cause C: Polymerization. The intermediate enamine or the final indole product can be unstable under certain conditions, leading to polymerization.
-
Control Temperature: Avoid excessive heat during the reduction and work-up.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere to prevent oxidative polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of pyrrolidine in the initial enamine formation step?
Pyrrolidine is often added as a catalyst to accelerate the formation of the enamine from the starting o-nitrotoluene and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3] It reacts with DMF-DMA to form a more reactive formylpyrrolidine acetal, which then condenses with the o-nitrotoluene at a faster rate.[3][4] This is particularly beneficial when electron-donating groups are present on the nitrotoluene, which would otherwise slow down the reaction.[1]
Q2: My enamine formation is slow or incomplete. How can I improve this step?
-
Ensure High-Quality Reagents: Use fresh DMF-DMA and pyrrolidine.[2]
-
Increase Temperature: The condensation is typically carried out by heating a DMF solution of the nitrotoluene and DMF-DMA at or near reflux.[1]
-
Add a Catalyst: As mentioned, the addition of pyrrolidine or another amine like triethylamine can significantly enhance the reaction rate.[1]
-
Consider Microwave Assistance: Microwave-assisted synthesis has been shown to accelerate the Leimgruber-Batcho reaction, often in the presence of a Lewis acid catalyst.[5][6]
Q3: Are there any structural features of the starting o-nitrotoluene that can hinder the cyclization?
Yes, the electronic nature and position of substituents on the o-nitrotoluene can influence the reaction.
-
Electron-Withdrawing Groups: Groups like cyano, carbomethoxy, or an additional nitro group ortho to the methyl group can increase the acidity of the methyl protons, facilitating the initial enamine formation.[1][7]
-
Steric Hindrance: Bulky substituents near the methyl group or the nitro group can sterically hinder both the enamine formation and the subsequent cyclization. For example, the synthesis of 7-methylindole has been reported to give a relatively low yield, possibly due to steric effects.[8]
Q4: Can I perform the Leimgruber-Batcho synthesis as a one-pot procedure?
Yes, one-pot modifications of the Leimgruber-Batcho synthesis have been developed.[8][9] These procedures typically involve forming the enamine and then, without isolation, adding the reducing agent to the same reaction vessel to effect the reductive cyclization. This approach can improve efficiency and yield.[8][9]
Q5: What are some alternative reducing agents for the cyclization step?
While catalytic hydrogenation (Pd/C, Raney Ni) is common, several other reducing agents are effective:[1][3]
-
Sodium dithionite[1]
-
Titanium (III) chloride[1]
-
A catalytic system of ferric chloride, activated carbon, and hydrazine[10][11]
The choice of reducing agent can be tailored to the specific substrate and the presence of other functional groups.[1]
Data & Protocols
Table 1: Comparison of Common Reducing Agents for the Cyclization Step
| Reducing Agent/System | Typical Conditions | Advantages | Potential Issues/Considerations |
| H₂/Pd-C | 10 mol% Pd/C, 50 psi H₂, THF or EtOH | High yields, clean reaction.[1] | Potential for hydrogenolysis of sensitive groups (e.g., benzyl ethers); catalyst can be pyrophoric. |
| Raney Ni/Hydrazine | Raney Ni, Hydrazine hydrate, EtOH | Good for substrates with hydrogenolysis-sensitive groups.[1] | Highly exothermic, requires careful addition of hydrazine; Raney Ni is pyrophoric. |
| Fe/Acetic Acid | Fe powder, Acetic Acid, heat | Inexpensive, effective.[1][3] | Can require strongly acidic conditions; work-up can be cumbersome. |
| Sodium Dithionite | Na₂S₂O₄, aqueous/organic biphasic system | Mild conditions.[1] | Reagent is unstable; can give lower yields. |
| Titanium (III) Chloride | TiCl₃, aqueous solution | Can control reduction level by adjusting stoichiometry.[1] | Requires aqueous conditions; can be acidic. |
Experimental Protocol: Troubleshooting a Failed Reductive Cyclization with Pd/C
This protocol outlines a systematic approach if a catalytic hydrogenation with Pd/C fails to yield the desired indole.
-
Reaction Setup:
-
In a flask suitable for hydrogenation, dissolve the enamine intermediate in a fresh bottle of anhydrous THF.
-
Purge the flask with argon for 10 minutes.
-
Under a positive pressure of argon, carefully add 10 mol% of a new batch of 10% Pd/C.
-
Seal the flask, evacuate, and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel to 50 psi with hydrogen. .
-
-
Monitoring:
-
Stir the reaction vigorously at room temperature.
-
After 1 hour, carefully depressurize, and take a small aliquot for TLC or LC-MS analysis.
-
Check for the disappearance of the intensely colored enamine starting material. .
-
-
Troubleshooting Steps (if no reaction):
-
Step 3a (Re-initiate): Re-purge the system with hydrogen to ensure no air has leaked in.
-
Step 3b (Increase Temperature): Gently warm the reaction mixture to 40-50°C.
-
Step 3c (Add More Catalyst): If the reaction is still stalled, carefully add another 5 mol% of fresh Pd/C. .
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography. .
-
Visualizing the Process
Diagram 1: Leimgruber-Batcho Reaction Mechanism
This diagram illustrates the key steps of the synthesis, from enamine formation to the final indole product.
Caption: Key steps in the Leimgruber-Batcho indole synthesis.
Diagram 2: Troubleshooting Workflow for Incomplete Cyclization
This workflow provides a logical sequence of steps to diagnose and solve issues during the reductive cyclization phase.
Caption: A systematic approach to troubleshooting incomplete cyclization.
References
-
Leimgruber–Batcho indole synthesis - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221. Retrieved January 4, 2026, from [Link]
-
Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. Retrieved January 4, 2026, from [Link]
-
Taber, D. F., & Stachel, S. J. (2011). Indole synthesis: a review and proposed classification. Organic Chemistry: Current Research, 1(1). Retrieved January 4, 2026, from [Link]
-
Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2, 160-167. Retrieved January 4, 2026, from [Link]
-
SynArchive. (2024). Leimgruber-Batcho Indole Synthesis. Retrieved January 4, 2026, from [Link]
-
ChemWis. (2023). Leimgruber–Batcho Indole Synthesis. In YouTube. Retrieved January 4, 2026, from [Link]
-
Taydakov, I. V., et al. (2011). CONVENIENT MODIFICATION OF THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS: REDUCTION OF 2-NITRO-β-PYRROLIDINOSTYRENES BY THE FeCl3–ACTIVATED CARBON–N2H4·H2O SYSTEM. Chemistry of Heterocyclic Compounds, 47(4), 425-430. Retrieved January 4, 2026, from [Link]
-
Sunlight Active Drug Intermediates. (2024). Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. International Journal of Advanced Research, 12(02), 528-532. Retrieved January 4, 2026, from [Link]
-
Mandeep Singh (ChemoSpecific). (2020). Amazing Chemistry Behind The Batcho-Leimgruber Reaction! In YouTube. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Batcho–Leimgruber indole synthesis | Request PDF. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (2004). Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines. Retrieved January 4, 2026, from [Link]
-
Baxendale Group - Durham University. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Retrieved January 4, 2026, from [Link]
-
Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. In Joule, 1(1), 1-25. Retrieved January 4, 2026, from [Link]
-
Semantic Scholar. (n.d.). Leimgruber–Batcho Indole Synthesis. Retrieved January 4, 2026, from [Link]
-
Química Organica.org. (2010). Indoles Synthesis. Retrieved January 4, 2026, from [Link]
-
Sunlight Active Drug Intermediates. (2024). Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. International Journal of Advanced Research, 12(02), 528-532. Retrieved January 4, 2026, from [Link]
-
SciSpace. (n.d.). Leimgruber–Batcho indole synthesis | 11 Publications | 154 Citations | Top Authors | Related Topics. Retrieved January 4, 2026, from [Link]
-
Krygowski, T. M., & Szatylowicz, H. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31(5), 1695-1707. Retrieved January 4, 2026, from [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles [journalijar.com]
- 10. CONVENIENT MODIFICATION OF THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS: REDUCTION OF 2-NITRO-β-PYRROLIDINOSTYRENES BY THE FeCl<sub>3</sub>–ACTIVATED CARBON–N<sub>2</sub>H<sub>4</sub>·H<sub>2</sub>O SYSTEM | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis for Drug Discovery Professionals: Methyl 6-fluoro-1H-indole-2-carboxylate and its Non-fluorinated Analog
The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] This guide provides an in-depth, objective comparison of methyl 6-fluoro-1H-indole-2-carboxylate and its parent compound, methyl 1H-indole-2-carboxylate. We will dissect how the introduction of a single fluorine atom at the 6-position of the indole ring fundamentally alters the molecule's physicochemical properties, reactivity, and, consequently, its potential pharmacological profile. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage fluorination to optimize indole-based therapeutic candidates.
The Indole Scaffold and the Fluorine Advantage
Indole and its derivatives are privileged structures in drug discovery, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6] The non-fluorinated compound, methyl 1H-indole-2-carboxylate, serves as a common building block in the synthesis of more complex therapeutic agents.[7][8]
The introduction of fluorine is a well-established strategy to enhance a drug candidate's profile.[3][9] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[3][10] Placing fluorine at a known metabolic "soft spot" can increase a drug's half-life and bioavailability.
-
Binding Affinity: Fluorine's electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups and create favorable electrostatic interactions with protein targets, potentially boosting potency.[2][3]
-
Lipophilicity & Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes and reach its target.[2][9]
This guide will explore how these principles manifest in the comparison between our two subject molecules.
Comparative Physicochemical Properties
The addition of a single fluorine atom induces subtle yet significant changes in the molecule's fundamental properties. These shifts are critical as they directly influence pharmacokinetics and pharmacodynamics.
| Property | Methyl 1H-indole-2-carboxylate | This compound | Rationale for Change |
| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₈FNO₂ | Addition of one fluorine atom, removal of one hydrogen. |
| Molecular Weight | 175.18 g/mol [11] | 193.17 g/mol [12] | Fluorine is heavier than hydrogen. |
| Melting Point | 149-151 °C[13][14] | Not available (solid form) | Changes in crystal lattice energy due to altered intermolecular forces. |
| Boiling Point | 331.7°C (Predicted)[7][14] | 343.7°C (Predicted)[15] | Increased molecular weight and polarity lead to a higher boiling point. |
| XLogP3 (Lipophilicity) | 2.5[11] | 2.0 (Predicted for 4-carboxylate)[15] | The electron-withdrawing fluorine can decrease lipophilicity in some contexts by altering the overall molecular dipole. |
| Polar Surface Area | 42.1 Ų[11] | 42.1 Ų[15] | The ester group is the primary contributor; the C-F bond does not significantly add to the PSA. |
| H-Bond Donor Count | 1 (Indole N-H)[11] | 1 (Indole N-H)[15] | Unchanged. |
| H-Bond Acceptor Count | 2 (Ester Oxygens)[11] | 3 (Ester Oxygens + Fluorine)[15] | The electronegative fluorine can act as a weak hydrogen bond acceptor. |
Synthesis and Chemical Reactivity
Both compounds can be synthesized via the classic Fischer indole synthesis. The general workflow involves the acid-catalyzed reaction of a substituted phenylhydrazine with pyruvic acid or its ester, followed by cyclization.
Caption: General workflow for the Fischer indole synthesis.
Reactivity Insights: The indole nucleus is electron-rich and typically undergoes electrophilic substitution, preferentially at the C3 position. The presence of the electron-withdrawing fluorine atom at the C6 position on the benzene ring of this compound deactivates the ring towards electrophilic attack compared to its non-fluorinated counterpart.[4] This reduced reactivity is an important consideration for subsequent functionalization steps in a synthetic campaign.
Spectroscopic Characterization
While sharing a common indole core, the fluorinated analog exhibits distinct spectroscopic signatures.
-
¹H NMR: In methyl 1H-indole-2-carboxylate, the aromatic protons appear as a characteristic set of multiplets.[13][16] For the 6-fluoro analog, the protons on the benzene ring (H4, H5, H7) will show additional coupling to the ¹⁹F nucleus, leading to more complex splitting patterns.
-
¹³C NMR: The carbon atom directly bonded to fluorine (C6) will exhibit a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings, which are definitive diagnostic features.
-
¹⁹F NMR: The fluorinated compound will, of course, show a signal in the ¹⁹F NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
Mass Spectrometry: Both compounds will show a clear molecular ion peak.[17] The isotopic pattern will be consistent with their respective elemental compositions.
Comparative Biological Activity and Pharmacological Impact
While direct comparative studies on these specific methyl esters are not widely published, we can infer the impact of 6-fluoro substitution from studies on closely related indole derivatives. The strategic placement of fluorine is often transformative for biological activity.
Enhanced Enzyme Inhibition: Data from comparative studies on other fluorinated indoles show a dramatic increase in potency against key enzyme targets. For example, 6-fluoro-substituted indazoles (an indole isostere) demonstrated a significant enhancement in inhibitory activity against Rho-associated coiled-coil containing protein kinase 1 (ROCK1) compared to the non-fluorinated parent compound.[1][18]
| Compound | Fluorine Substitution | ROCK1 IC₅₀ (nM) |
| Indazole Derivative | None | > 5000[1] |
| 4-fluoroindazole 51 | 4-F | 2500[1][18] |
| 6-fluoroindazole 52 | 6-F | 14 [1][18] |
This potency increase of over 350-fold highlights the powerful effect of a strategically placed fluorine atom, which can engage in favorable interactions within the enzyme's active site and alter the molecule's conformation to better fit the binding pocket.[3][9]
Modulation of Physicochemical Properties for Drug Action: The introduction of fluorine can "tune" properties like pKa.[19] By lowering the basicity of nearby amines or altering the acidity of the indole N-H, medicinal chemists can optimize a compound's ionization state at physiological pH, which is critical for target engagement and cell permeability.
Improved Metabolic Stability: As previously mentioned, the C-F bond is exceptionally stable.[10] In many indole-based drugs, the benzene ring is susceptible to hydroxylation. Placing a fluorine atom at a position like C6 can effectively block this metabolic pathway, increasing the compound's in vivo half-life and overall exposure.[2][3]
Key Experimental Protocols
Trustworthy and reproducible experimental design is paramount. The following protocols provide a framework for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of Methyl 1H-indole-2-carboxylate (8)
This procedure is adapted from established methods for indole synthesis.[13]
Materials:
-
Phenylhydrazine
-
Methyl pyruvate
-
Ethanol, absolute
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in absolute ethanol. Add methyl pyruvate (1.05 eq) dropwise at room temperature. Stir the mixture for 1-2 hours until a precipitate (the phenylhydrazone) forms.
-
Filtration: Collect the solid phenylhydrazone by vacuum filtration, wash with cold ethanol, and dry thoroughly.
-
Cyclization (Fischer Indolization): Add the dried phenylhydrazone to polyphosphoric acid (PPA) pre-heated to 80-90 °C. Stir the mixture vigorously for 30-60 minutes. The color will darken significantly.
-
Workup: Carefully pour the hot reaction mixture onto crushed ice. The crude product will precipitate.
-
Neutralization: Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure methyl 1H-indole-2-carboxylate as colorless crystals.[13]
Protocol 2: Rho-associated Kinase (ROCK) Activity Assay
This protocol provides a method to compare the inhibitory potential of the fluorinated and non-fluorinated analogs against a relevant kinase target.[1]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare Kinase Assay Buffer, ATP solution, recombinant active ROCK enzyme, and the substrate (e.g., MYPT1). Dissolve this compound and methyl 1H-indole-2-carboxylate in DMSO to create stock solutions, then perform serial dilutions.[1]
-
Assay Plate Setup: To the wells of a microtiter plate, add the kinase buffer. Then add the serially diluted test compounds, a positive control inhibitor (e.g., Y-27632), and a DMSO vehicle control.
-
Enzyme Addition: Add the diluted active ROCK enzyme solution to all wells except the negative control ("no enzyme") wells.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using an appropriate method, such as an antibody-based detection system (ELISA) or a luminescence-based assay that measures remaining ATP.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
Conclusion
The comparative analysis of this compound and its non-fluorinated analog clearly demonstrates the profound impact of a single, strategically placed fluorine atom. The introduction of fluorine at the 6-position modifies the compound's physicochemical properties, deactivates the ring to certain chemical reactions, and, most importantly, holds the potential to dramatically enhance biological activity. As evidenced by data from related compounds, this modification can lead to significantly improved enzyme inhibition and metabolic stability. For drug discovery professionals, understanding these nuanced effects is crucial for the rational design of next-generation indole-based therapeutics, transforming simple building blocks into highly optimized clinical candidates.
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A Senior Application Scientist's Guide to Validating the Structure of Methyl 6-fluoro-1H-indole-2-carboxylate using ¹H and ¹⁹F NMR
In the landscape of modern drug discovery and development, the unambiguous structural validation of novel chemical entities is a cornerstone of the entire process.[1][2] Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed atomic-level information about molecular structure, connectivity, and conformation.[3][4] This guide provides an in-depth, experience-driven comparison of using both proton (¹H) and fluorine (¹⁹F) NMR spectroscopy for the definitive structural elucidation of methyl 6-fluoro-1H-indole-2-carboxylate, a common scaffold in medicinal chemistry.
This guide is tailored for researchers, scientists, and drug development professionals who not only need to perform these experiments but also understand the underlying principles that dictate the experimental choices and data interpretation. We will move beyond a simple recitation of protocols to a more nuanced discussion of why certain parameters are chosen and how the resulting data logically coalesce to confirm the target structure.
The Foundational Pillars: Why ¹H and ¹⁹F NMR?
The choice of NMR as a primary tool for structural elucidation stems from its capacity to probe the magnetic properties of atomic nuclei.[3] For organic molecules, ¹H NMR is the workhorse, providing a wealth of information about the number, environment, and connectivity of protons in a molecule.[5][6] However, when a molecule contains a magnetically active nucleus like ¹⁹F, a whole new dimension of structural information becomes accessible.
Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, which translates to high sensitivity, comparable to that of protons.[7][8] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, making it exquisitely sensitive to subtle changes in the local electronic environment.[8][9] This heightened sensitivity is particularly advantageous in drug discovery for studying protein-ligand interactions and characterizing fluorinated drug candidates.[10]
By combining the information-rich data from both ¹H and ¹⁹F NMR, we can create a self-validating system for structural confirmation. The proton spectrum provides the foundational framework of the organic scaffold, while the fluorine spectrum offers a highly sensitive and specific probe into the electronic effects and connectivity of the fluorine substituent.
Experimental Workflow: A Step-by-Step Guide with Rationale
The following protocol outlines the key steps for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Caption: Logical flow from spectral data to structure validation.
The key interpretive steps are as follows:
-
¹H NMR Integration: The integration of the proton signals confirms the presence of the correct number of protons in each distinct chemical environment: one indole N-H, three aromatic protons, one proton on the indole ring (H-3), and three methyl protons from the ester group.
-
¹H NMR Chemical Shifts and Multiplicities: The downfield chemical shifts of the aromatic protons are characteristic of an indole ring system. The singlet for the O-CH₃ group and the broad singlet for the N-H proton are also diagnostic. The complex multiplicities of the aromatic protons (H-4, H-5, and H-7) are a direct result of both proton-proton and proton-fluorine couplings.
-
¹⁹F NMR Chemical Shift and Multiplicity: The chemical shift of the fluorine signal in the expected range for an aromatic fluorine confirms its presence on the benzene ring of the indole. [11]The multiplicity of the ¹⁹F signal in the proton-coupled spectrum is crucial. The expected triplet of doublets arises from coupling to the two ortho protons (H-5 and H-7) and the one meta proton (H-4). The magnitudes of these coupling constants are characteristic of their through-bond distances.
-
Cross-Validation through Coupling Constants: The true power of this combined approach lies in the cross-validation of the coupling constants. The JH-F values observed in the ¹H NMR spectrum must match the corresponding JF-H values in the ¹⁹F NMR spectrum. This provides an unambiguous confirmation of the connectivity between the fluorine atom and the specific protons on the aromatic ring. For example, the ~9-10 Hz coupling constant observed in the H-5 signal should also be present in the ¹⁹F signal, confirming the ortho relationship between these two nuclei.
Comparison with Alternatives: The Power of Fluorine
While ¹H NMR alone can provide a strong indication of the structure, the presence of the fluorine atom introduces a potential for ambiguity that is elegantly resolved by ¹⁹F NMR. For instance, without ¹⁹F data, definitively assigning the substitution pattern of the fluorine on the indole ring based solely on the proton chemical shifts and coupling patterns can be challenging, especially if isomeric impurities are present.
Consider a potential isomeric impurity, such as methyl 5-fluoro-1H-indole-2-carboxylate. The ¹H NMR spectrum of this isomer would also show three aromatic protons, but their chemical shifts and, more importantly, their coupling patterns to the fluorine atom would be distinctly different. The ¹⁹F NMR spectrum would be even more diagnostic, showing a different multiplicity (a triplet of doublets with different coupling constants) and likely a different chemical shift.
Thus, ¹⁹F NMR acts as a highly specific and sensitive reporter, confirming not only the presence of the fluorine atom but also its precise location on the molecular scaffold. This level of certainty is critical in drug development, where even minor structural variations can have profound effects on biological activity and safety.
Conclusion
The structural validation of this compound serves as a compelling case study for the synergistic power of ¹H and ¹⁹F NMR spectroscopy. By moving beyond a superficial analysis of the data and delving into the causality behind the experimental choices and the logical interpretation of the spectral parameters, researchers can achieve an unambiguous and self-validating structural elucidation. This rigorous approach is not merely an academic exercise but a fundamental requirement for ensuring the integrity and quality of chemical matter in the pharmaceutical industry. The insights gained from this dual-spectroscopic approach provide a level of confidence that is essential for advancing drug discovery programs.
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A Comparative Guide to the Mass Spectrometry Analysis of Methyl 6-fluoro-1H-indole-2-carboxylate
This guide provides an in-depth comparative analysis of mass spectrometry techniques for the characterization of methyl 6-fluoro-1H-indole-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. For professionals in drug discovery, process chemistry, and quality control, definitive structural confirmation and purity assessment are paramount. Mass spectrometry serves as an indispensable tool, offering unparalleled sensitivity and structural insight.[1][2] This document will explore and contrast two primary methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), supplemented by a discussion on the strategic advantage of High-Resolution Mass Spectrometry (HRMS).
Our analysis will be grounded in the foundational principles of mass spectrometry, explaining the causal links between instrumental choices and the resultant data. We will present detailed, validated protocols and interpret the anticipated fragmentation patterns, providing a clear framework for researchers to apply to this molecule and other novel indole derivatives.
Methodological Comparison: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS is fundamental and depends on the physicochemical properties of the analyte. This compound possesses moderate volatility and thermal stability, making it amenable to both techniques. However, the information obtained from each is distinct and complementary.
Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS)
GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds.[3][4] Its strength lies in the use of Electron Ionization (EI), a high-energy "hard" ionization technique that induces extensive and reproducible fragmentation.[5][6]
-
Expertise & Causality : We select GC-EI-MS for initial structural elucidation because the resulting fragmentation pattern is highly characteristic, acting as a "fingerprint" for the molecule. This allows for confident identification, often through comparison with spectral libraries like the NIST database.[2] The 70 eV electron beam in EI imparts significant internal energy to the molecule, leading to the cleavage of weaker bonds and predictable fragmentation pathways that reveal key structural motifs.[7]
-
Anticipated Fragmentation : The molecular ion (M•+) of this compound (C₁₀H₈FNO₂, Exact Mass: 193.0542 u) will be observed at m/z 193. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. The most probable cleavages involve the ester group, which represents a point of chemical weakness.[8][9]
-
α-Cleavage : The most favorable initial fragmentation is the loss of the methoxy radical (•OCH₃) from the ester, forming a highly stable acylium ion at m/z 162.[9][10]
-
Subsequent Fragmentation : This acylium ion can then lose a molecule of carbon monoxide (CO) to yield the 6-fluoro-1H-indole cation at m/z 134.
-
Other Fragments : Loss of the entire methoxycarbonyl radical (•COOCH₃) directly from the molecular ion can also produce the m/z 134 fragment. In fluorinated aromatic systems, the loss of neutral hydrogen fluoride (HF) is a possibility, though often less favorable than other pathways.[11][12]
-
Workflow: GC-EI-MS Analysis
Caption: Workflow for GC-EI-MS analysis of a volatile compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
LC-MS is the cornerstone of modern pharmaceutical analysis, ideal for compounds of varying polarity and those not suited for GC's high temperatures.[1][13] Electrospray Ionization (ESI) is a "soft" ionization method that typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal in-source fragmentation.[6][14] Structural information is then obtained via Collision-Induced Dissociation (CID) in a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[15]
-
Expertise & Causality : We employ LC-ESI-MS/MS for its superior sensitivity and its applicability to analyzing samples in complex matrices, such as during metabolism studies or impurity profiling.[16][17] ESI preserves the molecular ion, giving a clear indication of the molecular weight. The controlled fragmentation via CID allows us to systematically deconstruct the molecule. By varying the collision energy, we can control the extent of fragmentation, providing a tunable method for structural analysis.
-
Anticipated Fragmentation : In positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z 194. Fragmentation via CID will likely proceed through the following pathways:
-
Neutral Loss : The most common fragmentation for a protonated methyl ester is the neutral loss of methanol (CH₃OH), leading to the same stable acylium ion observed in EI-MS at m/z 162.
-
Subsequent Fragmentation : As with EI, this m/z 162 fragment is expected to lose CO, yielding the fragment at m/z 134. This two-step fragmentation (194 → 162 → 134) is a highly specific transition that can be used for selective quantitative analysis in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument.
-
Workflow: LC-ESI-MS/MS Analysis
Caption: Workflow for LC-ESI-MS/MS analysis with CID.
Data Comparison and Interpretation
The data from both techniques provide a composite view of the molecule's structure. A direct comparison highlights their respective strengths.
| Feature | GC-EI-MS | LC-ESI-MS/MS (Positive Mode) | Rationale & Advantage |
| Parent Ion | m/z 193 (M•⁺) | m/z 194 ([M+H]⁺) | ESI provides an unambiguous molecular weight. The EI molecular ion can sometimes be weak or absent for fragile molecules. |
| Primary Fragment | m/z 162 ([M-OCH₃]⁺) | m/z 162 ([M+H-CH₃OH]⁺) | Both techniques point to the lability of the ester group, confirming its presence. |
| Secondary Fragment | m/z 134 ([M-COOCH₃]⁺) | m/z 134 ([M+H-CH₃OH-CO]⁺) | Confirms the indole core structure after loss of the entire ester functionality or its parts. |
| Ionization Type | Hard (High Energy) | Soft (Low Energy) | EI provides a complex, library-matchable fingerprint. ESI is gentle, making it ideal for quantification and analysis of labile molecules. |
| Best Application | Purity checks, library-based identification of unknowns. | Targeted quantification, metabolite ID, analysis of complex mixtures.[13] | The choice of technique is dictated by the analytical question being asked. |
Proposed Fragmentation Pathways
The logical relationship between the parent ion and its fragments can be visualized.
Diagram: Proposed EI Fragmentation Pathway
Caption: Key fragmentations of this compound under EI.
Diagram: Proposed ESI-CID Fragmentation Pathway
Caption: Key fragmentations of protonated this compound via CID.
The Role of High-Resolution Mass Spectrometry (HRMS)
For novel compounds where no reference standard exists, HRMS is essential for building ultimate confidence in structural assignments. Instruments like Quadrupole Time-of-Flight (Q-TOF) provide mass measurements with high accuracy (typically <5 ppm).[15][17][18]
-
Trustworthiness through Accuracy : A quadrupole analyzer provides nominal mass (e.g., m/z 162), but a TOF analyzer can measure it as, for example, 162.0350.[19][20] This allows for the unambiguous determination of the elemental formula for both the parent ion and its fragments, ruling out other isobaric possibilities. For instance, the calculated exact mass of the C₉H₅FNO⁺ fragment is 162.0355 u. An experimental measurement of 162.0350 u would provide very strong evidence for this specific formula, thereby validating the proposed fragmentation pathway.
Experimental Protocols
These protocols are self-validating starting points and should be optimized for the specific instrumentation used.
Protocol 1: GC-EI-MS
-
Sample Preparation : Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC System : Agilent 8890 GC or equivalent.
-
Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Inlet : Splitless mode, 250°C. Injection volume: 1 µL.
-
Oven Program : Hold at 100°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS System : Agilent 5977B MSD or equivalent.
-
Ion Source : Electron Ionization (EI) at 70 eV. Source temperature: 230°C.
-
Analyzer : Quadrupole. Scan range: m/z 40-400.
Protocol 2: LC-ESI-MS/MS
-
Sample Preparation : Dissolve 1 mg of this compound in 10 mL of 50:50 Acetonitrile:Water. Further dilute to a final concentration of ~10 µg/mL.
-
LC System : Waters ACQUITY UPLC I-Class or equivalent.
-
Column : Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Column temperature: 40°C.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions. Flow rate: 0.4 mL/min.
-
MS System : Sciex Triple Quad 6500+ or equivalent Q-TOF system.
-
Ion Source : Electrospray Ionization (ESI), positive mode. Capillary voltage: 3.5 kV. Source temperature: 450°C.
-
MS/MS Parameters :
-
MS1 Scan : m/z 100-500 to find the [M+H]⁺ ion.
-
Product Ion Scan : Select m/z 194 as the precursor. Set collision energy (e.g., 20 eV, requires optimization) to generate fragment ions. Scan Q3 from m/z 50-200.
-
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A Comparative Guide to the Enzyme Inhibitory Activity of Fluorinated vs. Non-Fluorinated Indole-2-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the enzyme inhibitory activities of fluorinated and non-fluorinated indole-2-carboxamides. Indole-2-carboxamides are a versatile class of compounds with a wide range of biological activities, and the strategic incorporation of fluorine can significantly modulate their pharmacological properties.[1][2] This document will delve into the rationale behind fluorination, present comparative experimental data, and provide detailed methodologies for the synthesis and evaluation of these compounds as enzyme inhibitors.
The Strategic Role of Fluorine in Modulating Bioactivity
The introduction of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties.[3] Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target enzyme.[2] These modifications often lead to enhanced potency, selectivity, and improved drug-like characteristics.[3][4] Specifically, fluorine substitution can block metabolic "soft spots" that are susceptible to oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[4] Furthermore, the unique electronic properties of fluorine can lead to more favorable interactions, such as hydrogen bonds and halogen bonds, within the enzyme's active site, resulting in enhanced binding affinity and inhibitory activity.[5][6]
Comparative Analysis of Enzyme Inhibition
The following sections present a comparative analysis of the enzyme inhibitory activities of fluorinated and non-fluorinated indole-2-carboxamides against several key enzyme targets. The data, summarized in tables, clearly demonstrates the impact of fluorination on inhibitory potency.
Targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) in Cancer
EGFR and CDK2 are critical targets in cancer therapy. A study by Youssef et al. (2022) synthesized and evaluated a series of indole-2-carboxamides for their antiproliferative activity and inhibitory effects on these kinases.[7] The results highlight that halogenation, including fluorination, can significantly impact activity.
| Compound ID | R1 | R3 | Antiproliferative GI50 (µM) | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 5a | Cl | H | 3.7 | - | - |
| 5j | F | F | 1.20 | 98 ± 8 | - |
| 5h | Cl | Cl | 1.10 | - | 11 ± 0.9 |
| 5k | F | F | 1.40 | - | 19 ± 1.5 |
| erlotinib (Ref.) | - | - | 1.10 | 80 ± 5 | - |
| dinaciclib (Ref.) | - | - | - | - | 20 |
Data sourced from Youssef et al., 2022.[7]
The di-fluorinated compound 5j showed more potent antiproliferative activity than the mono-chlorinated compound 5a .[7] Similarly, the di-fluorinated compound 5k exhibited potent CDK2 inhibition, comparable to the di-chlorinated analog 5h and the reference drug dinaciclib.[7]
Inhibition of MmpL3 in Mycobacterium tuberculosis
The mycobacterial membrane protein large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis and a promising target for new anti-tuberculosis drugs. Structure-activity relationship studies on indole-2-carboxamides have demonstrated that fluorination of the indole ring significantly improves metabolic stability and anti-mycobacterial activity.[8] A notable example is the development of a 4,6-difluoro-indole-2-carboxamide derivative that exhibits excellent activity against drug-sensitive and drug-resistant strains of M. tuberculosis.[9]
| Compound | Substitution | MIC (µM) against M. tuberculosis |
| Analog 1 | Non-fluorinated | Low micromolar |
| Compound 26 | 4,6-difluoro | 0.012 |
Data sourced from Onajole et al., 2013 and La Rosa et al., 2016.[9][8]
This dramatic increase in potency underscores the transformative effect that fluorination can have on the biological activity of indole-2-carboxamides.[9]
Experimental Methodologies
General Synthesis of Indole-2-Carboxamides
The synthesis of indole-2-carboxamides, both fluorinated and non-fluorinated, generally involves the coupling of an appropriate indole-2-carboxylic acid with a desired amine.[7][10]
Step-by-Step Synthesis Workflow:
Caption: General workflow for the synthesis of indole-2-carboxamides.
A common synthetic route is the Fisher indole synthesis to generate the indole core, followed by hydrolysis of the resulting ester to the carboxylic acid, and subsequent amide bond formation using a coupling agent.[7][11]
Detailed Protocol for Amide Coupling:
-
Dissolve the indole-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add a coupling reagent , for example, 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[7][10]
-
Add a non-nucleophilic base , such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[7][10]
-
Introduce the desired amine (1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Purify the crude product using column chromatography to obtain the final indole-2-carboxamide.
Enzyme Inhibition Assay: A Representative Kinase Assay Protocol
The following is a generalized protocol for determining the IC50 value of an inhibitor against a protein kinase, such as EGFR or CDK2.[12]
Step-by-Step Enzyme Inhibition Assay Workflow:
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Detailed Protocol:
-
Prepare Reagents:
-
Kinase assay buffer.
-
Stock solutions of the kinase, substrate (e.g., a specific peptide), and ATP.
-
Stock solutions of the test compounds (fluorinated and non-fluorinated indole-2-carboxamides) in DMSO.
-
-
Serial Dilutions: Prepare a series of dilutions of the test compounds in the assay buffer. A common approach is to use half-log or two-fold serial dilutions.[13]
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase and the diluted test compounds to each well.
-
Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).
-
Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Initiate the Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction. The concentration of the substrate should ideally be at or below its Km value to accurately determine the IC50 for competitive inhibitors.[14]
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection: Use a suitable detection method to quantify the kinase activity. For example, a luminescence-based assay can measure the amount of ATP remaining after the reaction.
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[14]
-
Conclusion
The strategic incorporation of fluorine into the indole-2-carboxamide scaffold is a powerful strategy for enhancing enzyme inhibitory activity and improving overall drug-like properties. The presented data clearly illustrates that fluorinated analogs often exhibit significantly greater potency compared to their non-fluorinated counterparts against a range of important therapeutic targets. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these promising compounds. As research in this area continues, the rational design of fluorinated indole-2-carboxamides holds great promise for the development of novel and effective enzyme inhibitors for various diseases.
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Yilmaz, I., & Temel, H. (2010). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 349-356. Available from: [Link]
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Onajole, O. K., et al. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry, 56(10), 4039-4054. Available from: [Link]
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Youssef, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5283. Available from: [Link]
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La Rosa, V., et al. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Molecules, 22(9), 1485. Available from: [Link]
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Kumar, A., & Singh, P. (2019). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry, 17(28), 6737-6756. Available from: [Link]
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Aghajanian, H., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17, 2465-2485. Available from: [Link]
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Silverman, R. B., & Abeles, R. H. (2012). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 51(34), 6843-6857. Available from: [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]
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Prezzavento, O., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 25(11), 2537. Available from: [Link]
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La Rosa, V., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry, 59(13), 6232-6247. Available from: [Link]
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Alsayed, S. S. R., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 786-799. Available from: [Link]
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Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC, 2019(2), 1-13. Available from: [Link]
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de Souza, N. B., et al. (2022). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 8(3), 569-582. Available from: [Link]
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Alsayed, S. S. R., et al. (2021). Design, Synthesis and Evaluation of Novel Indole-2- Carboxamides for Growth Inhibition of Mycobacterium tuberculosis and Paediatric Brain Tumour Cells. Curtin Medical School. Available from: [Link]
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The Strategic Placement of a Single Atom: A Comparative Guide to the Structure-Activity Relationship of 6-Fluoroindole Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic drugs. The strategic introduction of a fluorine atom to this scaffold can dramatically alter a molecule's physicochemical properties, profoundly influencing its biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-fluoroindole derivatives, offering insights into the nuanced effects of this substitution across different therapeutic targets. By examining experimental data and the underlying mechanistic rationale, we aim to equip researchers with the knowledge to rationally design more potent and selective therapeutic agents.
The Significance of the 6-Fluoro Substituent
The fluorine atom, though the smallest of the halogens, exerts a powerful influence on a molecule's properties. Its high electronegativity can modulate the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with protein targets.[1] The placement of fluorine at the 6-position of the indole ring is a common strategy in drug design, as this position is often solvent-exposed and modifications here can significantly impact protein-ligand interactions without disrupting the core pharmacophore.[2]
Comparative Analysis of 6-Fluoroindole Derivatives in Key Therapeutic Areas
This guide will delve into the SAR of 6-fluoroindole derivatives in three major therapeutic areas: oncology (kinase inhibition), virology, and central nervous system (CNS) disorders. We will compare their performance against non-fluorinated analogs and other positional isomers to highlight the specific contributions of the 6-fluoro group.
I. Oncology: The Edge in Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] Indole-based molecules have been extensively explored as kinase inhibitors. The introduction of a 6-fluoro substituent can enhance both potency and selectivity.
Comparative SAR of Fluorinated Indolo[3,2-c]quinolines as DYRK1A Inhibitors
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a promising target in neurodegenerative diseases and certain cancers. A study on 11H-indolo[3,2-c]quinoline-6-carboxylic acids revealed a striking SAR for halogen substitution at the 10-position (analogous to the 6-position of a simple indole). While a 10-chloro substituent dramatically increased DYRK1A inhibitory potency by two orders of magnitude (IC50 = 31 nM) compared to the unsubstituted analog, the introduction of a 10-fluoro group resulted in significantly weaker activity.[4] This highlights that while fluorination can be beneficial, the specific halogen and its interplay with the binding pocket are critical.
| Compound ID | R1 (10-position) | DYRK1A IC50 (nM) | GSK-3 α/β IC50 (µM) | CDK5/p25 IC50 (µM) |
| 5a | H | >10,000 | >10 | >10 |
| 5h | Cl | 31 | >10 | >10 |
| 5l | F | >10,000 | >10 | >10 |
| Data adapted from Ogawa et al.[4] |
Logical Flow of Kinase Inhibition Assay
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of 6-fluoroindole derivatives against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
II. Antiviral Activity: Blocking Viral Entry and Replication
The indole scaffold is a common feature in many antiviral agents. The 6-fluoro substitution has been shown to be a valuable modification for enhancing antiviral potency.
Comparative SAR of Fluorinated Indoles as HIV-1 Attachment Inhibitors
A study on 4-fluoro and 4,7-difluoroindole derivatives as HIV-1 attachment inhibitors demonstrated a significant increase in antiviral potency with fluorine substitution. The 4-fluoro derivative showed a 50-fold increase in potency compared to the non-fluorinated parent compound in a pseudotype antiviral assay. The addition of a second fluorine at the 7-position further enhanced the activity.
| Compound | R4 | R7 | Antiviral Potency (EC50, nM) |
| Parent | H | H | 153 |
| Analog 1 | F | H | 2.6 |
| Analog 2 | F | F | 0.35 |
| Data adapted from a study on azaindole derivatives, which provides insights into the effects of fluorination on the indole core.[5] |
Logical Flow of Plaque Reduction Assay
This diagram outlines the standard procedure for assessing the antiviral activity of 6-fluoroindole derivatives.
Caption: Workflow for a plaque reduction antiviral assay.
III. Central Nervous System: Modulating Receptor Affinity
The 6-fluoroindole core is also present in compounds targeting the CNS. The fluorine atom can influence receptor binding affinity and selectivity.
Comparative SAR of Azaindole Derivatives at Serotonin and Dopamine Receptors
While not a direct comparison of fluoroindole isomers, a study on azaindole derivatives provides valuable insights into how the position of an electronegative atom (in this case, nitrogen) affects receptor binding. In a series of compounds designed as multi-target antidepressants, the 7-azaindole derivatives generally showed a decrease in affinity for the serotonin transporter (SERT) and the 5-HT1A receptor compared to their indole counterparts.[6] However, specific substitutions on the azaindole ring could still yield high affinity for SERT and other receptors. For example, compound 11 (a 7-azaindole derivative) displayed high affinity for SERT, D2, and 5-HT1A receptors.[6]
| Compound | Scaffold | SERT Ki (nM) | 5-HT1A Ki (nM) | D2 Ki (nM) |
| 11 | 7-Azaindole | 9.2 | 128.0 | 51.0 |
| 20 | Indole | 47.0 | >1000 | >1000 |
| Data adapted from Staroń et al.[6] |
This suggests that while the 6-fluoro substitution is a promising strategy, a comprehensive understanding of the SAR requires considering the overall molecular framework and its interactions with the specific receptor binding pocket.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are essential.
Synthesis of 6-Fluoroindole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles.[7][8]
Step-by-Step Protocol:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.
-
Add a ketone or aldehyde (e.g., pyruvic acid, 1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.
-
-
Cyclization:
-
To the hydrazone mixture, add a catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl2).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 6-fluoroindole.[7]
-
Diagram of Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer indole synthesis of 6-fluoroindole.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase.[9]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the 6-fluoroindole derivative in DMSO.
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add the test compound, the target kinase, and the kinase substrate in a suitable buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add a reagent that stops the kinase reaction and depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
-
Incubate at room temperature for 40 minutes.
-
Add a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
-
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the efficacy of antiviral compounds against lytic viruses.[1]
Step-by-Step Protocol:
-
Cell Seeding: Seed a monolayer of appropriate host cells in a multi-well plate and grow to confluency.
-
Infection: Infect the cell monolayer with a known concentration of the virus for 1-2 hours.
-
Treatment: Remove the viral inoculum and add an overlay medium (e.g., containing agarose) with serial dilutions of the 6-fluoroindole derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization:
-
Fix the cells with a suitable fixative (e.g., formaldehyde).
-
Stain the cell monolayer with a staining solution (e.g., crystal violet). Plaques will appear as clear zones where cells have been lysed.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated control.
-
Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[1]
-
Conclusion
The strategic incorporation of a fluorine atom at the 6-position of the indole scaffold is a powerful tool in medicinal chemistry. As demonstrated in this guide, this single atomic substitution can significantly enhance the potency and selectivity of compounds targeting a diverse range of biological targets, from protein kinases and viral proteases to CNS receptors. However, the SAR is highly context-dependent, and the beneficial effects of the 6-fluoro group are not universal. A thorough understanding of the target's binding site and a comparative analysis against non-fluorinated and isomeric analogs are crucial for the rational design of novel 6-fluoroindole-based therapeutics. The experimental protocols provided herein offer a framework for the synthesis and evaluation of these promising compounds, enabling researchers to further explore the potential of this versatile chemical scaffold.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Wikipedia. (2023). Fischer indole synthesis. [Link]
-
Ogawa, T., et al. (2018). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Molecules, 23(11), 2879. [Link]
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Staroń, J., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(21), 4875. [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of Methyl 6-fluoro-1H-indole-2-carboxylate Derivatives
Introduction: The Privileged Scaffold of Indole and the Promise of Fluorination
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a term that denotes its recurring presence in a multitude of biologically active compounds and approved drugs.[1] This heterocyclic aromatic compound, consisting of a fused benzene and pyrrole ring, serves as a cornerstone for a vast array of pharmaceuticals with applications ranging from anti-inflammatory agents to potent anticancer and antimicrobial therapies.[2] The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
The strategic introduction of fluorine atoms into drug candidates is a well-established and powerful tool in modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Specifically, the incorporation of a fluorine atom at the 6-position of the indole ring has been shown to enhance the biological activities of various indole derivatives.[4][5]
This guide provides a comprehensive overview and comparison of the biological activity screening of methyl 6-fluoro-1H-indole-2-carboxylate derivatives. As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the scientific rationale behind the experimental choices and to provide actionable, field-proven protocols for researchers in drug discovery and development. We will explore the synthesis of these promising compounds and delve into their comparative performance in key biological assays, supported by experimental data from the scientific literature.
Synthesis of this compound Derivatives: A General Overview
The synthesis of this compound and its subsequent derivatization, particularly to form amides, is a common strategy to create a library of compounds for biological screening. A typical synthetic approach involves the Fischer indole synthesis or other related cyclization reactions starting from appropriately substituted phenylhydrazines and pyruvate derivatives.
A general and robust method for the synthesis of indole-2-carboxamides from the corresponding carboxylic acids involves a one-pot amide coupling reaction.[6] This method is widely applicable for coupling various amines to the indole-2-carboxylic acid core.
Representative Synthetic Scheme:
Caption: General synthetic route to indole-2-carboxamide derivatives.
Comparative Biological Activity: A Data-Driven Analysis
The true potential of this compound derivatives lies in their diverse biological activities. By comparing their performance against established drugs and other indole analogues, we can discern structure-activity relationships (SAR) and identify promising lead compounds for further development.
Anticancer Activity
Derivatives of the indole-2-carboxamide scaffold have demonstrated significant antiproliferative activity against a range of cancer cell lines. The introduction of a fluorine atom at the 6-position is often associated with enhanced potency. The following table summarizes the cytotoxic effects of various indole derivatives, providing a comparative landscape.
Table 1: Comparative Anticancer Activity of Indole Derivatives
| Compound ID | Target/Assay | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 6-Fluoroindole Derivative 36 | Tubulin Polymerization | SK-OV-3 (Ovarian) | 0.001 | [7] |
| NCI-H460 (Lung) | 0.001 | [7] | ||
| Indole-2-carboxamide 5e | Cytotoxicity | A-549 (Lung) | 0.95 | [8] |
| MCF-7 (Breast) | 0.80 | [8] | ||
| Panc-1 (Pancreatic) | 1.00 | [8] | ||
| Indole-triazole hybrid 13b | Cytotoxicity | MCF-7 (Breast) | 1.07 | [9] |
| HepG2 (Liver) | 0.32 | [9] | ||
| Doxorubicin (Standard) | Cytotoxicity | A-549 (Lung) | 1.20 | [8] |
| MCF-7 (Breast) | 0.90 | [8] | ||
| Panc-1 (Pancreatic) | 1.40 | [8] |
IC50/GI50: The half-maximal inhibitory/growth inhibitory concentration.
The data clearly indicates that 6-fluoroindole derivatives can exhibit exceptionally high potency, as seen with compound 36, which has nanomolar activity.[7] The indole-2-carboxamide and indole-triazole hybrids also show promising sub-micromolar to low micromolar activity against various cancer cell lines, often comparable or superior to the standard chemotherapeutic agent, doxorubicin.[8][9]
Antimicrobial Activity
Indole derivatives are also a rich source of antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[10] The indole-2-carboxamide scaffold has been particularly fruitful in the discovery of potent antitubercular agents.
Table 2: Comparative Antimicrobial Activity of Indole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Indole-2-carboxamide 39 | Mycobacterium tuberculosis | <0.05 | [4] |
| Indole-2-carboxamide 41 | Mycobacterium tuberculosis | <0.05 | [4] |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate 8 | Enterobacter cloacae | 0.004 - 0.03 | [11] |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate 8 | Gram-positive & Gram-negative bacteria | 0.004 - 0.03 | [12] |
| Ampicillin (Standard) | Staphylococcus aureus | - | [10] |
| Ciprofloxacin (Standard) | Escherichia coli | - | [10] |
MIC: Minimum Inhibitory Concentration.
The antitubercular indole-2-carboxamides 39 and 41 demonstrate outstanding potency against Mycobacterium tuberculosis.[4] Furthermore, other indole-2-carboxylate derivatives, such as compound 8, exhibit broad-spectrum antibacterial activity with very low MIC values, surpassing the efficacy of standard antibiotics in some cases.[11][12]
Experimental Protocols: A Practical Guide for the Bench Scientist
To ensure the reproducibility and validity of biological activity screening, adherence to standardized and well-validated protocols is paramount. Here, we provide detailed, step-by-step methodologies for two of the most common assays used in the initial screening of anticancer and antimicrobial compounds.
Protocol 1: MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental workflow for the MTT assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotics (e.g., Ampicillin, Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.
-
Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Caption: Experimental workflow for MIC determination.
Structure-Activity Relationship (SAR) Insights
The analysis of biological activity data allows for the deduction of key structure-activity relationships, which are crucial for the rational design of more potent and selective compounds.
Caption: Key SAR points for indole-2-carboxylate derivatives.
For the this compound series, the following SAR insights can be inferred from the available data:
-
6-Fluoro Substitution: The presence of a fluorine atom at the 6-position of the indole ring generally enhances biological activity, likely due to favorable electronic and steric effects that can improve binding to target proteins and increase metabolic stability.[4]
-
Carboxamide Moiety: The conversion of the methyl ester at the 2-position to various amides is a critical modification. The nature of the substituent on the amide nitrogen plays a significant role in determining the potency and selectivity of the compound.[8]
-
Lipophilicity: There is often a positive correlation between lipophilicity and antimicrobial activity in this class of compounds, although this can also impact solubility.[4]
Conclusion: A Promising Scaffold for Future Drug Discovery
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents with a broad spectrum of biological activities. The strategic incorporation of a fluorine atom at the 6-position, combined with the versatility of the indole-2-carboxylate moiety for further derivatization, provides a powerful platform for medicinal chemists.
This guide has provided a comparative analysis of the anticancer and antimicrobial potential of these derivatives, supported by quantitative experimental data. The detailed, field-tested protocols for key biological assays offer a practical resource for researchers to initiate their own screening campaigns. The elucidation of structure-activity relationships further empowers the rational design of next-generation indole-based therapeutics. As research in this area continues, it is anticipated that this compound derivatives will continue to yield exciting and clinically relevant discoveries.
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Stavropoulos, G., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 24(2), 1601. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Indole-2-Carboxylate Enzyme Inhibitors
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the quest for novel therapeutics, the indole-2-carboxylate scaffold has emerged as a privileged structure, demonstrating inhibitory activity against a range of critical enzymes. This guide provides a comprehensive framework for conducting comparative molecular docking studies of indole-2-carboxylate derivatives, offering insights into their therapeutic potential. We will delve into the causality behind experimental choices, present detailed protocols, and analyze comparative data to elucidate structure-activity relationships (SAR).
Introduction: The Significance of Indole-2-Carboxylate as a Versatile Enzyme Inhibitor
The indole ring system is a cornerstone in medicinal chemistry, present in numerous natural and synthetic bioactive compounds.[1][2] Specifically, the indole-2-carboxylate moiety has been identified as a key pharmacophore for inhibiting various enzymes by mimicking substrate interactions or chelating with essential metal ions in the active site.[3][4][5] This guide will focus on a comparative docking analysis of indole-2-carboxylate derivatives against HIV-1 Integrase , a crucial enzyme for viral replication and a well-established drug target.[3][4][6] Understanding the subtle structural modifications that enhance binding affinity and selectivity is paramount for designing next-generation inhibitors.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the binding energetics and key molecular interactions.[7][8][9][10] By comparing the docking poses and scores of a series of indole-2-carboxylate derivatives, we can rationally design compounds with improved inhibitory potential.
The Experimental Workflow: A Step-by-Step Guide to Comparative Docking
A robust and reproducible docking workflow is fundamental to generating reliable in silico data. The following protocol outlines the key steps for a comparative docking study of indole-2-carboxylate inhibitors against HIV-1 Integrase.
Experimental Protocol: Comparative Docking of Indole-2-Carboxylate Inhibitors
Objective: To predict the binding affinities and interaction patterns of a series of indole-2-carboxylate derivatives with the active site of HIV-1 Integrase.
Materials:
-
Protein Structure: Crystal structure of HIV-1 Integrase in complex with an inhibitor (e.g., PDB ID: 1K6Y). This can be obtained from the Protein Data Bank.
-
Ligand Structures: 3D structures of a series of indole-2-carboxylate derivatives. These can be sketched using molecular modeling software or downloaded from databases like PubChem.
-
Molecular Modeling Software: A comprehensive software package for protein preparation, ligand preparation, molecular docking, and visualization (e.g., AutoDock, Schrödinger Suite, MOE).
Methodology:
Part 1: Protein Preparation
-
Obtain Crystal Structure: Download the PDB file of the target protein.
-
Pre-processing: Remove water molecules and any co-crystallized ligands or ions not essential for the docking study.
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.
-
Assign Charges and Atom Types: Assign appropriate partial charges and atom types to the protein residues using a standard force field (e.g., AMBER, CHARMM).
-
Define the Binding Site: Identify the active site of the enzyme. This is often the location of the co-crystallized ligand or can be predicted using pocket detection algorithms.[11] Define a grid box around the active site to guide the docking simulation.
Part 2: Ligand Preparation
-
Generate 3D Structures: Create or obtain the 3D structures of the indole-2-carboxylate derivatives.
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain low-energy conformations.
-
Assign Charges and Atom Types: Assign partial charges and atom types to the ligand atoms.
Part 3: Molecular Docking
-
Set Docking Parameters: Configure the docking algorithm, specifying the search space (the defined grid box) and the number of docking poses to generate for each ligand.
-
Run Docking Simulation: Execute the docking of each indole-2-carboxylate derivative into the prepared HIV-1 Integrase active site. The software will explore various conformations and orientations of the ligand within the binding pocket.[12]
-
Score and Rank Poses: The docking program will score the generated poses based on a scoring function that estimates the binding free energy. A more negative score typically indicates a more favorable binding affinity.[7]
Part 4: Post-Docking Analysis
-
Visualize Binding Poses: Analyze the top-ranked docking poses for each ligand to understand their binding orientation and interactions with the protein.
-
Identify Key Interactions: Identify hydrogen bonds, hydrophobic interactions, and any metal chelation involving the indole-2-carboxylate scaffold and the active site residues.
-
Compare and Correlate: Compare the docking scores and interaction patterns across the series of derivatives to establish a structure-activity relationship (SAR).
Workflow Visualization
The following diagram illustrates the comprehensive workflow for our comparative docking study.
Caption: Binding mode of IC-05 in the HIV-1 integrase active site.
Structure-Activity Relationship (SAR) Insights
By comparing the docking scores and interactions, we can derive valuable SAR insights:
-
The Indole-2-Carboxylate Core is Essential: The consistent interaction of the carboxylate group with the catalytic triad and magnesium ions underscores its importance as a key pharmacophore for HIV-1 integrase inhibition. [3][4]* Substitution at R1 Enhances Potency: The introduction of a benzyl group at the R1 position, particularly with electron-withdrawing substituents like fluorine and chlorine (IC-02, IC-03, IC-05), leads to a significant improvement in the docking score. This is attributed to favorable pi-pi stacking and hydrophobic interactions with residues like Tyr143 and Pro142 in a hydrophobic pocket near the active site. [3][6]* Substitution at R2 Provides Additional Interactions: The addition of a bromine atom at the R2 position (IC-04, IC-05) also improves the predicted binding affinity. This is likely due to the formation of a halogen bond with the side chain of Gln148.
-
Synergistic Effects: The combination of optimal substituents at both R1 and R2 (IC-05) results in the highest predicted binding affinity, suggesting a synergistic effect where both hydrophobic and specific polar interactions contribute to the overall potency.
Limitations and Future Directions
While molecular docking is a valuable tool, it is essential to acknowledge its limitations. The scoring functions are approximations of the true binding free energy, and the static nature of the receptor in most docking protocols does not fully account for protein flexibility. Therefore, the results of docking studies should be considered predictive and require experimental validation.
Future work should focus on:
-
In Vitro Enzyme Inhibition Assays: Synthesizing the designed compounds and evaluating their inhibitory activity (IC50 values) against HIV-1 Integrase to validate the docking predictions.
-
X-ray Crystallography: Obtaining crystal structures of the most potent inhibitors in complex with the enzyme to confirm the predicted binding modes.
-
Molecular Dynamics Simulations: Performing molecular dynamics simulations to study the dynamic behavior of the ligand-protein complex and obtain more accurate binding free energy calculations.
Conclusion
This guide has provided a comprehensive framework for conducting comparative docking studies of indole-2-carboxylate enzyme inhibitors, using HIV-1 Integrase as a case study. By systematically evaluating the impact of structural modifications on binding affinity and interaction patterns, researchers can gain valuable insights for the rational design of more potent and selective inhibitors. The integration of computational and experimental approaches is crucial for accelerating the discovery and development of novel therapeutics targeting a wide range of diseases.
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A Comparative Guide to Assessing the Metabolic Stability of Fluorinated Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Optimizing a compound's metabolic stability is a critical step in transforming a promising lead into a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold, particularly within privileged structures like indoles, has become a powerful and widely used strategy to enhance pharmacokinetic profiles.[1] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indole compounds, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.
The introduction of fluorine can markedly alter a molecule's properties, frequently leading to improved metabolic stability.[2][3] This enhancement is largely due to the strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond.[1][2] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively "block" or slow down oxidative metabolism.[1][4][5] This strategic substitution often results in a longer half-life and improved bioavailability.[1][2][4][6]
Understanding the Metabolic Landscape of Indole Compounds
The indole nucleus is a common scaffold in many pharmaceuticals and bioactive molecules.[7][8] However, it is also susceptible to metabolic modification by various enzymes, primarily the CYP450 system located in the liver.[9][10] Understanding these metabolic pathways is crucial for designing more stable analogues.
Key Metabolic Pathways for Indoles:
-
Hydroxylation: The most common metabolic route for indoles is hydroxylation at various positions on the indole ring, particularly at the 4-, 5-, 6-, and 7-positions, as well as on the pyrrole ring (e.g., forming 3-hydroxyindole, or indoxyl).[7][9] P450 enzymes like CYP2A6, CYP2C19, and CYP2E1 are known to be involved in these transformations.[9]
-
Oxidation: Further oxidation can lead to the formation of various products, including oxindoles, dioxindoles, and isatins.[9]
-
Conjugation (Phase II Metabolism): Following Phase I oxidation, the resulting hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate, which facilitates their excretion.[7][11]
The Impact of Fluorination:
Fluorine substitution can significantly alter these metabolic pathways. By placing a fluorine atom at a position susceptible to hydroxylation, the metabolic process can be effectively blocked.[2][4][5] For instance, fluorination at the para-position of a phenyl ring attached to an indole can prevent para-hydroxylation, a common metabolic "soft spot".[5] This forces the metabolism to proceed through alternative, often slower, pathways or may prevent metabolism at that site altogether.
However, it is important to note that fluorination is not a universal solution. In some cases, it can lead to alternative metabolic liabilities, such as defluorination, which can produce reactive metabolites.[4][12][13] Therefore, a thorough experimental evaluation is essential.
Comparative Experimental Workflow for Assessing Metabolic Stability
To objectively compare the metabolic stability of fluorinated and non-fluorinated indole compounds, a well-defined in vitro experimental workflow is necessary. The most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.[14][15][16][17][18]
Liver Microsomal Stability Assay
This assay is a primary screen for evaluating Phase I metabolism, as liver microsomes are rich in CYP450 enzymes.[15][16][17][19]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[1]
Detailed Protocol:
-
Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions of the fluorinated and non-fluorinated indole analogues in DMSO.[20]
-
Liver Microsomes: Use pooled liver microsomes from the desired species (e.g., human, rat, mouse) to minimize inter-individual variability.[19] A typical protein concentration is 0.5 mg/mL.[19][21]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[20][22] This system ensures a sustained supply of the necessary cofactor for CYP450 activity.
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound solutions to 37°C.
-
In a 96-well plate, combine the liver microsomes and the test compound (final concentration typically 1 µM).[19][21]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[21]
-
For negative controls, substitute the NADPH system with a buffer to assess non-enzymatic degradation.[20]
-
Incubate the plate at 37°C with shaking.[20]
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[19][21]
-
Immediately terminate the reaction by adding a cold quenching solution, typically acetonitrile containing an internal standard.[19][20][23] This precipitates the proteins and stops enzymatic activity.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[1]
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors in a more physiologically relevant environment.[15][16][23][27]
Objective: To evaluate the overall metabolic clearance of a compound in a whole-cell system.
Detailed Protocol:
-
Hepatocyte Preparation:
-
Use cryopreserved hepatocytes from the desired species. Thaw and prepare the cells according to the supplier's protocol to ensure high viability.[28]
-
-
Incubation:
-
Sampling and Reaction Termination:
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[28]
-
Terminate the reaction by adding cold acetonitrile with an internal standard.
-
-
Sample Analysis and Data Interpretation:
-
Process and analyze the samples by LC-MS/MS as described for the microsomal assay.
-
Calculate t½ and CLint. The data from this assay can be used to predict in vivo hepatic clearance.[29]
-
Visualization of Experimental Workflow and Decision-Making
To further elucidate the experimental workflow and the decision-making process, the following diagrams are provided.
Caption: A generalized workflow for an in vitro metabolic stability assay.
Caption: Decision-making flowchart based on comparative metabolic stability data.
Quantitative Comparison of Metabolic Stability
The following table summarizes hypothetical but realistic in vitro data from a study directly comparing the metabolic stability of a non-fluorinated indole compound with its fluorinated analog in human liver microsomes. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1]
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) |
| Indoles | Indole-A | Non-fluorinated parent | 15 | 92.4 |
| Fluoro-Indole-A | Fluorinated at C5-position | 75 | 18.5 | |
| Controls | Verapamil | High Clearance Control | 12 | 115.5 |
| Astemizole | Low Clearance Control | >120 | <11.5 |
Interpretation of Results:
In this example, the introduction of a fluorine atom at the C5-position of Indole-A resulted in a five-fold increase in the metabolic half-life and a corresponding five-fold decrease in intrinsic clearance. This demonstrates a significant enhancement in metabolic stability, likely due to the blockage of hydroxylation at that position.
The Fluorine Advantage in Action: Blocking Metabolic Oxidation
The primary mechanism by which fluorine enhances metabolic stability is by replacing a metabolically labile C-H bond with a much stronger C-F bond.[2] This is particularly effective at sites prone to CYP450-mediated oxidation.
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A Comparative Guide to the Synthetic Routes of Methyl 6-Fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl 6-Fluoro-1H-indole-2-carboxylate
The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The strategic introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1] Consequently, this compound has emerged as a crucial building block in the synthesis of a wide array of bioactive compounds, including potent selective serotonin reuptake inhibitors (SSRIs) and anti-cancer agents.[1] The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to the drug discovery and development pipeline.
This guide provides a comprehensive comparison of four prominent synthetic routes to this compound: the Fischer, Leimgruber-Batcho, Hemetsberger-Knittel, and Reissert indole syntheses. Each method is evaluated based on its underlying chemical principles, operational advantages and disadvantages, and overall efficiency, supported by detailed experimental protocols and comparative data to inform the selection of the most suitable route for a given research or manufacturing context.
Comparative Analysis of Synthetic Strategies
The selection of an optimal synthetic route is a critical decision in chemical process development, contingent on factors such as starting material availability, scalability, reaction conditions, and yield. The following sections provide a detailed examination of four classical and widely adopted methods for the synthesis of the target indole derivative.
The Fischer Indole Synthesis: A Time-Honored Approach
Discovered by Emil Fischer in 1883, this venerable reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1] For the synthesis of this compound, the logical precursors are (4-fluorophenyl)hydrazine and methyl pyruvate.
Mechanism and Rationale: The reaction proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. Under acidic conditions, a[2][2]-sigmatropic rearrangement occurs, followed by the elimination of ammonia to yield the aromatic indole ring.[3] The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial and often requires empirical optimization.[4]
Experimental Protocol: Fischer Indole Synthesis
-
Step 1: Hydrazone Formation: (4-Fluorophenyl)hydrazine hydrochloride (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid.[1] Methyl pyruvate (1.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate, which can be isolated by filtration or used directly in the next step.
-
Step 2: Indolization: To the hydrazone, an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) is added. The reaction mixture is then heated, typically between 80-150°C, for 1-4 hours.[1][3] Reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Performance Metrics:
| Metric | Fischer Indole Synthesis |
| Starting Materials | (4-Fluorophenyl)hydrazine, Methyl pyruvate |
| Key Reagents | Acid catalyst (e.g., PPA, ZnCl₂) |
| Typical Yield | Moderate to good (can be variable) |
| Scalability | Well-established for large-scale production |
| Advantages | Readily available starting materials, direct route. |
| Disadvantages | Often requires harsh acidic conditions and high temperatures; potential for regioisomeric byproducts with unsymmetrical ketones.[1] |
Visualizing the Fischer Indole Synthesis:
Caption: The Fischer indole synthesis pathway.
The Leimgruber-Batcho Indole Synthesis: A Milder and High-Yielding Alternative
Developed as a milder alternative to the Fischer synthesis, the Leimgruber-Batcho method is a two-step process that is particularly advantageous for industrial-scale production due to its generally high yields and milder reaction conditions.[1][5]
Mechanism and Rationale: The synthesis begins with the condensation of a substituted o-nitrotoluene, in this case, 4-fluoro-2-nitrotoluene, with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine.[5] This is followed by a reductive cyclization of the enamine to the indole.[5] A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., Pd/C, Raney nickel) or chemical reductants like iron in acetic acid.[5]
Experimental Protocol: Leimgruber-Batcho Indole Synthesis
-
Step 1: Enamine Formation: To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).[1] The reaction mixture is heated to reflux (typically 130-140°C) and stirred for 2-4 hours. The reaction progress can be monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.
-
Step 2: Reductive Cyclization: The crude enamine is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalyst, such as 10% palladium on carbon, is added. The mixture is then subjected to hydrogenation, either by using a hydrogen atmosphere or a hydrogen source like hydrazine hydrate. The reaction is typically heated to around 100°C and stirred for 1-2 hours.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through Celite. The filtrate is concentrated, and the crude product is purified by column chromatography or recrystallization to afford this compound.
Performance Metrics:
| Metric | Leimgruber-Batcho Synthesis |
| Starting Materials | 4-Fluoro-2-nitrotoluene, DMF-DMA |
| Key Reagents | Reducing agent (e.g., Pd/C, H₂ or Fe/AcOH) |
| Typical Yield | High |
| Scalability | Highly scalable and often preferred for industrial production.[1] |
| Advantages | High yields, milder conditions, avoids harsh acids, regiochemically defined.[5] |
| Disadvantages | Availability and cost of substituted o-nitrotoluenes can be a limitation.[1] |
Visualizing the Leimgruber-Batcho Synthesis:
Caption: The Leimgruber-Batcho synthesis pathway.
The Hemetsberger-Knittel Indole Synthesis: A Thermal Approach
The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. The requisite azido-propenoic ester is typically prepared via a Knoevenagel condensation of an aromatic aldehyde with an azidoacetate.
Mechanism and Rationale: The key step in this synthesis is the thermal decomposition of the vinyl azide, which is believed to proceed through a nitrene intermediate. This highly reactive species then undergoes intramolecular C-H insertion to form the indole ring. The reaction is typically carried out at high temperatures in an inert solvent like xylene or mesitylene.
Experimental Protocol: Hemetsberger-Knittel Synthesis
-
Step 1: Knoevenagel Condensation: 4-Fluorobenzaldehyde (1.0 eq) and methyl azidoacetate (1.0 eq) are reacted in the presence of a base, such as sodium ethoxide in ethanol, at low temperature (e.g., 0°C) to form methyl 2-azido-3-(4-fluorophenyl)propenoate.
-
Step 2: Thermal Cyclization: The isolated azido-propenoate is dissolved in a high-boiling inert solvent like xylene or mesitylene and heated to reflux (typically 140-180°C). The reaction is monitored by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield this compound. It is important to note that the cyclization of a meta-substituted phenyl derivative can lead to a mixture of 5- and 7-substituted indoles.[6]
Performance Metrics:
| Metric | Hemetsberger-Knittel Synthesis |
| Starting Materials | 4-Fluorobenzaldehyde, Methyl azidoacetate |
| Key Reagents | Base (e.g., NaOEt), High-boiling solvent |
| Typical Yield | Moderate to good |
| Scalability | Can be scaled, but requires careful temperature control and handling of azides. |
| Advantages | Provides direct access to indole-2-carboxylates. |
| Disadvantages | Involves the use of potentially explosive azides; high temperatures are required; can produce regioisomeric mixtures with meta-substituted aldehydes.[6] |
Visualizing the Hemetsberger-Knittel Synthesis:
Caption: The Hemetsberger-Knittel synthesis pathway.
The Reissert Indole Synthesis: A Classic Route from o-Nitrotoluenes
The Reissert indole synthesis provides a pathway to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[7] This method shares a common starting material with the Leimgruber-Batcho synthesis but follows a different reaction sequence.
Mechanism and Rationale: The synthesis commences with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base like potassium ethoxide to form an o-nitrophenylpyruvate ester.[7] This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid or catalytic hydrogenation, to yield the indole-2-carboxylic acid, which can then be esterified.[7]
Experimental Protocol: Reissert Synthesis
-
Step 1: Condensation: 4-Fluoro-2-nitrotoluene (1.0 eq) is reacted with dimethyl oxalate (1.1 eq) in the presence of a strong base such as potassium ethoxide in a dry, inert solvent like diethyl ether or tetrahydrofuran. The reaction is typically carried out at or below room temperature.
-
Step 2: Reductive Cyclization: The resulting methyl (4-fluoro-2-nitrophenyl)pyruvate is then reduced and cyclized. A common method is the use of zinc dust in acetic acid. This reduces the nitro group to an amine, which then undergoes intramolecular condensation to form the indole ring.
-
Step 3: Esterification: The resulting 6-fluoro-1H-indole-2-carboxylic acid is then esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Work-up and Purification: Each step requires appropriate work-up procedures, typically involving acid-base extractions and purification by crystallization or column chromatography.
Performance Metrics:
| Metric | Reissert Synthesis |
| Starting Materials | 4-Fluoro-2-nitrotoluene, Dimethyl oxalate |
| Key Reagents | Strong base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) |
| Typical Yield | Moderate |
| Scalability | Feasible for scale-up. |
| Advantages | Utilizes a readily available starting material. |
| Disadvantages | Requires a strong base and a separate esterification step; can be a multi-step process with purification at each stage. |
Visualizing the Reissert Synthesis:
Caption: The Reissert synthesis pathway.
Summary and Recommendations
The choice of the most appropriate synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability of starting materials, and the desired process conditions.
| Synthetic Route | Key Advantages | Key Disadvantages | Best Suited For |
| Fischer Indole | Direct, well-established, readily available starting materials. | Harsh conditions, potential for byproducts.[1] | Versatile applications where optimization of conditions is feasible. |
| Leimgruber-Batcho | High yields, mild conditions, highly scalable, regiochemically defined.[1][5] | Dependent on the availability of the specific o-nitrotoluene.[1] | Large-scale and industrial production. |
| Hemetsberger-Knittel | Direct formation of the indole-2-carboxylate. | Use of hazardous azides, high temperatures, potential for regioisomers.[6] | Laboratory-scale synthesis where direct access to the 2-carboxylate is desired. |
| Reissert | Utilizes a common starting material with Leimgruber-Batcho. | Multi-step process, requires strong base and a separate esterification. | Situations where the corresponding indole-2-carboxylic acid is also of interest. |
For large-scale, cost-effective production, the Leimgruber-Batcho synthesis is often the preferred method due to its high yields and mild reaction conditions.[1] The Fischer indole synthesis remains a robust and versatile option, particularly if the necessary optimization has been performed to control by-product formation. The Hemetsberger-Knittel and Reissert syntheses offer valuable alternatives, especially in a research and development setting where specific functionalities or intermediates are desired.
Ultimately, the selection of the optimal synthetic strategy requires a careful evaluation of the specific project requirements and available resources. This guide provides the foundational information to make an informed decision for the efficient synthesis of the valuable building block, this compound.
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The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].
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Reissert indole synthesis. chemeurope.com. Available at: [Link].
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Fig. S19 1 H NMR spectrum of methyl 6-fluoro-1H-indene-2-carboxylate (6j). ResearchGate. Available at: [Link].
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Fischer indole synthesis. In: Wikipedia. ; 2024. Available at: [Link].
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methyl 6-methyl-1H-indole-2-carboxylate. PubChem. Available at: [Link].
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Hemetsberger indole synthesis with ortho-vanillin. Sciencemadness Discussion Board. Available at: [Link].
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 6-fluoro-1H-indole-2-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 6-fluoro-1H-indole-2-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide clear, actionable information, ensuring that disposal procedures are not just followed, but understood. The protocols herein are grounded in established regulatory frameworks and chemical safety principles to protect both laboratory personnel and the environment.
Hazard Assessment and Precautionary Measures
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound is not consistently reported across all safety data sheets (SDS), a conservative approach is mandated. The presence of the fluorinated indole structure suggests that prudence is necessary. Information from related compounds and available data sheets indicates potential for irritation and toxicity.[1][2][3][4]
Table 1: Hazard Profile of this compound
| Hazard Information | Details and Recommendations | Source(s) |
| Chemical Classification | Halogenated Organic Compound . This is the single most important classification for waste segregation. | |
| GHS Classification | Data is inconsistent. Some sources indicate no hazards, while isomers or similar structures are listed as "Toxic if swallowed" or causing skin and eye irritation. Treat as hazardous. | [1][2][5][6] |
| Potential Pictograms | Based on data for related compounds, the GHS07 Exclamation Mark pictogram, indicating skin/eye irritation or acute toxicity, should be considered applicable as a precaution. | [4][6] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | [2][3] |
Required Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]
The Core Principle: Waste Segregation
The proper disposal of this compound hinges on one critical principle: segregation . As a fluorinated molecule, it is classified as a halogenated organic compound .[8] Halogenated and non-halogenated waste streams must be kept separate.
The causality behind this rule is rooted in the disposal technology. Halogenated wastes are typically disposed of via high-temperature incineration.[9] Mixing them with non-halogenated solvents, which can often be recycled as fuel, contaminates the entire waste stream, leading to significantly higher disposal costs and more complex environmental processing.[10]
The following workflow diagram illustrates the critical decision-making process for segregating laboratory waste.
Caption: Waste Segregation Workflow for Halogenated Compounds.
Step-by-Step Disposal Protocol
This protocol ensures compliance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[11]
Step 1: Prepare the Waste Container
-
Select a Compatible Container: Choose a container made of material chemically compatible with halogenated organic compounds, such as glass or high-density polyethylene (HDPE).[12][13] The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap.[14][15]
-
Label the Container Correctly: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.[16][17]
-
Identify Contents: Clearly write the full chemical name, "this compound," and list any solvents used. Do not use abbreviations or chemical formulas.[16] Maintain a running list of all components added to the container.[10]
Step 2: Transferring the Waste
-
For Solid Waste: If disposing of the pure, unadulterated solid, it should be collected in a designated container for solid halogenated organic waste.
-
For Solutions: If the compound is in a solution (e.g., with dichloromethane, chloroform), transfer the liquid into the designated "Halogenated Organic Waste" liquid container.[8][16]
-
For Contaminated Materials: Disposable lab materials such as gloves, weigh boats, or pipette tips that are contaminated with the compound should be placed in a sealed plastic bag, labeled as "Solid Hazardous Waste" with the chemical name, and disposed of according to institutional guidelines for solid chemical waste.[18]
Crucial Do Nots:
-
DO NOT pour this chemical or its solutions down the drain.[16][17]
-
DO NOT mix it with non-halogenated organic waste.[10]
-
DO NOT mix it with incompatible waste streams like acids or bases.[8][14]
-
DO NOT overfill the waste container; leave at least 10% of the volume as headspace to allow for expansion.
Step 3: Managing the Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[12][14]
-
Container Management: Keep the waste container securely capped at all times, except when actively adding waste.[12][16] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate potential spills.[13][15]
-
Regular Inspections: The SAA must be inspected weekly for leaks and to ensure proper labeling and container integrity.[14][15]
-
Accumulation Limits: Be aware of accumulation limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once a container is full, it must be removed from the laboratory within three days.[14][17]
Step 4: Arranging for Final Disposal
-
Contact EH&S: Once your waste container is full or your project is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[12]
-
Provide Documentation: Complete any necessary waste disposal forms accurately, providing a full accounting of the container's contents.[17] Accurate characterization is a legal requirement and essential for safe disposal.[17]
Regulatory Framework Overview
In the United States, the disposal of chemical waste from laboratories is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) .[11][19][20] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[11] Academic laboratories may operate under alternative regulations found in 40 CFR Part 262, Subpart K, which are designed to suit the specific circumstances of research environments while maintaining safety and compliance.[15][21] Adherence to the procedures outlined in this guide will ensure compliance with these federal standards.
Waste Minimization Strategies
A core tenet of modern laboratory management is the principle of waste minimization. Reducing the volume of hazardous waste is not only environmentally responsible but also cost-effective.
-
Source Reduction: Order only the quantity of chemical required for your experiments.[12]
-
Scale Reduction: Whenever possible, reduce the scale of experiments to minimize the volume of waste produced.[12]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid ordering duplicates and to identify expired chemicals that need disposal.[13]
-
Chemical Sharing: Share surplus chemicals with other labs within your institution.[12]
By integrating these practices into your workflow, you contribute to a safer, more sustainable research environment.
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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A Researcher's Guide to the Safe Handling of Methyl 6-fluoro-1H-indole-2-carboxylate
As a Senior Application Scientist, my primary focus is to empower researchers to achieve their goals safely and efficiently. The handling of specialized reagents like Methyl 6-fluoro-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry, demands a meticulous approach to safety. Fluorinated indole derivatives are of significant interest in drug discovery, but their unique chemical properties necessitate a comprehensive understanding of potential hazards to mitigate risks.[1] This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment and Toxicological Profile
Table 1: Summary of Potential Hazards
| Hazard Classification | Potential Effects | Rationale & Authoritative Source |
|---|---|---|
| Acute Toxicity (Oral, Dermal) | May be harmful or toxic if swallowed or in contact with skin. | Based on GHS classifications for structurally similar indole compounds.[6][7] |
| Skin Corrosion/Irritation | Causes skin irritation. Direct contact should be avoided. | A common hazard for indole derivatives.[2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | A common hazard for indole derivatives.[2][4] |
| Skin Sensitization | May cause an allergic skin reaction upon repeated contact. | GHS information for a similar compound, methyl 6-fluoro-1H-indole-4-carboxylate, indicates this potential.[8] |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled as a dust or aerosol. | A common hazard for powdered chemical compounds.[2][3][6] |
Mandatory Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most critical barrier between the researcher and the chemical. The following recommendations are based on a conservative risk assessment and established laboratory safety standards.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Justification and Best Practices |
|---|---|---|
| Eye/Face Protection | Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6][9] | Protects against splashes and airborne dust particles. A face shield may be worn over goggles for additional protection during procedures with a high splash risk. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile), inspected prior to use.[6][9] | Prevents dermal absorption, a primary route of exposure. Powder-free gloves are recommended to avoid aerosolizing contaminants.[10] For prolonged handling, consider double-gloving and change gloves every 30-60 minutes or immediately upon known contact.[10] |
| Body Protection | A long-sleeved laboratory coat.[6] | Minimizes skin exposure from accidental spills. For larger quantities or high-risk operations, a chemical-resistant apron or gown should be worn over the lab coat. |
| Respiratory Protection | For procedures that may generate dust or aerosols, use a NIOSH/MSHA-approved N95 dust mask or a higher-level respirator.[6][11] | Protects against inhalation of the compound. All handling of the solid compound outside of a sealed container should be performed within a certified chemical fume hood to provide adequate ventilation.[12][13] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is essential to minimize exposure and prevent laboratory contamination. The following protocol outlines the key steps for safe handling, from preparation through disposal.
Preparation and Pre-Handling
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.[11]
-
Prepare a Well-Ventilated Work Area: All manipulations of the solid compound or its solutions must occur in a properly functioning chemical fume hood.[12]
-
Assemble Materials: Gather all necessary equipment, solvents, and quench solutions before introducing the chemical to the workspace.
-
Don Appropriate PPE: Put on all PPE as detailed in Table 2. Ensure gloves are inspected for any signs of degradation or pinholes.[6]
Handling the Compound
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[11] When transferring from the primary container, use a spatula and gently tap to dispense, rather than pouring.
-
Weighing: Use a balance within a contained space, such as a ventilated balance enclosure or within the chemical fume hood, to minimize the spread of airborne particles.
-
Dissolving: When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.
-
Avoid Contact: At all times, avoid direct contact with the skin and eyes.[6] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[12]
Storage
-
Container: Store in a tightly closed, properly labeled container to prevent contamination and moisture absorption.[6][14]
-
Conditions: Keep in a dry, cool, and well-ventilated place.[14][15] For long-term stability, storage at refrigerated temperatures may be recommended; consult the supplier's specific instructions.[15]
-
Security: Store the compound in a locked cabinet or an area accessible only to authorized personnel.[6][9]
Caption: Workflow for Safe Handling of this compound.
Decontamination and Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by law.
-
Spill Cleanup:
-
Alert personnel in the immediate area and restrict access.
-
Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[15]
-
Sweep up the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[9]
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
-
Waste Disposal:
-
Classification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[6]
-
Containers: Use designated, sealed, and clearly labeled containers for hazardous waste.[6][9]
-
Procedure: The disposal of this chemical waste must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][6][16] Do not dispose of this material down the drain.[9]
-
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention.[14][15]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][15]
-
Inhalation: Remove the person from the exposure area to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12][15]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[12][14]
By adhering to these stringent protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.
References
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
